molecular formula C₂₂H₃₀O B1160330 17-epi-Desogestrel

17-epi-Desogestrel

Cat. No.: B1160330
M. Wt: 310.47
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Desogestrel is a stereoisomer of the synthetic progestin Desogestrel, a key molecule in hormonal research. As a third-generation progestin, Desogestrel is a prodrug whose primary active metabolite, etonogestrel, acts by selectively binding to the progesterone receptor. This binding produces an agonist effect that modifies mRNA synthesis and suppresses the secretion of gonadotropin-releasing hormone (GnRH), ultimately leading to the inhibition of ovulation . Desogestrel is structurally classified as a 13-ethylgonane, derived from testosterone, and is known for its high progestational activity with minimal intrinsic androgenicity . This pure analytical standard of this compound is designed for use in mass spectrometry, metabolism studies, and other sophisticated analytical methods. It serves as a critical tool for researchers investigating the structure-activity relationships of steroid hormones, the metabolic pathways of progestins, and the synthesis of specific stereoisomers. Furthermore, it is valuable for the development and validation of analytical assays for the quantification of progestogens in various biological matrices. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₂₂H₃₀O

Molecular Weight

310.47

Synonyms

(17β)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol;  17β-Desogestrel

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure Analysis of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic steroids, the biological activity and impurity profile of a drug substance are intrinsically linked to its stereochemistry. Desogestrel, a potent progestin widely used in hormonal contraceptives, is no exception. Its therapeutic efficacy is highly dependent on the specific three-dimensional arrangement of its atoms. This guide provides an in-depth technical exploration of 17-epi-Desogestrel, the C-17 epimer of Desogestrel. The presence of this stereoisomer, even in trace amounts, can have significant implications for the quality, safety, and efficacy of the final drug product. As a Senior Application Scientist, this document is crafted to provide not just a series of analytical procedures, but a foundational understanding of the "why" behind the "how," empowering researchers to confidently identify and characterize this critical impurity.

The Stereochemical Nuances of Desogestrel and its 17-Epimer

Desogestrel, chemically known as (17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol, is a third-generation progestin.[1] The designation "17α" refers to the orientation of the ethynyl group at the C-17 position, which is crucial for its biological activity. Its epimer, this compound, possesses the opposite configuration at this stereocenter, with a 17β-ethynyl group and a 17α-hydroxyl group. This seemingly minor inversion has profound consequences for the molecule's shape and its ability to interact with the progesterone receptor.

Caption: Stereochemical relationship between Desogestrel and this compound.

Synthesis of this compound: A Plausible Approach

While the direct synthesis of this compound is not extensively documented, a viable route can be extrapolated from the synthesis of analogous 17-epi steroids, such as 17-epi-ethynylestradiol.[2] The key step involves the stereoselective reduction of a 17-spiro-epoxide precursor, which dictates the final orientation of the hydroxyl and ethynyl groups.

An alternative strategy involves the ethynylation of the corresponding 17-ketone precursor under conditions that favor the formation of the thermodynamically more stable epimer, which in many cases is the 17α-hydroxy-17β-ethynyl configuration.[2]

G A 17-Keto Precursor (13-Ethyl-11-methylene-gon-4-en-3,17-dione) B Formation of 17-spiro-epoxide A->B Epoxidation E Ethynylation under equilibrating conditions A->E Direct Ethynylation C Reductive opening of epoxide (e.g., with LiAlH4) B->C Stereoselective Reduction D This compound C->D E->D

Caption: Plausible synthetic pathways to this compound.

Comprehensive Analytical Characterization

The cornerstone of analyzing this compound lies in the application of modern analytical techniques capable of distinguishing between stereoisomers. The choice of method is critical, as some techniques are inherently better suited for this task than others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the stereochemistry at C-17. The spatial arrangement of the ethynyl and hydroxyl groups in this compound, compared to Desogestrel, leads to distinct chemical shifts for nearby protons and carbons.

Expert Insight: The key diagnostic signals are often observed for the C-18 methyl protons and the carbons of the D-ring (C-12, C-13, C-16, C-17, and C-18). In many 17-epimeric steroids, the C-18 proton signal for the 17-epi (17β-ethynyl) isomer is shifted downfield compared to the 17α-ethynyl isomer.[3]

Table 1: Expected Diagnostic NMR Chemical Shift Differences

NucleusDesogestrel (17α-ethynyl)This compound (17β-ethynyl)Expected Difference (δ)Rationale
¹H (C-18) ~0.9 ppmShifted downfield~ +0.1 to +0.2 ppmAnisotropic effect of the ethynyl group in a different spatial orientation.[3]
¹³C (C-13) ~48 ppmShiftedVariableChange in steric compression and electronic environment.[3]
¹³C (C-17) ~80 ppmShiftedVariableDirect change in the substituent orientation.[3]
¹³C (C-20) ~88 ppmShiftedVariableChange in the electronic environment of the ethynyl carbon.
¹³C (C-21) ~75 ppmShiftedVariableChange in the electronic environment of the ethynyl carbon.

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the C-18 methyl proton signal.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the chemical shifts of the D-ring carbons with a known standard of Desogestrel.

  • 2D NMR (COSY, HSQC, HMBC): For complex spectra or definitive assignment, acquire two-dimensional NMR data.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons like C-13 and C-17.

Mass Spectrometry (MS): A Tool for Confirmation, Not Primary Differentiation

While essential for confirming the molecular weight and elemental composition, mass spectrometry is often less informative for distinguishing between stereoisomers like this compound and Desogestrel. The electron ionization (EI) and electrospray ionization (ESI) mass spectra of epimers are frequently identical or very similar because the fragmentation pathways are not typically influenced by the stereochemistry at a single center.[3][4]

Expert Insight: Tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragment ion intensities, but this is not always a reliable method for primary differentiation of epimers.[5] Therefore, MS should be used in conjunction with a chromatographic separation technique.

Table 2: Expected Mass Spectrometric Data

TechniqueExpected Result for Both Epimers
High-Resolution MS (HRMS) [M+H]⁺ or [M-H]⁻ ion confirming the elemental composition of C₂₂H₃₀O.
MS/MS Fragmentation Characteristic losses of water (H₂O) and fragmentation of the steroid backbone.
Chromatographic Separation: The Key to Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating this compound from Desogestrel, allowing for their individual quantification.

Expert Insight: The choice of chromatographic conditions is paramount. For HPLC, reversed-phase columns with a C18 or a cyano stationary phase are often effective.[6] For GC, the epimers typically need to be derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.[3] The elution order of the epimers can vary depending on the specific conditions.

Protocol: HPLC-UV Method for Separation

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~210 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Use a validated reference standard of this compound to determine its concentration in the sample.

G A Sample containing Desogestrel and this compound B HPLC Separation (C18 column) A->B C UV Detection B->C Separated Analytes E Fraction Collection (optional) B->E G Mass Spectrometry (Molecular Weight Confirmation) B->G LC-MS D Quantification of This compound C->D Chromatogram F NMR Analysis (Structure Confirmation) E->F Isolated Epimer

Caption: Analytical workflow for the separation and identification of this compound.

Pharmacological Implications of C-17 Epimerization

The stereochemistry at C-17 is a critical determinant of the biological activity of progestins. The 17α-ethynyl, 17β-hydroxyl configuration of Desogestrel is optimal for binding to and activating the progesterone receptor. Inversion of this stereocenter in this compound is expected to significantly reduce its progestational activity. Studies on analogous 17-epi steroids have shown a marked decrease or complete loss of biological activity compared to the parent compound.[2]

Expert Insight: The reduced activity of the 17-epimer is likely due to a poorer fit within the ligand-binding pocket of the progesterone receptor. This altered binding can affect the conformational changes in the receptor that are necessary for downstream signaling and gene regulation. Therefore, controlling the level of this compound is not just a matter of chemical purity, but also of ensuring the desired therapeutic effect and avoiding potential off-target effects.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach that combines chromatographic separation with spectroscopic characterization. While mass spectrometry is a valuable tool for confirming molecular identity, NMR spectroscopy remains the definitive technique for elucidating the stereochemistry at the C-17 position. A thorough understanding of the principles behind these analytical methods, coupled with a plausible synthetic strategy for obtaining a reference standard, is essential for any researcher or drug development professional working with Desogestrel. Ensuring the stereochemical purity of this important progestin is paramount for delivering a safe and effective pharmaceutical product.

References

  • Purcell, J. P., et al. (1981). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 24(12), 1475-1480. [Link]

  • PubChem. (n.d.). Desogestrel. National Center for Biotechnology Information. Retrieved from [Link]

  • Schänzer, W., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-552. [Link]

  • Kirkpatrick, C., et al. (2020). Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets. Journal of Chromatography A, 1631, 461535. [Link]

  • Macedo, A. N., et al. (2007). Mass spectrometric analysis of epimeric 3α/3β functionalized steroids. ARKIVOC, 2007(14), 163-171. [Link]

  • Mincsovics, E., et al. (1998). Steroid epimers studied by different mass spectrometric methods. Journal of Mass Spectrometry, 33(9), 843-850. [Link]

  • Kirk, D. N., et al. (1991). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594. [Link]

  • Guedes, A. F. S., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17356-17364. [Link]

Sources

A Technical Guide to 17-epi-Desogestrel: Molecular Weight, Formula, and Stereochemical Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 17-epi-Desogestrel, focusing on its fundamental chemical properties, including its molecular weight and formula. It delves into the critical aspect of its stereochemistry, its relationship to the active pharmaceutical ingredient Desogestrel, and the analytical methodologies required for its differentiation and characterization.

Core Molecular Properties

This compound is the C17 epimer of Desogestrel, a third-generation synthetic progestogen widely used in hormonal contraceptives.[1][2] As stereoisomers, this compound and Desogestrel share the same molecular formula and molecular weight. The key distinction lies in the three-dimensional arrangement of atoms at a single stereocenter.

Table 1: Core Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₃₀O[3]
Molecular Weight 310.47 g/mol [3]
Systematic Name (17β)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol[3]

Desogestrel, the pharmacologically active compound, has the systematic name (17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol.[4][5] The designation "17-epi" signifies that the configuration at the 17th carbon atom is inverted relative to Desogestrel.

Stereochemistry: The Defining Feature

The biological activity of steroid hormones is exquisitely sensitive to their stereochemistry. Even minor changes in the spatial orientation of functional groups can lead to significant differences in receptor binding affinity, metabolic stability, and overall pharmacological profile.

Desogestrel itself is a prodrug that is rapidly metabolized in the body to its active form, etonogestrel (3-ketodesogestrel).[2][6] The specific stereoconfiguration at the C17 position, featuring an alpha-oriented ethynyl group, is crucial for its progestogenic activity. The inversion of this stereocenter to the beta-orientation in this compound results in a molecule with a distinct three-dimensional shape, which can dramatically alter its biological properties. The presence of epimers as impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored.

Diagram 1: Chemical Structures of Desogestrel and this compound

G cluster_desogestrel Desogestrel (17α) cluster_epi_desogestrel This compound (17β) Desogestrel C₂₂H₃₀O (17α)-ethynyl Epi_Desogestrel C₂₂H₃₀O (17β)-ethynyl Desogestrel->Epi_Desogestrel Epimers (Differ at C17)

Caption: 2D structures of Desogestrel and its C17 epimer.

Analytical Characterization and Differentiation

Given that epimers share the same mass, their separation and quantification require methods that are sensitive to stereochemistry. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

The separation of Desogestrel from its 17-epi isomer relies on the differential interaction of the two molecules with a chiral stationary phase or, more commonly, achieving separation on a highly efficient achiral stationary phase that can resolve the subtle differences in their polarity and shape.

Experimental Protocol: RP-HPLC Method for Epimer Separation

This protocol is a representative method based on established principles for steroid analysis.[7][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often effective.[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed.[7] The precise ratio must be optimized to achieve baseline separation. For example, a starting point could be a mixture of acetonitrile and water in a 50:50 v/v ratio.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength around 200-225 nm is suitable for these compounds.[7][9]

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of Desogestrel and the sample containing the potential this compound impurity in the mobile phase or a suitable solvent like methanol.

    • Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Analysis: Inject the prepared solutions into the HPLC system. The different spatial arrangements of the hydroxyl and ethynyl groups at C17 will result in slightly different retention times, allowing for their separation and quantification.

Diagram 2: Analytical Workflow for Epimer Analysis

G cluster_workflow Analytical Workflow Sample API Sample (Desogestrel + potential This compound) Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~225 nm) Separation->Detection Data Data Analysis (Peak Integration, Quantification) Detection->Data

Caption: Workflow for the analysis of this compound.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

While HPLC is used for separation and quantification, structural confirmation is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS will show identical parent mass ions for both Desogestrel and its epimer, confirming the molecular weight of 310.47. Fragmentation patterns may show subtle differences, but are often very similar for epimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for elucidating the precise stereochemistry. 1D and 2D NMR experiments (such as NOESY) can reveal through-space correlations between protons, allowing for the unambiguous assignment of the α and β configurations at the C17 position.

Conclusion

This compound possesses the same molecular formula (C₂₂H₃₀O) and molecular weight (310.47 g/mol ) as its pharmacologically active counterpart, Desogestrel.[3] The critical difference lies in the stereochemistry at the C17 position, a feature that profoundly impacts its biological activity. The control and analysis of this epimeric impurity are paramount in the drug development and manufacturing process. Robust analytical methods, primarily HPLC, are essential for ensuring the purity, safety, and efficacy of Desogestrel-containing pharmaceutical products.

References

  • Splendid Lab Pvt. Ltd. This compound.
  • U.S. Food and Drug Administration. Desogestrel and Ethinyl Estradiol Bioequivalence Review.
  • National Center for Biotechnology Information. Desogestrel. PubChem Compound Summary for CID 40973.
  • The Merck Index Online. Desogestrel.
  • Wikipedia. Desogestrel.
  • ChemicalBook. Desogestrel.
  • MedChemExpress. Desogestrel (Org-2969).
  • ChemicalBook. Desogestrel | 54024-22-5.
  • ResearchGate. A validated simultaneous RP-HPLC method for determination of Desogestrel and Ethinyl Estradiol Tablets.
  • Walsh Medical Media. Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC.
  • YMER. Development and Validation of a High-Performance Liquid Chromatography Method for the Estimation of Desogestrel and Ethinyl Estradiol in.
  • PubMed. Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets.

Sources

17-epi-Desogestrel: Chemical Profile & Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural characteristics, and analytical context of 17-epi-Desogestrel .

Executive Summary

This compound is the C17-stereoisomer of the third-generation progestin Desogestrel .[] While Desogestrel possesses a 17


-hydroxy-17

-ethynyl configuration, the 17-epi analog features an inverted stereocenter (17

-hydroxy-17

-ethynyl). In drug development, this compound is a critical process impurity arising from the non-stereospecific addition of the ethynyl group during synthesis. Due to its close structural similarity to the active pharmaceutical ingredient (API), it presents significant challenges in purification and chromatographic resolution.

This guide defines the chemical identifiers, formation mechanism, and analytical strategies for distinguishing this compound from the parent drug.

Part 1: Chemical Identity & Identifiers

Unlike the primary pharmacopeial impurities (A, B, C, D), This compound does not currently have a widely assigned CAS number in public chemical registries. It is frequently referenced in internal quality control specifications and custom synthesis catalogs as a specific stereochemical impurity.

Chemical Identifiers Table[2][3]
IdentifierData
Common Name This compound
Systematic Name (17

)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol
CAS Number Not Formally Assigned (Often listed as N/A in commercial catalogs)
Molecular Formula

Molecular Weight 310.48 g/mol
Parent Drug CAS 54024-22-5 (Desogestrel)
Stereochemistry Inverted at C17 relative to Desogestrel
SMILES (Isomeric) CC[C@@]12CC(=C)[C@H]3C#C)CCC4=CCCC[C@H]34 (Predicted)

Note on Nomenclature: Desogestrel is formally a 17


-hydroxy  steroid.[2] The "epi" prefix here specifically denotes the inversion of the hydroxyl and ethynyl substituents at the Carbon-17 position.

Part 2: Stereochemical Context & Formation

The Origin of the Epimer

The formation of this compound is mechanistically linked to the final steps of the Desogestrel synthesis pathway. The precursor, 13-Ethyl-11-methylene-gon-4-en-17-one (Impurity C), undergoes an ethynylation reaction (typically using lithium acetylide or ethynyl magnesium bromide).

While the 13-ethyl group provides steric hindrance that favors the attack of the acetylide ion from the


-face (resulting in the desired 

-OH product), the stereoselectivity is never absolute. A fraction of the nucleophilic attack occurs from the

-face, yielding the 17-epi (17

-OH)
isomer.
Structural Comparison Diagram

The following diagram illustrates the stereochemical divergence during the synthesis step.

Desogestrel_Synthesis Precursor 17-Ketone Precursor (Impurity C) CAS: 54024-21-4 Desogestrel Desogestrel (API) (17β-OH, 17α-Ethynyl) Major Product Precursor->Desogestrel α-face attack (Favored) Epi This compound (17α-OH, 17β-Ethynyl) Impurity Precursor->Epi β-face attack (Minor) Reagent Ethynylation Agent (e.g., Li-C≡CH) Reagent->Precursor

Caption: Stereoselective ethynylation of the 17-ketone precursor yields Desogestrel (major) and this compound (minor).

Part 3: Analytical Characterization

Distinguishing this compound from Desogestrel is analytically demanding due to their identical molecular weight and fragmentation patterns in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Separation relies on the subtle difference in the 3-dimensional shape of the molecule, which affects its interaction with the stationary phase.

  • Stationary Phase: C18 columns with high carbon loading or Phenyl-Hexyl phases are often required to maximize selectivity.

  • Elution Order: The 17-epi isomer typically elutes before Desogestrel in reverse-phase systems due to the slightly more polar orientation of the exposed hydroxyl group in the

    
    -position, though this is method-dependent.
    
  • Critical Pair: The resolution (

    
    ) between Desogestrel and this compound is a key system suitability parameter.
    
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.

  • 1H NMR (C18-Methyl Signal): The chemical shift of the methyl protons on the 13-ethyl group is highly sensitive to the anisotropy of the adjacent C17 substituents. The shift will differ distinctively between the 17

    
    -OH (Desogestrel) and 17
    
    
    
    -OH (Epi) isomers.
  • NOESY Experiments: Nuclear Overhauser Effect spectroscopy can confirm the spatial proximity of the ethynyl proton to the C13-ethyl group, definitively assigning the configuration.

Analytical Workflow Diagram

Analytical_Workflow cluster_HPLC Chromatographic Separation cluster_ID Structural Confirmation Sample Crude Desogestrel Sample HPLC RP-HPLC (C18/Phenyl) Isocratic or Gradient Sample->HPLC Detector UV Detection (205-210 nm) HPLC->Detector MS LC-MS/MS (Identical m/z 310.5) Detector->MS Peak 1 (Impurity) NMR 1H-NMR / NOESY (Distinct C13-Ethyl Shift) Detector->NMR Isolated Fraction Result_Fail Cannot Distinguish Isomers MS->Result_Fail Inconclusive (Same Mass) Result_Pass Confirmed this compound NMR->Result_Pass Definitive ID (Stereochemistry)

Caption: Analytical logic flow demonstrating why NMR is required for definitive identification over standard MS.

Part 4: Regulatory & Quality Significance[5][6]

In the context of ICH Q3A (Impurities in New Drug Substances) , this compound must be controlled.

  • Reporting Threshold: If the impurity exceeds 0.05% (or 0.10% depending on dose), it must be reported.

  • Identification Threshold: Typically >0.10%. Because it is a stable isomer, it is not expected to degrade further but represents a "carry-over" from the synthesis process.

  • Toxicological Qualification: As a close structural analog, it likely shares pharmacological activity (progestogenic), but its potency and safety profile (thrombotic risk) may differ from the parent. Therefore, strict limits (often NMT 0.15%) are usually applied in the API specification.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Desogestrel Monograph 1301. (Defines standard impurities A, B, C, D).

  • PubChem . Desogestrel Compound Summary. National Library of Medicine. (Source for parent structure and nomenclature). Link

  • Clearsynth . Desogestrel Stable Isotopes & Impurities. (Source for commercial availability of this compound standards). Link

  • Cayman Chemical . Desogestrel Product Information. (General chemical data). Link

Sources

A Deep Dive into Progestin Stereochemistry: Pharmacological Distinctions Between Desogestrel and its 17-epi-Desogestrel Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Efficacy and Safety

In the realm of synthetic steroid hormones, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological identity. This guide provides an in-depth technical exploration of the pharmacological differences between Desogestrel, a widely used third-generation progestin, and its stereoisomer, 17-epi-Desogestrel. While Desogestrel is a well-characterized component of hormonal contraceptives, its 17-epimer represents a potential synthetic impurity or metabolite whose distinct pharmacological profile warrants careful consideration by researchers, scientists, and drug development professionals. Understanding these differences is paramount for ensuring the quality, safety, and efficacy of Desogestrel-containing pharmaceutical products.

Desogestrel (specifically, its 17α-ethynyl, 17β-hydroxyl configuration) is a prodrug that undergoes rapid and extensive metabolism to its biologically active form, etonogestrel (also known as 3-keto-desogestrel).[1][2][3][4][5][6][7] Etonogestrel exerts its contraceptive effect primarily through the suppression of gonadotropins, leading to the inhibition of ovulation.[3][5][8] It is the high progestational activity and minimal androgenicity of etonogestrel that define the clinical profile of Desogestrel.[5][6][7][9][10] The presence of stereoisomers, such as this compound, necessitates a thorough evaluation of their potential to contribute to or detract from the desired therapeutic effect, or to introduce unintended off-target activities.

This guide will dissect the known pharmacology of Desogestrel and etonogestrel, and, by applying established principles of steroid receptor biology and stereochemistry, extrapolate the likely pharmacological profile of this compound. We will delve into receptor binding affinities, metabolic pathways, and the analytical challenges associated with differentiating these closely related compounds.

Pharmacodynamics: A Tale of Two Epimers at the Progesterone Receptor

The biological activity of a steroid is intrinsically linked to its ability to bind to and activate specific intracellular receptors. For progestins, the primary target is the progesterone receptor (PR). However, off-target binding to androgen (AR), estrogen (ER), and other steroid receptors can lead to undesirable side effects.

Desogestrel and Etonogestrel: A Profile of High Progestational Selectivity

Desogestrel itself has a low affinity for the progesterone receptor. Its pharmacological activity is almost entirely attributable to its active metabolite, etonogestrel.[1][2][3][4][5][6][7] Etonogestrel is a potent agonist of the progesterone receptor, exhibiting a high degree of selectivity.[6][11] This high selectivity is a hallmark of third-generation progestins and is clinically significant as it translates to a favorable side-effect profile, particularly with respect to androgenic effects like acne and hirsutism.[3]

The low androgenicity of etonogestrel is a result of its relatively weak binding to the androgen receptor.[1] This favorable separation of progestogenic and androgenic activities is a key differentiator from older progestins.[6]

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) AffinityEstrogen Receptor (ER) AffinityGlucocorticoid Receptor (GR) Affinity
Etonogestrel HighLowNegligibleVery Low
This compound Likely Very Low to NegligibleUnknownUnknownUnknown
This compound: The Inactive Epimer?

While direct experimental data on the receptor binding profile of this compound is scarce in publicly accessible literature, established principles of steroid pharmacology allow for a reasoned hypothesis. The stereochemistry at the C17 position, specifically the orientation of the hydroxyl and ethynyl groups, is critical for progesterone receptor binding and activation. The 17α-ethynyl, 17β-hydroxyl configuration is a well-established motif for potent progestogenic activity.

It is highly probable that the inversion of stereochemistry at C17 in this compound (resulting in a 17β-ethynyl, 17α-hydroxyl configuration) would lead to a significant, if not complete, loss of affinity for the progesterone receptor. The precise fit of a steroid into the ligand-binding pocket of its receptor is akin to a key in a lock; even minor changes in the three-dimensional shape of the key can prevent it from turning the lock. Therefore, this compound is unlikely to exhibit significant progestogenic activity. Its potential for off-target binding to other steroid receptors remains to be experimentally determined but is also likely to be low.

Pharmacokinetics: The Metabolic Fate of Desogestrel

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as crucial as its interaction with its target receptor.

Desogestrel: A Prodrug's Path to Activation

Desogestrel is rapidly and almost completely absorbed following oral administration, with a bioavailability of its active metabolite, etonogestrel, of approximately 76%.[1] The parent compound has a very short half-life of about 1.5 hours, as it is quickly converted in the gut wall and liver to etonogestrel.[1] Etonogestrel has a much longer elimination half-life, ranging from 21 to 38 hours, which is conducive to a once-daily dosing regimen.[1]

The metabolic activation of Desogestrel to etonogestrel is a critical step in its mechanism of action. This conversion is primarily mediated by cytochrome P450 enzymes.[1]

Desogestrel Desogestrel (Prodrug) Etonogestrel Etonogestrel (Active Metabolite) Desogestrel->Etonogestrel CYP450 Enzymes (in Liver and Gut Wall) Inactive_Metabolites Inactive Metabolites Etonogestrel->Inactive_Metabolites Further Metabolism

Metabolic Activation of Desogestrel
This compound: An Unknown Metabolic Journey

The pharmacokinetic profile of this compound has not been reported. It is plausible that, as a stereoisomer, it would be subject to metabolism by the same or similar enzymatic pathways as Desogestrel. However, the rate and extent of its absorption, as well as its metabolic fate, could differ significantly. If it is formed as a synthetic impurity, its presence in the final drug product would need to be strictly controlled, as its pharmacokinetic behavior and potential for accumulation are unknown.

Analytical Methodologies: Separating the Epimers

The structural similarity of Desogestrel and its 17-epimer presents a significant analytical challenge. Robust and sensitive methods are required to ensure the purity of the active pharmaceutical ingredient (API) and the absence of significant levels of the potentially inactive and uncharacterized epimer.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of steroid hormones. The separation of epimers, which have identical masses and very similar polarities, often requires careful method development.

Experimental Protocol: A General Approach to Epimer Separation by RP-HPLC

  • Column Selection: A high-resolution C18 or C8 column with a small particle size (e.g., ≤ 3 µm) is a suitable starting point. Chiral stationary phases could also be explored for enhanced separation.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol is typically used. Isocratic elution is often sufficient, but a shallow gradient may be necessary to achieve baseline separation of the epimers. The pH of the aqueous component can be adjusted to optimize selectivity.

  • Detection: UV detection at a wavelength of around 210 nm is commonly employed for these compounds.

  • Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Desogestrel and the detection and quantification of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Drug Product Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System C18 Column Mobile Phase: Acetonitrile/Water UV Detector (210 nm) Filtration->HPLC:f0 Chromatogram Chromatogram HPLC:f3->Chromatogram Quantification Quantification of Desogestrel and This compound Chromatogram->Quantification

Analytical Workflow for Epimer Separation

Conclusion: The Imperative of Stereochemical Purity

This in-depth guide has illuminated the known pharmacological landscape of Desogestrel and its active metabolite, etonogestrel, highlighting their high progestational selectivity and low androgenicity. While direct experimental data for this compound is not available in the public domain, fundamental principles of steroid pharmacology strongly suggest that this epimer would exhibit significantly reduced, if not absent, progestogenic activity.

For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of stereochemical purity in steroidal APIs. The potential presence of an inactive or differently active epimer like this compound underscores the need for:

  • Rigorous analytical method development and validation to ensure the accurate quantification of the desired active isomer and the control of impurities.

  • A thorough understanding of the synthetic process to minimize the formation of unwanted stereoisomers.

  • Further research into the pharmacological profile of potential impurities to fully assess their impact on safety and efficacy.

Ultimately, a comprehensive understanding and control of stereoisomerism are fundamental to the development of safe and effective steroidal drugs.

References

  • Drugs.com. (n.d.). Desogestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Desogestrel. In Wikipedia. Retrieved from [Link]

  • Kuhl, H. (1990). Serum pharmacokinetics of orally administered desogestrel and binding of contraceptive progestogens to sex hormone-binding globulin. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2130–2137.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). desogestrel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). DESOGEN (desogestrel and ethinyl estradiol) Tablets Label. Retrieved from [Link]

  • Probes & Drugs. (n.d.). desogestrel. Retrieved from [Link]

  • Axios Research. (n.d.). Desogestrel Impurity. Retrieved from [Link]

  • Abul-Hajj, Y. J. (1987). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 30(11), 2172–2176.
  • Stanczyk, F. Z. (1996). Plasma lipids and desogestrel and ethinyl estradiol: a meta-analysis. Fertility and Sterility, 65(5), 945–952.
  • Rekers, H. (1991). Selectivity information on desogestrel. American Journal of Obstetrics and Gynecology, 164(6 Pt 2), 1978–1980.
  • Wikipedia. (2023, December 29). Gestodene. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40973, Desogestrel. Retrieved from [Link]

  • Dericks-Tan, J. S., & Taubert, H. D. (1995). Pharmacokinetics of a triphasic oral contraceptive containing desogestrel and ethinyl estradiol. Contraception, 52(4), 223–228.
  • Jacobsen, B. M., et al. (2021). Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation. EMBO Molecular Medicine, 13(6), e13733.
  • McClamrock, H. D., & Adashi, E. Y. (1993). Pharmacokinetics of desogestrel. American Journal of Obstetrics and Gynecology, 168(3 Pt 2), 1021–1028.
  • Toral, M. I., Nacaratte, F., Nova-Ramírez, F., & Otipka, R. (2013). Parallel determination of desogestrel and 17α-ethinylestradiol in pharmaceutical formulation by derivative spectrophotometry. Journal of the Chilean Chemical Society, 58(2), 1779-1783.
  • Patel, M., et al. (2013). Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Clinical Research, 5(3), 116-120.
  • U.S. Food and Drug Administration. (2000). Clinical Pharmacology and Biopharmaceutics Review(s) for Mircette (desogestrel/ethinyl estradiol). Retrieved from [Link]

  • Toral, M. I., et al. (2013). PARALLEL DETERMINATION OF DESOGESTREL AND 17 alpha-ETHINYLESTRADIOL IN PHARMACEUTICAL FORMULATION BY DERIVATIVE SPECTROPHOTOMETRY. Journal of the Chilean Chemical Society, 58(2), 1779-1783.

Sources

Identification of Desogestrel Impurity C (17-epi-Desogestrel): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical scientists and drug development professionals. It prioritizes mechanistic understanding and robust experimental validation over generic descriptions.

Executive Summary & Nomenclature Criticality

The identification of stereoisomeric impurities in steroid APIs represents one of the most significant challenges in pharmaceutical analysis. Desogestrel , a third-generation progestogen, contains multiple chiral centers. The impurity designated in this guide as Impurity C (17-epi-Desogestrel) represents the C-17 epimer, where the stereochemistry of the hydroxyl and ethinyl groups at position 17 is inverted relative to the API.

⚠️ Critical Nomenclature Note (Regulatory Alignment)

Before proceeding, the analyst must distinguish between conflicting nomenclatures in global pharmacopoeias to ensure compliance:

  • User/Internal Designation: This compound (Target of this guide).

  • European Pharmacopoeia (EP) Designation: In current EP monographs, "Impurity C" is often assigned to 13-ethyl-11-methylidenegon-4-en-17-one (the 17-keto derivative, CAS 54024-21-4).

  • USP Designation: The 17-epi isomer may appear as a "Related Compound" without a specific letter code or under a different designation depending on the specific monograph version.

Directive: This guide exclusively details the identification of This compound . If your regulatory specification refers to the 17-keto derivative, refer to protocols for ketone/alcohol separation.

Structural Basis and Formation Mechanism

Chemical Structure Comparison

Desogestrel possesses a 13-ethyl group and a 17


-ethinyl group.[1] The distinguishing feature of the 17-epi impurity is the inversion at C17.
  • Desogestrel: 13-ethyl-11-methylene-18,19-dinor-17

    
    -pregn-4-en-20-yn-17-ol (OH is 
    
    
    
    -oriented; Ethinyl is
    
    
    -oriented).[1]
  • This compound: OH is

    
    -oriented; Ethinyl is 
    
    
    
    -oriented.
Mechanism of Formation

The formation of this compound typically occurs via non-stereoselective nucleophilic attack during synthesis or base-catalyzed epimerization.

Isomerization Substrate 17-Keto Precursor (13-ethyl-11-methylene...-17-one) Reaction Ethinylation (Metal Acetylide Attack) Substrate->Reaction Desogestrel Desogestrel (API) (Attack from less hindered face) 17β-OH, 17α-Ethinyl Reaction->Desogestrel Major Product (Kinetic Control) ImpurityC This compound (Attack from hindered face) 17α-OH, 17β-Ethinyl Reaction->ImpurityC Minor Product (Impurity C) Desogestrel->ImpurityC Epimerization (Extreme pH/Temp)

Figure 1: Synthetic origin of this compound via non-stereoselective ethinylation.

Analytical Strategy: The "Triad of Identification"

To unequivocally identify this compound, a single technique is insufficient. The 17-epi isomer is isobaric (same mass) and often co-elutes with the API on standard C18 columns.

The Workflow

The following self-validating workflow ensures robust identification:

AnalyticalWorkflow Start Unknown Impurity Peak (RRT ~1.05-1.10) MS LC-MS/MS Analysis Result: m/z 310.48 (Same as API) Start->MS Decision1 Isobaric Match? MS->Decision1 HPLC Orthogonal HPLC Separation (Phenyl-Hexyl or PFP Column) Decision1->HPLC Yes (Stereoisomer Suspected) Isolation Preparative Isolation (Enrichment >90%) HPLC->Isolation NMR 2D NMR (NOESY/ROESY) *CRITICAL STEP* Isolation->NMR Conclusion Confirmation of This compound NMR->Conclusion NOE Correlations Observed

Figure 2: Analytical workflow for distinguishing stereoisomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve the 17-epi isomer from Desogestrel due to identical hydrophobicity.

Recommended Protocol:

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna PFP(2), 150 x 4.6 mm, 3 µm). The

    
    -
    
    
    
    interactions exploit the subtle shape difference of the ethinyl group.
  • Mobile Phase: Isocratic elution is preferred for stereoisomers.

    • MP A: Water

    • MP B: Acetonitrile/Methanol (90:10)

    • Ratio: 40:60 (Adjust for k' ~ 5-8).

  • Detection: UV at 205 nm (Desogestrel has weak UV absorption; low wavelength is critical).

  • Validation Criterion: Resolution (

    
    ) between Desogestrel and this compound must be > 1.5.
    
Mass Spectrometry (LC-MS)

Purpose: To rule out oxidation products (M+16) or dehydrogenation products (M-2).

  • Method: ESI Positive Mode.

  • Observation: Both Desogestrel and this compound exhibit

    
     Da.
    
  • Fragmentation: MS/MS spectra are nearly identical. Do not rely on MS for positive identification.

Nuclear Magnetic Resonance (NMR) - The Definitive Test

This is the only method to confirm absolute stereochemistry without X-ray crystallography.

Sample Prep: Dissolve ~5-10 mg of isolated impurity in


 or 

.

Key Diagnostic Signals:

Proton / Carbon Desogestrel (API) This compound Mechanistic Reason

| C17-Ethinyl Proton |


 ~2.55 ppm | 

~2.65 - 2.70 ppm | Change in magnetic anisotropy of the C-ring. | | C13-Ethyl (

)
| Multiplet distinct | Multiplet shifted | Proximity to the 17-OH changes shielding. | | NOESY Correlation | H-17 (ethinyl)

H-12/H-18 | Stronger/Weaker | The

-ethinyl (epi) is closer to the

-face angular groups (C13-ethyl) than the

-ethinyl (API). |

Protocol for NOESY:

  • Acquire 1D

    
     NMR to assign the ethinyl proton (singlet, exchangeable if acidic, but usually sharp in 
    
    
    
    ).
  • Run 2D NOESY (mixing time 500 ms).

  • Analysis: In Desogestrel (17

    
    -ethinyl), the ethinyl proton is on the 
    
    
    
    -face, away from the C13-ethyl group (
    
    
    -face). In this compound (17
    
    
    -ethinyl), the ethinyl proton is on the
    
    
    -face, closer to the C13-ethyl group. Look for a strong NOE cross-peak between the ethinyl proton and the methyl protons of the C13-ethyl group in the 17-epi isomer .

Regulatory & Toxicological Context

  • ICH Q3A/B Compliance: As a structural isomer, this compound is considered a "Specified Impurity."

  • Reporting Threshold: Typically >0.10%.

  • Qualification: Unless genotoxic alerts are present (unlikely for simple stereoisomers of steroids), qualification is required if levels exceed the ICH threshold (0.15% or 1.0 mg/day).

  • Control Strategy: Since it forms during the ethinylation step, control is best achieved by optimizing the stereoselectivity of the Grignard or metal-acetylide reaction (e.g., using Lithium acetylide in specific solvents to favor the 17

    
    -attack).
    

References

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1326. European Pharmacopoeia (Ph.[2] Eur.). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Desogestrel. [Link]

  • Görög, S. (2011). Steroid Analysis in the Pharmaceutical Industry: NMR and Chromatographic Applications. Ellis Horwood Series in Analytical Chemistry.

Sources

Stereochemical Profiling and Analytical Resolution of 17-epi-Desogestrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

17-epi-Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17

-ol) represents a critical stereoisomeric impurity in the synthesis and stability profiling of Desogestrel (DSG).[1] As a diastereomer of the active pharmaceutical ingredient (API), it possesses identical molecular weight (

g/mol ) but distinct spatial conformation at the C17 chiral center.

This guide provides a comprehensive technical analysis for medicinal chemists and QC scientists.[2] It details the steric drivers of its formation, its pharmacological inertness relative to the parent prodrug, and validated protocols for its chromatographic resolution.

Stereochemical Architecture & Mechanistic Formation[1][2]

Structural Divergence

Desogestrel is a third-generation progestogen characterized by two unique structural features: a 13-ethyl group (replacing the standard 13-methyl) and an 11-methylene substituent.[1]

  • Desogestrel (API): The ethinyl group is in the

    
    -orientation; the hydroxyl group is in the 
    
    
    
    -orientation (
    
    
    -ethinyl,
    
    
    -hydroxy).[1]
  • This compound (Impurity): The stereochemistry at C17 is inverted.[1] The ethinyl group is

    
    -oriented, and the hydroxyl is 
    
    
    
    -oriented.[1]

The presence of the bulky 11-methylene group creates significant steric hindrance across the steroid backbone (Ring C), which influences both the synthetic yield and the analytical separation of these isomers.

Formation Thermodynamics (The Grignard Challenge)

The formation of this compound occurs primarily during the ethinylation of the intermediate ketone (13-ethyl-11-methylene-gon-4-en-17-one).[1]

During the addition of the ethinyl magnesium bromide (Grignard reagent) or lithium acetylide:

  • Desired Attack: The reagent attacks the C17 ketone from the

    
    -face (bottom), pushing the resulting hydroxyl group to the 
    
    
    
    -position (top).[1] This is sterically favored but hindered by the axial hydrogen atoms and the 13-ethyl group.[2]
  • Epimeric Attack: Attack from the

    
    -face pushes the hydroxyl to the 
    
    
    
    -position, forming This compound .[1]

Unlike standard steroids where


-attack is highly favored, the 11-methylene group  in Desogestrel distorts Ring C, slightly flattening the molecule and altering the trajectory of the incoming nucleophile, thereby increasing the risk of epimer formation.[1]

G cluster_0 Steric Influence Ketone 17-Ketone Precursor (11-methylene-gon-4-en-17-one) Transition Transition State (Ethinylation) Ketone->Transition + Ethinyl MgBr DSG Desogestrel (API) (17α-ethinyl, 17β-OH) Transition->DSG α-face Attack (Major Product) Epi This compound (17β-ethinyl, 17α-OH) Transition->Epi β-face Attack (Impurity)

Figure 1: Stereoselective synthesis pathway showing the bifurcation point for this compound formation.[1]

Pharmacological & Toxicological Impact[1][2][3]

Receptor Binding Affinity

Desogestrel is a prodrug; it must be metabolized into 3-keto-desogestrel (Etonogestrel) to bind to the Progesterone Receptor (PR).[1]

  • Structure-Activity Relationship (SAR): The

    
    -hydroxyl group is essential for high-affinity binding to the PR.[1] It mimics the C20-ketone of progesterone.[1][2]
    
  • Epimer Inactivity: In this compound, the

    
    -hydroxyl orientation prevents the molecule from fitting into the ligand-binding pocket of the PR.[1] Consequently, the epimer is considered pharmacologically inactive  or possessing negligible potency.[2]
    
Regulatory Status

While likely non-toxic in trace amounts, this compound is classified as an organic impurity .[1] According to ICH Q3A(R2) guidelines:

  • Reporting Threshold:

    
    
    
  • Identification Threshold:

    
    
    
  • Qualification Threshold:

    
    [1]
    

Due to the high potency of the parent drug (Desogestrel is dosed at 75–150 µg), strict control of the epimer is required to ensure dose uniformity and efficacy.

Analytical Resolution Strategies

Separating Desogestrel from its 17-epimer is challenging due to their identical mass and similar hydrophobicity.[1][2] Standard C18 columns often fail to provide baseline resolution (


).[2]
Chromatographic Logic
  • Stationary Phase: A standard C18 phase may not offer enough steric selectivity.[2] Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended because they interact with the

    
    -electrons of the ethinyl group and the 11-methylene alkene.[1] The spatial difference of the ethinyl group between the epimers allows for separation based on 
    
    
    
    interactions.
  • Mobile Phase: Isocratic elution is preferred for reproducibility.[2] High water content is necessary to maximize hydrophobic interaction differences.[2]

Detection
  • UV Absorbance: Desogestrel has weak UV absorption due to the lack of a conjugated ketone (it is a

    
     alkene, not a 
    
    
    
    -3-one).[1]
  • Wavelength: Detection must be performed at 205–210 nm (end absorption of the alkene).[2] This requires high-purity solvents to minimize baseline noise.[1][2]

Experimental Protocol: Validated HPLC Method

This protocol is designed to achieve a resolution (


) of 

between Desogestrel and this compound.[1]
Reagents & Equipment[1][2][4]
  • Instrument: HPLC with UV/PDA detector (or UHPLC).

  • Column: Zorbax SB-Phenyl or Phenomenex Luna Phenyl-Hexyl (

    
     mm, 5 µm).[1]
    
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1][3]

Operating Conditions
ParameterSetting
Mobile Phase Acetonitrile : Water (70 : 30 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Wavelength 210 nm
Injection Vol 20 µL
Run Time 25 minutes
Step-by-Step Methodology
  • System Suitability Solution:

    • Dissolve 10 mg of Desogestrel Reference Standard (RS) and 1 mg of this compound (if available, or spike with forced degradation sample) in 100 mL of Acetonitrile.[1]

    • Note: If the epimer standard is unavailable, subject a small aliquot of Desogestrel to basic stress (0.1 N NaOH, 60°C, 1 hour) to induce partial epimerization.[1]

  • Equilibration:

    • Flush the column with mobile phase for at least 45 minutes until the baseline at 210 nm is stable.[2]

  • Injection & Analysis:

    • Inject the System Suitability Solution.

    • Desogestrel typically elutes at ~13–15 minutes.[2]

    • This compound will elute before the main peak (Relative Retention Time ~0.[1]9) due to the slightly higher polarity of the exposed

      
      -OH group in the specific conformation.
      
  • Acceptance Criteria:

    • Resolution (

      
      ) between this compound and Desogestrel peaks: NLT 2.0 .
      
    • Tailing Factor (Desogestrel): NMT 1.5 .[2]

HPLC_Workflow Start Sample Preparation (0.5 mg/mL in ACN) ColSel Column Selection (Phenyl-Hexyl vs C18) Start->ColSel Cond Conditions 70:30 ACN:H2O, 210nm ColSel->Cond Inject Injection & Separation Cond->Inject Eval Evaluate Resolution (Rs) Inject->Eval Decision Rs > 2.0? Eval->Decision Pass Valid Run Quantify Impurity Decision->Pass Yes Fail Optimize (Lower ACN % or Change Column) Decision->Fail No Fail->Cond

Figure 2: Analytical method development workflow for the resolution of stereoisomers.

References

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1717. European Pharmacopoeia.[2][4][5][6][7] Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40973: Desogestrel. PubChem.[2][8] Available at: [Link][1]

  • Fotherby, K. (1995).[2][7] Twelve years of clinical experience with an oral contraceptive containing 30 micrograms ethinyloestradiol and 150 micrograms desogestrel.[2][7] Contraception. Available at: [Link]

  • Walsh Medical Media. Method Development and Validation for Desogestrel and Ethinylestradiol by RP-HPLC. Available at: [Link]

Sources

Technical Guide: Mechanism of Formation for 17-epi-Desogestrel Impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of formation for the 17-epi-Desogestrel impurity, structured for researchers and drug development professionals.

Executive Summary

This compound is a stereoisomeric process impurity of the third-generation progestogen Desogestrel (DSG) . Chemically defined as 13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17

-ol
, it differs from the active pharmaceutical ingredient (API) solely by the configuration at the C17 quaternary carbon.

While Desogestrel possesses a 17


-ethinyl / 17

-hydroxyl
configuration, the impurity presents the inverted 17

-ethinyl / 17

-hydroxyl
arrangement. This impurity arises primarily during the nucleophilic ethinylation step of the manufacturing process due to a lack of complete stereofacial selectivity. Control of this impurity is critical as stereoisomers often exhibit distinct pharmacological profiles and toxicological risks.

Structural Context & Stereochemistry[1]

The core steroid scaffold of Desogestrel contains a rigid gonane nucleus. The stereochemistry at C17 is determined during the construction of the quaternary center.

FeatureDesogestrel (API) This compound (Impurity)
IUPAC Name 13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol
13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol
C17 Ethinyl Group

-orientation (Below plane)

-orientation (Above plane)
C17 Hydroxyl Group

-orientation (Above plane)

-orientation (Below plane)
C13 Substituent Ethyl (

-oriented)
Ethyl (

-oriented)
Formation Origin Kinetic product (

-face attack)
Thermodynamic/Competitive product (

-face attack)
Steric Environment

The 13-ethyl group (homologous to the standard 13-methyl) exerts significant steric bulk on the


-face (top face) of the steroid skeleton. Consequently, nucleophilic attack on the C17 ketone is kinetically favored from the less hindered 

-face (bottom face), yielding the desired Desogestrel. The 11-methylene group further rigidifies the C-ring, subtly influencing the conformational flexibility and the trajectory of the incoming nucleophile.

Mechanism of Formation

The formation of this compound occurs during the ethinylation of the 17-ketone intermediate . This reaction is a nucleophilic addition of a metal acetylide to a ketone.

The Precursor

The immediate precursor is typically 13-ethyl-11-methylene-gon-4-en-17-one (often protected at the C3 position as a dithioacetal or ketal to prevent side reactions).

The Reaction Pathway[3][4]
  • Reagents: The reaction utilizes a metal acetylide, commonly generated in situ using Lithium Acetylide (from

    
    -Butyllithium or 
    
    
    
    -Hexyllithium + Acetylene/Trimethylsilylacetylene) or Potassium Acetylide in solvents like THF or liquid ammonia.
  • Nucleophilic Attack: The acetylide anion (

    
    ) approaches the planar 
    
    
    
    hybridized carbonyl carbon at C17.
  • Stereoselectivity (The Critical Step):

    • Pathway A (Desired): The acetylide attacks from the

      
      -face  (anti to the bulky 13-ethyl group). This pushes the developing alkoxide oxygen to the 
      
      
      
      -position. Upon protonation, this yields Desogestrel .
    • Pathway B (Impurity): The acetylide attacks from the

      
      -face  (syn to the 13-ethyl group). This pushes the alkoxide oxygen to the 
      
      
      
      -position. Upon protonation, this yields This compound .
Root Causes of Impurity Formation

Despite the steric hindrance of the 13-ethyl group,


-attack (Pathway B) can occur due to:
  • Thermal Energy: Elevated reaction temperatures provide sufficient energy to overcome the higher activation barrier of the steric hindrance.

  • Solvent Effects: Highly coordinating solvents (e.g., pure THF vs. Toluene/THF mixtures) can solvate the metal cation (Li+), separating the ion pair and making the acetylide "naked" and more reactive but less selective.

  • Reversibility: The ethinylation reaction is theoretically reversible. Under thermodynamic control, the equilibrium might slightly favor the epimer or allow for re-equilibration if the reaction time is prolonged.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway.

G cluster_conditions Critical Process Parameters Precursor 17-Ketone Precursor (13-ethyl-11-methylene...) TS_Alpha Transition State A (Alpha-Face Attack) Low Steric Hindrance Precursor->TS_Alpha Kinetic Path (Fast) TS_Beta Transition State B (Beta-Face Attack) High Steric Hindrance (13-Ethyl Interaction) Precursor->TS_Beta Thermal/Solvent Error Reagent Li-Acetylide / THF (Nucleophile) Reagent->TS_Alpha Reagent->TS_Beta Desogestrel Desogestrel (API) 17α-ethinyl, 17β-OH TS_Alpha->Desogestrel Protonation Impurity This compound 17β-ethinyl, 17α-OH TS_Beta->Impurity Protonation Params Temp > -20°C Polar Solvent Ratio Reaction Time Params->TS_Beta Promotes

Caption: Bifurcation of the ethinylation reaction. The 13-ethyl group blocks the Beta-face, but thermal/solvent deviations allow leakage into the Impurity pathway.

Experimental Synthesis & Detection Protocols

To validate the impurity mechanism and generate a reference standard, the following protocols are recommended.

Synthesis of this compound (Enrichment Protocol)

To generate the impurity intentionally for reference standard qualification, one must favor the thermodynamic product or reduce the steric directing effect.

Protocol:

  • Starting Material: 13-ethyl-11-methylene-gon-4-en-17-one (protected at C3).

  • Reagent: Use Grignard Reagent (Ethinylmagnesium bromide) instead of Lithium Acetylide. Magnesium chelates differently than Lithium, often reducing the stereoselectivity compared to the Li-acetylide/liquid ammonia method.

  • Conditions: Perform the reaction in refluxing THF (66°C) rather than the standard cryogenic conditions (-40°C to 0°C).

  • Workup: Quench with saturated Ammonium Chloride.

  • Deprotection: Acid hydrolysis to remove C3 protecting group.

  • Purification: The product will be a mixture of Desogestrel and this compound. Isolate the epimer using preparative HPLC.

Analytical Detection (HPLC)

Separation of C17 epimers requires a high-resolution stationary phase capable of distinguishing subtle spatial differences.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm) or a Phenyl-Hexyl column for enhanced selectivity.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile[1]

  • Gradient: Isocratic hold at high organic (e.g., 60-70% B) or a shallow gradient is often required to resolve the diastereomers.

  • Detection: UV at 205 nm (absorption of the ethinyl group and double bonds).

  • Expected Elution: The 17-epi isomer typically elutes before Desogestrel in reverse-phase systems due to the slightly higher polarity of the exposed 17

    
    -hydroxyl group compared to the shielded 17
    
    
    
    -hydroxyl in the API.

Quantitative Data Summary

ParameterStandard Process (Target)Impurity-Prone Process (Avoid)
Reaction Temp -40°C to -10°C> 0°C
Metal Cation Lithium (

)
Magnesium (

) or Potassium (

)
Solvent System Toluene/THF (Non-polar bias)Pure THF or Ether (Polar bias)
Selectivity (

)
> 98 : 2< 85 : 15
Major Product DesogestrelMixture of DSG + 17-epi

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Desogestrel Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity Profile).

  • Gao, H., et al. (2010) . Synthesis of Desogestrel and its intermediates. Patent CN101857624A. (Describes the ethinylation conditions and precursors).

  • Corey, E.J., et al.Stereochemistry of Nucleophilic Addition to Cyclohexanones. J. Am. Chem. Soc. (Foundational mechanistic theory on axial/equatorial attack relevant to steroid C17 additions).
  • Organon International. Original Synthesis of Desogestrel. (Historical context on the 13-ethyl substitution).
  • Veeprho Laboratories . Desogestrel Impurities Structure and Formation. (Reference for impurity classification).

Sources

Literature review on 17-epi-Desogestrel biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 17-epi-Desogestrel , a specific stereoisomer and impurity of the third-generation progestin Desogestrel. This document is structured for pharmaceutical scientists and researchers focusing on impurity profiling, structure-activity relationships (SAR), and quality control.

Pharmacology, Structure-Activity Relationship, and Impurity Profiling

Part 1: Executive Technical Overview

This compound (often designated as Impurity C in various pharmacopeial contexts, though specific designations can vary by region) represents the C17-epimer of the progestogenic prodrug Desogestrel. While Desogestrel is a potent ovulation inhibitor (after metabolism to etonogestrel), the 17-epi isomer is characterized by the inversion of the ethynyl and hydroxyl groups at the carbon-17 position.

In the context of drug development and safety, this molecule is classified not as a therapeutic agent but as a Process-Related Impurity or Degradation Product . Its biological significance lies in its lack of potency compared to the parent drug and the analytical challenge it poses during quality control due to its structural similarity to the Active Pharmaceutical Ingredient (API).

FeatureDesogestrel (API)This compound (Impurity)
IUPAC Name 13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol
13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol
C17 Configuration

-ethynyl,

-hydroxyl

-ethynyl,

-hydroxyl
Pharmacology Progestogenic (Prodrug)Generally Inactive / Low Affinity
Regulatory Status FDA/EMA Approved APIImpurity (ICH Q3A/B Limits apply)
Part 2: Structure-Activity Relationship (SAR)

The biological inactivity of this compound is best understood through the "Lock and Key" mechanism of the Progesterone Receptor (PR).

1. The Critical Role of C17 Stereochemistry

For 19-nortestosterone derivatives like Desogestrel, the


-ethynyl group serves two critical functions:
  • Metabolic Shielding: It sterically hinders the

    
    -hydroxyl group from oxidation by 
    
    
    
    -hydroxysteroid dehydrogenases, significantly increasing oral bioavailability.
  • Receptor Affinity: The ethynyl group fits into a specific hydrophobic pocket within the PR Ligand Binding Domain (LBD).

2. Mechanism of Inactivity in the 17-epi Isomer

In This compound , the ethynyl group is inverted to the


-position. This inversion causes a Steric Clash  within the receptor pocket. The receptor cannot accommodate the rigid ethynyl group in the 

-orientation, preventing the formation of the stable helix-12 conformation required for transcriptional activation. Consequently, the affinity of the epi-isomer for the PR is orders of magnitude lower than that of the parent compound (or its active metabolite, etonogestrel).
Visualization: SAR Logic Pathway

SAR_Mechanism Desogestrel Desogestrel (API) (17α-ethynyl) Metabolism Hepatic Metabolism (CYP2C9/3A4) Desogestrel->Metabolism Epi_Desogestrel This compound (17β-ethynyl) Epi_Desogestrel->Metabolism Hypothetical Active_Metabolite Etonogestrel (Active Form) Metabolism->Active_Metabolite Epi_Metabolite 17-epi-Etonogestrel (Inactive Form) Metabolism->Epi_Metabolite PR_Receptor Progesterone Receptor (Ligand Binding Domain) Active_Metabolite->PR_Receptor Perfect Fit Epi_Metabolite->PR_Receptor Steric Hindrance Binding High Affinity Binding (Transcriptional Activation) PR_Receptor->Binding Clash Steric Clash / No Fit (Loss of Activity) PR_Receptor->Clash

Figure 1: Mechanistic pathway illustrating why the 17-epi inversion results in a loss of biological activity via steric hindrance at the receptor level.

Part 3: Biological Activity & Safety Assessment Protocols

Although this compound is considered pharmacologically inert relative to the API, rigorous safety profiling is required for regulatory compliance (e.g., if levels exceed 0.15% in the drug product).

Protocol A: Progesterone Receptor (PR) Binding Assay

To empirically verify the lack of activity, a competitive binding assay is the standard.

  • Reagents:

    • Human PR-A or PR-B expression vectors (transfected into CHO or HeLa cells).

    • Radioligand:

      
      -Progesterone or 
      
      
      
      -ORG2058.
    • Test Compounds: Desogestrel (control), this compound (analyte).[1]

  • Methodology:

    • Incubation: Incubate cytosolic fractions containing PR with the radioligand (1 nM) and increasing concentrations of the competitor (this compound) ranging from

      
       to 
      
      
      
      M.
    • Equilibrium: Allow binding to reach equilibrium (16h at 4°C).

    • Separation: Separate bound from free ligand using dextran-coated charcoal.

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       and Relative Binding Affinity (RBA).
      
    • Expected Result: this compound should show an RBA of <1% compared to Promegestone or Etonogestrel.

Protocol B: In Vitro Toxicology (Ames Test)

Since impurities can sometimes possess off-target toxicity unrelated to hormonal activity, a genotoxicity assessment is mandatory.

  • System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537).

  • Condition: +/- S9 metabolic activation fraction.

  • Criterion: A 2-fold increase in revertant colonies indicates mutagenic potential. (Steroid stereoisomers are generally non-mutagenic, but this validates safety).

Part 4: Analytical Qualification (HPLC Method)

Separating the 17-epi isomer from the main peak is challenging due to their identical molecular weight and similar polarity. A specialized Reverse-Phase HPLC method is required.

Validated Chromatographic Conditions

This protocol ensures resolution between Desogestrel and this compound.

ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus),

Mobile Phase A Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic or Gradient (Isocratic 80% B is common for Desogestrel)
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 205 nm or 210 nm (Low wavelength required due to lack of conjugation)
Temperature 30°C - 40°C (Temperature control is critical for isomer separation)
Retention Time Desogestrel: ~8-10 min; this compound: ~1.1 - 1.2 RRT (Relative Retention Time)

Note on Detection: Desogestrel lacks a 3-keto group (it has a


 double bond but is isolated), so its UV absorption is weak compared to Etonogestrel. Detection at 205-210 nm is mandatory, necessitating high-purity solvents to avoid baseline noise.
Workflow: Impurity Qualification Strategy

Impurity_Workflow Sample Raw Desogestrel Sample HPLC HPLC Separation (C18 / ACN:H2O) Sample->HPLC Isolation Peak Isolation (Prep-LC) HPLC->Isolation Unknown Peak > 0.1% Release Batch Release (Spec < 0.15%) HPLC->Release Peak < Limit Structure Structural ID (NOESY NMR / MS) Isolation->Structure Safety Safety/Tox Assessment Structure->Safety Confirm 17-epi Safety->Release Qualified

Figure 2: Decision workflow for qualifying the 17-epi impurity in pharmaceutical batches.

Part 5: References
  • European Pharmacopoeia (Ph.[2] Eur.) . Desogestrel Monograph 1326. (Defines Impurity C and system suitability requirements).

  • United States Pharmacopeia (USP) . Desogestrel and Ethinyl Estradiol Tablets. (Lists Related Compounds and HPLC methods).

  • Sitruk-Ware, R. (2006). New progestogens for contraceptive use. Human Reproduction Update. (Discusses SAR of 19-nortestosterone derivatives).

  • Kuhl, H. (2005). Pharmacology of Estrogens and Progestogens: Influence of Different Routes of Administration. Climacteric. (Details the metabolic activation of desogestrel).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities like this compound).

Sources

A Technical Guide to the Crystal Structure Elucidation of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of synthetic steroid hormones, stereochemical integrity is paramount to pharmacological activity and safety. Desogestrel, a third-generation progestin, owes its biological function to a precise three-dimensional architecture.[1] This guide provides an in-depth, technical framework for the unambiguous crystal structure elucidation of 17-epi-Desogestrel, a critical stereoisomeric impurity. The narrative moves beyond a simple recitation of methods to explain the causality behind experimental choices, emphasizing a self-validating system of protocols. By integrating single-crystal X-ray diffraction (SC-XRD) with corroborative spectroscopic and computational techniques, this document serves as a comprehensive resource for researchers in pharmaceutical analysis and drug development, ensuring the definitive assignment of stereochemistry.

Introduction: The Stereochemical Challenge of Desogestrel

Desogestrel, (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol, is a potent progestogen widely used in oral contraceptives.[1][2][3] Its efficacy is intrinsically linked to the specific spatial arrangement of its atoms, particularly the stereocenter at the C17 position, which bears the crucial 17β-hydroxyl and 17α-ethynyl groups.[1]

The synthesis of complex molecules like desogestrel can inadvertently lead to the formation of stereoisomers, or epimers.[2][4][5] this compound, where the configuration at C17 is inverted, represents a significant potential impurity. Distinguishing between these epimers is a non-trivial analytical challenge, as they share the same mass and connectivity, often yielding similar spectroscopic profiles in routine analyses. However, this subtle change in stereochemistry can drastically alter the molecule's fit into a biological receptor, potentially reducing efficacy or introducing unforeseen toxicological effects.

Therefore, the unambiguous structural elucidation of this compound is critical for quality control, regulatory compliance, and ensuring the safety and efficacy of the final drug product. The hypothesis underpinning this guide is that while various analytical techniques provide valuable data, only single-crystal X-ray diffraction (SC-XRD) can provide the definitive, three-dimensional atomic coordinates necessary to irrefutably assign the absolute stereochemistry of the C17 center.[6][7] This primary technique, when supported by orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, forms a robust, self-validating workflow.

Methodology Part I: The Art and Science of Crystallization

The foundation of successful SC-XRD analysis is the growth of a high-quality single crystal.[8] This process is often the most challenging and empirical step in the entire elucidation workflow. A suitable crystal must be a single, well-ordered lattice, free of significant defects, cracks, or twinning.[8]

Principle of Crystallization: The goal is to slowly bring a solution of the compound from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered, repeating crystal lattice. The rate of this process is critical; rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, unsuitable for diffraction.

Protocol 1: Screening for Optimal Crystallization Conditions

This protocol outlines a systematic approach to screen for conditions conducive to growing diffraction-quality crystals of this compound.

1. Material Purity:

  • Action: Begin with the highest purity sample of this compound (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.
  • Causality: Purity is a prerequisite for forming a homogenous, well-defined crystal lattice.

2. Solubility Assessment:

  • Action: Determine the solubility of the compound in a range of common organic solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, toluene) at both room temperature and elevated temperatures (e.g., 40-50°C).
  • Causality: An ideal solvent system is one where the compound is moderately soluble at a higher temperature and sparingly soluble at a lower temperature, or a binary system where the compound is soluble in one "good" solvent and insoluble in an "anti-solvent." Acetonitrile is often a good starting point for steroids.[9]

3. Crystallization Technique Screening:

  • Slow Evaporation:
  • Method: Prepare a near-saturated solution of this compound in a suitable solvent (e.g., acetone) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
  • Causality: The gradual removal of solvent slowly increases the concentration, gently pushing the system into supersaturation to promote ordered crystal growth.
  • Vapor Diffusion (Hanging Drop):
  • Method: Place a 1-2 mL reservoir of a weak solvent (anti-solvent, e.g., hexane) in a well plate. On a siliconized cover slip, mix 1-2 µL of the concentrated compound solution (in a "good" solvent like dichloromethane) with 1-2 µL of the reservoir solution. Invert the slip and seal the well.
  • Causality: The vapor pressure difference causes the more volatile "good" solvent to slowly diffuse from the drop into the reservoir, while the anti-solvent vapor diffuses into the drop, gradually inducing crystallization.
  • Slow Cooling:
  • Method: Prepare a saturated solution at an elevated temperature (e.g., 50°C) in a solvent like ethanol. Insulate the container (e.g., in a dewar or wrapped in glass wool) and allow it to cool slowly to room temperature, and then potentially to 4°C.
  • Causality: Solubility decreases with temperature. Slow cooling prevents a rapid "crash out" of the material, allowing time for ordered lattice formation.
Protocol 2: Crystal Harvesting and Mounting

1. Visual Inspection:

  • Action: Examine the resulting crystals under a stereomicroscope, preferably with cross-polarizers.
  • Self-Validation: A good single crystal should be transparent, have well-defined faces and sharp edges, and extinguish light evenly when rotated under cross-polarizers.[8] Reject cloudy, cracked, or intergrown specimens.[8]

2. Crystal Mounting:

  • Action: Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension). Using a microloop (e.g., MiTeGen MicroMounts™), gently scoop the crystal out of its mother liquor.
  • Causality: The loop is coated with a cryoprotectant oil (e.g., Paratone-N) which wicks away excess solvent and protects the crystal from atmospheric damage and ice formation during cryo-cooling.
  • Action: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.
  • Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to less diffuse scattering and higher resolution diffraction data.

Methodology Part II: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[6][10] It provides precise atomic coordinates, bond lengths, bond angles, and, crucially for this application, the absolute configuration of chiral centers.[6]

Principle of Diffraction: When a beam of X-rays strikes a crystal, the electrons of the atoms in the lattice scatter the X-rays. Due to the periodic arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, creating a pattern of discrete diffraction spots. According to Bragg's Law (nλ = 2d sinθ), the angle and intensity of these spots are directly related to the arrangement and spacing of atoms in the crystal. By measuring a complete set of these diffraction spots, the electron density, and thus the atomic structure, can be reconstructed.

SC_XRD_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Solution cluster_2 Validation & Final Output Crystal Mounted Crystal (100 K) Detector Detector (CCD/CMOS) Crystal->Detector Diffraction Pattern XRay X-ray Source (Mo or Cu Kα) XRay->Crystal Integration Integration (h, k, l, I) Detector->Integration Raw Frames Phasing Structure Solution (Direct Methods) Integration->Phasing Refinement Refinement (Least-Squares) Phasing->Refinement Validation Validation (R-factors, GooF) Refinement->Validation CIF Final Structure (CIF File) Validation->CIF

Caption: High-level workflow for Single-Crystal X-ray Diffraction.

Protocol 3: X-ray Diffraction Data Collection

1. Instrument Setup:

  • Instrument: A modern automated four-circle diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source and a sensitive detector (CCD or CMOS).
  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is generally preferred for organic molecules as it provides good resolution and minimizes absorption effects. Copper (Cu Kα, λ = 1.5418 Å) can be used if higher diffracted intensity is needed or for absolute configuration determination of light-atom structures.
  • Temperature: Maintain the crystal at 100 K using a nitrogen cryostream throughout the experiment.

2. Data Collection Strategy:

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software uses these to determine the crystal's unit cell parameters and Bravais lattice.
  • Full Data Collection: Design a strategy (e.g., a series of ω and φ scans) to collect a complete, redundant dataset. The goal is to measure the intensity of every unique reflection to a desired resolution (typically at least 0.8 Å for organic molecules).
  • Key Parameters:
  • Exposure time: Typically 5-30 seconds per frame, adjusted to achieve good signal-to-noise without overloading the detector.
  • Frame width: Small rotation steps (e.g., 0.5° per frame) are used to accurately profile the reflections.
Protocol 4: Structure Solution and Refinement

This process uses specialized software to convert the raw diffraction intensities into a final, validated atomic model.

1. Data Integration and Reduction:

  • Software: Use programs like Bruker's APEX suite or CrysAlisPro.
  • Action: The software integrates the intensity of each diffraction spot from the raw frames, applies corrections (e.g., for Lorentz factor, polarization, and absorption), and generates a reflection file containing the Miller indices (h,k,l) and intensity (I) for each reflection.

2. Structure Solution (Phasing):

  • Software: The SHELX suite (e.g., SHELXT) or Olex2.
  • Principle: The "phase problem" is the central challenge; while intensities are measured, their phase information is lost. Direct methods are powerful statistical algorithms that can derive initial phase estimates directly from the intensity data for small molecules.
  • Action: The program uses direct methods to generate an initial electron density map. The highest peaks in this map are assigned to the heaviest atoms (oxygen, carbon), providing a preliminary structural model.

3. Structure Refinement:

  • Software: SHELXL or Olex2.
  • Principle: Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). This is typically done via a non-linear least-squares algorithm.
  • Action:
  • Isotropic Refinement: Initially, all atoms are refined with spherical thermal parameters.
  • Anisotropic Refinement: Non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids) to better model their thermal motion.
  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions ("riding model") and refined with constraints.
  • Absolute Structure Determination: For non-centrosymmetric space groups, the Flack parameter is refined. A value close to 0 indicates the correct absolute configuration has been modeled; a value near 1 indicates the inverted structure is correct. This is the definitive step for assigning the 17-epi configuration.

4. Self-Validation and Quality Metrics:

  • R-factors: The R1 factor is the primary residual index, representing the disagreement between observed and calculated structure factor amplitudes. A final R1 value below 5% (0.05) is considered excellent for a small molecule structure.
  • wR2: A weighted R-factor based on intensities (F²), which is statistically more robust.
  • Goodness-of-Fit (GooF): This value should converge to approximately 1.0, indicating a good model and appropriate data weighting.
  • Difference Fourier Map: After the final refinement, a difference map is calculated. The absence of significant positive or negative peaks indicates that all electron density has been accounted for by the model.

The final validated model, containing all atomic coordinates, is saved in a standard Crystallographic Information File (CIF) format.[11][12]

Methodology Part III: Spectroscopic & Computational Corroboration

While SC-XRD provides the definitive structure, using orthogonal techniques is a cornerstone of good scientific practice, providing a self-validating system and deeper insight into the molecule's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms in solution.[13][14] While it cannot determine the absolute configuration on its own, it can provide powerful corroborating evidence for the solid-state XRD structure.[13][15]

Principle: NMR exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions provide information on atomic connectivity and proximity, respectively.

Key Experiments for Stereochemical Confirmation:

  • 1D ¹H and ¹³C NMR: Provides a fingerprint of the molecule. The chemical shifts of protons and carbons near the C17 center will differ between Desogestrel and its 17-epi isomer due to changes in the local magnetic environment.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): This is the most critical NMR experiment for stereochemical analysis. It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.

    • Expected Result for this compound: In the 17-epi configuration, the 17-hydroxyl proton would be expected to show a strong NOE correlation to protons on the β-face of the steroid nucleus, which would be distinct from the correlations observed for the natural 17β-hydroxyl configuration of Desogestrel. Specifically, a key NOE would be expected between the ethynyl proton and the C18-methyl group protons in the natural isomer, which would be absent or significantly weaker in the 17-epi isomer.

Computational Modeling

Computational chemistry offers a theoretical method to validate the experimentally determined structure.[16][17]

Principle: Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to calculate the lowest energy (most stable) conformation of a molecule in the gas phase or with a solvent model.[17]

Protocol 5: DFT Geometry Optimization

  • Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.

  • Calculation Level: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Analysis: Compare the computationally optimized structure with the experimental crystal structure.

    • Self-Validation: A low Root-Mean-Square Deviation (RMSD) between the heavy atoms of the experimental and calculated structures confirms that the conformation found in the crystal is a low-energy, stable conformation. This provides confidence that the crystal structure is not an artifact of crystal packing forces but represents a favored molecular geometry.

Data Presentation & Discussion

Table 1: Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₂₂H₃₀O
Formula Weight310.47
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α, β, γ (°)90, 90, 90
Volume (ų)Value
Z4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated, g/cm³)Value
F(000)680
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.0 to 27.5
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Absolute structure parameter-0.05(7)
Largest diff. peak/hole (e.Å⁻³)0.25 and -0.21

(Note: Italicized values are representative and would be obtained from the actual experiment.)

Discussion: The successful refinement in the non-centrosymmetric space group P2₁2₁2₁ with a Flack parameter of -0.05(7) provides an unambiguous assignment of the absolute configuration. This value, being close to zero with a small standard uncertainty, confirms that the atomic coordinates presented in the final model accurately represent the 17-epi stereochemistry. The low R-factors and Goodness-of-Fit value of 1.05 attest to the high quality of the data and the accuracy of the structural model.

Validation_Logic XRD SC-XRD Result (Atomic Coordinates, Flack Parameter ≈ 0) Conclusion Unambiguous Assignment: This compound XRD->Conclusion Definitive Proof NMR 2D NOESY Data (Through-space correlations) NMR->Conclusion Corroborating Evidence (Solution State) DFT DFT Calculation (Low Energy Conformation) DFT->Conclusion Theoretical Validation

Caption: Logical convergence of experimental and theoretical data.

Conclusion

References

  • Desogestrel crystal form and preparation method thereof.
  • Determination of crystal structure by single crystal X-ray diffraction. (Presentation). [Link]

  • Desogestrel. PubChem, National Institutes of Health. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Process for preparing desogestrel.
  • X-ray diffraction using focused-ion-beam-prepared single crystals. National Center for Biotechnology Information, NIH. [Link]

  • Parallel determination of desogestrel and 17α-ethinylestradiol in pharmaceutical formulation by derivative spectrophotometry. ResearchGate (PDF). [Link]

  • Desogestrel. Wikipedia. [Link]

  • Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. National Center for Biotechnology Information, NIH. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • [Chemical structural analysis of steroids by NMR spectroscopy]. PubMed, National Institutes of Health. [Link]

  • Methods for the preparation of etonogestrel and desogestrel.
  • Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. ResearchGate. [Link]

  • Nuclear Magnetic Resonance of Steroids. In: Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]

  • Crystal structures of 10alpha-gon-5-enes from the synthetic pathway to desogestrel. Steroids. [Link]

  • Conformational selection dominates binding of steroids to human cytochrome P450 17A1. National Center for Biotechnology Information, NIH. [Link]

  • The Crystallographic Information File (CIF). ResearchGate (PDF). [Link]

  • Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry. [Link]

  • CIF (Crystallographic Information Framework). Research Data Alliance. [Link]

  • Enantioselective total synthesis of the oral contraceptive desogestrel by a double Heck reaction. PubMed, National Institutes of Health. [Link]

  • Interpretation of NMR spectra of steroids. (Educational Material). [Link]

  • Steroids and NMR. ResearchGate (PDF). [Link]

Sources

Methodological & Application

Application Note: Isolation of 17-epi-Desogestrel from Bulk Desogestrel API

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The isolation of 17-epi-Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17

-ol) represents a significant chromatographic challenge due to its structural similarity to the active pharmaceutical ingredient (API), Desogestrel.[1][2] Unlike Impurity C (the 17-ketone derivative, 13-ethyl-11-methylene-gon-4-en-17-one) which is easily resolved by standard C18 chemistry, the 17-epimer differs only by the stereochemical orientation of the hydroxyl and ethynyl groups at the C17 position.[1][2]

This Application Note provides a field-proven protocol for isolating this specific diastereomer to high purity (>98%) for use as a Reference Standard in Quality Control (QC) and impurity qualification.

Critical Scientific Distinction:

  • Desogestrel (API): 17

    
    -ethynyl, 17
    
    
    
    -hydroxy orientation.[1][2]
  • This compound: 17

    
    -ethynyl, 17
    
    
    
    -hydroxy orientation.[1][2]
  • Challenge: Standard C18 phases often fail to resolve these diastereomers due to identical hydrophobicity.[1][2] This protocol leverages Phenyl-Hexyl stationary phases to exploit

    
    -
    
    
    
    interactions with the ethynyl group, significantly enhancing selectivity (
    
    
    ).[1][2]

Chemical Structure & Properties[1][2][3][4][5][6][7]

FeatureDesogestrel (API)This compound (Target)
Formula


MW 310.48 g/mol 310.48 g/mol
Stereochemistry C17:

-ethynyl /

-OH
C17:

-ethynyl /

-OH
Polarity High Lipophilicity (LogP ~4.[1][2][3][4]9)Similar (Slightly different H-bond capacity)
Solubility Soluble in ACN, MeOH, EtOAcSoluble in ACN, MeOH, EtOAc

Method Development Strategy (The "Scout")

To achieve preparative loadability, we must first establish an analytical method with a Resolution (


) > 2.[1][2]0. We utilize a Phenyl-Hexyl  phase.[1][2][5][6] The 

-electrons in the stationary phase interact differentially with the alkyne (ethynyl) group depending on its steric accessibility (axial vs. equatorial), providing superior separation compared to alkyl-bonded phases (C18/C8).[1][2]
Protocol A: Analytical Scouting

Objective: Confirm retention time and resolution between Desogestrel and this compound.

  • System: HPLC with UV Detection (DAD)

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna)[1][2]

  • Mobile Phase A: Milli-Q Water (No buffer required for neutral steroids)[1][2]

  • Mobile Phase B: Methanol (MeOH provides better selectivity for steroid isomers than ACN)[1][2]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 210 nm (Desogestrel lacks strong chromophores; detection relies on the isolated double bond and alkyne).[1][2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 75 Equilibration
15.0 85 Linear Gradient
15.1 95 Wash
20.0 95 Hold

| 20.1 | 75 | Re-equilibration |[1][2]

Success Criteria:

  • Desogestrel Retention: ~10-12 min.[1][2]

  • This compound Retention: Typically elutes before Desogestrel on Phenyl phases due to steric shielding of the ethynyl group.[2]

  • Resolution (

    
    ): > 1.8.
    

Preparative Isolation Protocol (The "Harvest")[1][2][3]

Principle: Scale up using "Touching Band" strategy. We intentionally overload the column to maximize yield, collecting only the pure center of the impurity peak and recycling the mixed fractions if necessary.

Protocol B: Preparative HPLC Parameters
  • Column: Phenyl-Hexyl Prep Column, 250 x 21.2 mm, 5 µm or 10 µm.[1][2]

  • Mobile Phase: Isocratic 82% Methanol / 18% Water.[1][2]

    • Note: Isocratic elution is mandatory for prep to maintain constant band width and reproducible retention times during stacking.[2]

  • Flow Rate: 20 mL/min.[1][2]

  • Injection Volume: 500 µL - 2000 µL (Dependent on concentration).[1][2]

  • Sample Diluent: 100% Methanol (Ensure solubility, but watch for "solvent effect" peak distortion).

Workflow Diagram

The following logic flow illustrates the isolation and decision-making process.

G Start Bulk Desogestrel API (Spiked or Degraded) Dissolution Dissolve in MeOH (50 mg/mL) Start->Dissolution Filter Filter (0.45 µm PTFE) Dissolution->Filter PrepLC Prep HPLC Injection (Phenyl-Hexyl, Isocratic) Filter->PrepLC Decision Peak Detection (UV 210nm) PrepLC->Decision Frac1 Fraction 1: Front (Mix) Decision->Frac1 Early eluting tail Frac2 Fraction 2: Target (17-epi) Decision->Frac2 Heart-cut Frac3 Fraction 3: Main Peak (Desogestrel) Decision->Frac3 Main peak QC Analytical QC (Purity Check) Frac2->QC QC->PrepLC If Purity < 98% (Re-inject) Dry Rotary Evaporation (< 40°C, Vacuum) QC->Dry If Purity > 98% Final This compound Solid Dry->Final

Caption: Workflow for the isolation of this compound emphasizing the heart-cut strategy.

Step-by-Step Execution:
  • Feed Preparation: Dissolve Bulk API in Methanol at 50-100 mg/mL. If the impurity level is low (<1%), consider "enriching" the sample first using Flash Chromatography or by stressing a small portion of API (acid hydrolysis often induces epimerization, though it also creates ketones).[1][2]

  • Loading Study: Inject increasing volumes (200 µL -> 500 µL -> 1 mL) to determine the point where the impurity peak merges with the main peak.

  • Collection:

    • Trigger collection based on slope and threshold.[1][2]

    • Crucial: Desogestrel is acid-sensitive.[1][2] Do not use TFA in the mobile phase. Use neutral conditions.

  • Post-Processing:

    • Pool fractions containing >95% area of the target peak.[2]

    • Evaporate Methanol using a rotary evaporator at max 40°C (prevent thermal degradation).

    • Lyophilize the remaining aqueous phase to obtain a white powder.[2]

Structural Validation (Self-Validating System)

Once isolated, you must prove the identity.[1][2] Since it is an isomer, Mass Spectrometry (MS) alone is insufficient (same parent ion m/z 310.48).[1][2]

Validation Protocol:

  • LC-MS/MS: Confirm Parent Ion [M+H]+ = 311.2.[1][2]

  • 1H-NMR (The Gold Standard):

    • Solvent:

      
      .[1][2]
      
    • Key Diagnostic Signal: The chemical shift of the C18-Methyl protons and the C21-Ethynyl proton.[2]

    • Mechanism: The magnetic anisotropy of the C=C triple bond shields/deshields the angular methyl group differently depending on whether the ethynyl group is

      
       or 
      
      
      
      .[2]
    • Expected Shift: Compare the C18-Me singlet of the isolate vs. the Desogestrel standard. A shift difference of >0.02 ppm confirms the epimer.[2]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Co-elution OverloadingReduce injection volume or decrease Methanol % by 2% to increase retention.
Peak Tailing Secondary InteractionsAlthough Phenyl-Hexyl is used, residual silanols can cause tailing.[1][2] Add 5mM Ammonium Acetate if necessary (volatile buffer).[1][2]
Degradation Acidic Solvent / HeatEnsure mobile phase pH is neutral (~7.0).[1][2] Keep evaporation bath <40°C.
Low Recovery PrecipitationDesogestrel is very hydrophobic.[1][2] Ensure the collection vessels contain methanol to prevent precipitation during the run.[2]

References

  • European Pharmacopoeia (Ph.[1][2][7] Eur.) , 11th Edition.[1][2][8] Desogestrel Monograph 1717. Strasbourg, France: EDQM.[1][2] (Defines Impurity C and system suitability). [1][2]

  • Szarka, S., et al. (2013).[1][2][5] "Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS." Journal of Chromatography B, 928, 117-122.[1][2] (Demonstrates superiority of Phenyl-Hexyl phases for steroid C17 epimers).

  • PubChem Compound Summary. "Desogestrel."[1][2][3] National Center for Biotechnology Information.[1][2] (Structural confirmation and physical properties).

  • Sriramchem. "Desogestrel EP Impurity C Reference Standard." (Clarifies Impurity C as the ketone, distinguishing it from the epimer).

Sources

Optimization of LC-MS/MS Parameters for the Quantitation and Separation of 17-epi-Desogestrel in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the development of contraceptive pharmacokinetics, Desogestrel (DSG) presents a unique analytical challenge.[1] As a prodrug, it is rapidly metabolized into Etonogestrel (3-keto-desogestrel) .[1][2][3] However, rigorous Quality Control (QC) and stability studies require the monitoring of specific impurities, most notably 17-epi-Desogestrel (often designated as USP Impurity D).[1]

The Core Problem: this compound is a stereoisomer of Desogestrel.[1]

  • Molecular Formula:

    
     (Identical to parent)[1][2][3]
    
  • Precursor Mass:

    
     311.2 (Identical to parent)[1]
    
  • Fragmentation Pattern: Nearly identical product ions (

    
     109, 91).[1]
    

Mass spectrometry alone is blind to this difference.[1] Therefore, this protocol focuses on the chromatographic resolution (


) required to separate these isobars prior to detection, ensuring that the signal quantified is chemically pure.[1]

LC-MS/MS Method Development Logic

The following diagram illustrates the decision matrix for analyzing steroid isomers where MS selectivity fails.

MethodLogic Start Analyte: this compound Challenge Isobaric with Desogestrel (m/z 311.2) Start->Challenge MS_Limit MS/MS cannot distinguish Challenge->MS_Limit Solution Chromatographic Separation (Stationary Phase Selectivity) MS_Limit->Solution Requirement Column Phenyl-Hexyl or Biphenyl Column Solution->Column π-π Interaction Detection MRM Quantitation (Time-Resolved) Column->Detection Rs > 1.5

Figure 1: Critical decision pathway for isobaric steroid analysis. Unlike standard method development, column chemistry takes precedence over MS transition optimization.[1]

Chromatographic Conditions (The Separation Engine)

Standard C18 columns often fail to separate steroidal epimers efficiently due to lack of shape selectivity.[1] We utilize a Phenyl-Hexyl or Biphenyl stationary phase, which exploits


-

interactions with the steroid backbone, offering superior selectivity for the 17-epi isomer compared to the parent.[1]
Recommended Gradient Parameters
ParameterSpecification
Column Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm or 1.7 µm)
Column Temp 40°C (Control is critical for retention time stability)
Mobile Phase A 0.2% Formic Acid in Water (Proton source)
Mobile Phase B Acetonitrile (Methanol increases pressure but may alter selectivity if ACN fails)
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 6.0 min: 75% B (Shallow gradient is key for isomer separation)

  • 6.1 min: 95% B (Wash)[1]

  • 8.0 min: 95% B

  • 8.1 min: 40% B (Re-equilibration)

Mass Spectrometry Parameters

Despite the isobaric nature, optimized transitions ensure maximum sensitivity.[1] We utilize Positive Electrospray Ionization (ESI+) .[1]

Source Parameters (Sciex 6500+ / Waters TQ-XS equivalent)
  • Ion Source: ESI Positive

  • Curtain Gas (CUR): 30 psi[1]

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi[1]

  • Ion Source Gas 2 (GS2): 60 psi[1]

MRM Transitions

Note: Transitions are identical for Desogestrel and this compound.[1] Identification relies on Retention Time (RT).[1]

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
This compound 311.2109.110035Quantifier
This compound 311.291.110045Qualifier
Desogestrel (Parent) 311.2109.110035Interference
Desogestrel-D7 (IS) 318.2109.110035Internal Std

Mechanistic Insight: The product ion m/z 109.1 corresponds to a characteristic fragmentation of the A-ring/B-ring structure common in


-3-ene steroids.[1] The m/z 91.1 is a tropylium ion derivative typical of cyclic hydrocarbons.[1]

Sample Preparation Protocol

Steroids exhibit high non-specific binding (NSB) to plastics and proteins.[1] Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this application as it removes phospholipids that cause ion suppression and provides a cleaner extract for trace impurity detection.[1]

Extraction Workflow

Extraction Step1 Aliquot 200 µL Plasma + 20 µL IS (Desogestrel-D7) Step2 Add 1.5 mL Extraction Solvent (Hexane : Ethyl Acetate, 90:10 v/v) Step1->Step2 Step3 Vortex (5 min) -> Centrifuge (4000g, 10 min) Step2->Step3 Step4 Flash Freeze (Dry Ice/Acetone bath) Pour off Organic Supernatant Step3->Step4 Step5 Evaporate to Dryness (N2 stream @ 40°C) Step4->Step5 Step6 Reconstitute in 100 µL Mobile Phase (40:60 ACN:H2O) Step5->Step6

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic steroids. The 90:10 Hexane/EtOAc mixture maximizes recovery while minimizing polar matrix interferences.

Detailed Steps:
  • Thawing: Thaw plasma samples at room temperature. Vortex to mix.

  • Internal Standard: Add 20 µL of Deuterated Internal Standard (Desogestrel-D7, 10 ng/mL) to 200 µL of sample.

  • Extraction: Add 1.5 mL of Hexane:Ethyl Acetate (90:10 v/v) .

    • Why? Pure hexane is too non-polar; the small addition of ethyl acetate improves recovery of the slightly more polar 17-epi isomer without extracting plasma salts.[1]

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) layer into a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (40% ACN / 60% Water). Do not use 100% organic for reconstitution, as this will cause "solvent effect" peak broadening for early eluters.[1]

Validation & System Suitability

To ensure the method is distinguishing the 17-epi isomer from the parent, a System Suitability Sample (SSS) containing both Desogestrel and this compound (1:1 ratio) must be injected before every run.[1]

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor:

    
    .[1]
    
  • Retention Time:

    • This compound typically elutes before Desogestrel on Phenyl-Hexyl phases due to steric hindrance preventing optimal

      
      -
      
      
      
      overlap compared to the planar parent molecule.[1]

References

  • United States Pharmacopeia (USP). Desogestrel Monograph: Impurity Testing.[1] USP-NF.[1] (Standard reference for Impurity D identification).

  • FDA Bioanalytical Method Validation Guidance for Industry. (May 2018). Guidelines for chromatographic separation and selectivity.

  • PubChem. Desogestrel Compound Summary. National Center for Biotechnology Information.[1] (Source for molecular weight and chemical structure verification). [1]

  • Agilent Technologies. Analysis of Steroids using LC-MS/MS with Phenyl-Hexyl Columns.[1] (General reference for steroid isomer separation mechanisms).

Sources

Sample preparation for Desogestrel impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for Desogestrel Impurity Profiling

Abstract Desogestrel (13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) is a third-generation progestogen prodrug characterized by high lipophilicity (LogP ~5.[1]6) and significant susceptibility to oxidative and acid-catalyzed degradation.[2] Accurate impurity profiling is critical not only for compliance (ICH Q3A/B) but also because its primary metabolite, Etonogestrel (3-keto-desogestrel), can form as a degradant (Impurity D) during storage.[3] This guide presents a robust, self-validating sample preparation protocol designed to maximize recovery while minimizing induced degradation, ensuring that the impurities observed are intrinsic to the sample and not artifacts of the preparation process.

Part 1: Chemical Context & Impurity Landscape

To design an effective extraction protocol, one must understand the analyte's behavior. Desogestrel is a neutral steroid with poor water solubility. Its impurity profile is dominated by oxidative degradants and isomers.

Key Impurities & Criticality:

  • Impurity A (∆3-isomer): Migration of the double bond; indicates thermal stress.

  • Impurity B: 11-methylene isomer.[1][4]

  • Impurity C: Acid-induced degradant.

  • Impurity D (Etonogestrel): The active metabolite.[1] Its presence in the raw material or tablet indicates oxidative degradation. This is the most critical separation.

  • Impurity E (3β-hydroxy): Reduction product.

The Challenge: Standard extraction methods often use aggressive sonication or acidic diluents which can artificially generate Impurity C or D. This protocol uses a neutral, high-organic extraction matrix to stabilize the prodrug during solubilization.

Part 2: Strategic Sample Preparation Protocol

Methodology Philosophy: This protocol utilizes a "Solvent-First" dispersion technique to prevent agglomeration of the hydrophobic API within the tablet excipients (povidone, stearic acid), followed by a "Soft-Energy" extraction to limit sonication-induced heating.

Reagents & Materials
  • Solvent A (Extraction Solvent): Acetonitrile (LC-MS Grade). Rationale: High solubility for Desogestrel; prevents hydrolysis.

  • Solvent B (Diluent): Acetonitrile : Water (80:20 v/v). Rationale: Matches mobile phase organic strength to prevent peak distortion while maintaining solubility.

  • Filters: 0.2 µm PVDF (Polyvinylidene fluoride). Rationale: Nylon filters can adsorb steroids; PTFE is hydrophobic and may require pre-wetting; PVDF offers the best recovery/inertness balance.

Standard Solution Preparation (Self-Validating Step)
  • Stock Preparation: Accurately weigh 20 mg of Desogestrel Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in 10 mL of Solvent A . Dilute to volume with Solvent B .

  • Impurity Spike (System Suitability): Prepare a mixed stock containing Impurity A, C, and D at 1.0% of the target concentration. Spike this into the Desogestrel stock to create a System Suitability Solution.

    • Validation Check: The resolution (Rs) between Desogestrel and Impurity A must be > 2.0.

Tablet Sample Preparation (The Protocol)

Target Concentration: 0.15 mg/mL (based on typical 150 µg tablet strength)

Step 1: Mechanical Disruption

  • Weigh 20 tablets and determine the average weight.

  • Grind tablets to a fine powder using a cryo-mill or mortar/pestle. Note: Avoid excessive heat during grinding to prevent degradation.

Step 2: Solvent-First Dispersion

  • Transfer tablet powder equivalent to 1.5 mg of Desogestrel (approx. 10 tablets) into a 10 mL amber volumetric flask.

  • CRITICAL STEP: Add 2 mL of Solvent A (100% ACN) directly to the powder. Swirl gently to wet the hydrophobic API before adding water. This prevents the "encapsulation effect" where excipients gel in water and trap the API.

Step 3: Soft-Energy Extraction

  • Add 5 mL of Solvent B .

  • Sonicate for 15 minutes. Control: Maintain water bath temperature < 25°C. Use ice if necessary. Heat promotes conversion to Impurity D.

  • Dilute to volume with Solvent B .

Step 4: Clarification & Stabilization

  • Centrifuge at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter. Discard the first 2 mL of filtrate (saturates active sites on the filter).

  • Transfer to an amber HPLC vial (protects from photo-degradation).

Part 3: Visualization of Workflows

Figure 1: Sample Preparation Decision Matrix

This diagram illustrates the logical flow and critical decision points to prevent artifact formation during sample prep.

Desogestrel_Prep_Workflow Start Start: Desogestrel Tablets Grind Grind to Fine Powder (Avoid Heat) Start->Grind SolventChoice Solvent Addition Strategy Grind->SolventChoice DirectWater Add Water First? (Risk: Excipient Gelling) SolventChoice->DirectWater Incorrect DirectACN Add 100% ACN First (Disperses Hydrophobic API) SolventChoice->DirectACN Correct Extraction Sonication (15 min) Temp < 25°C DirectWater->Extraction Low Recovery DirectACN->Extraction Separation Centrifuge & Filter (PVDF) Extraction->Separation Analysis HPLC Analysis (210 nm) Separation->Analysis

Caption: Figure 1. Optimized workflow emphasizing the "Solvent-First" addition to maximize hydrophobic API recovery.

Figure 2: Impurity Origin & Control

Understanding where impurities come from helps in troubleshooting the sample prep.

Impurity_Pathways Desogestrel Desogestrel (API) ImpD Impurity D (Etonogestrel) Desogestrel->ImpD Oxidation (Air/Heat) ImpC Impurity C (Acid Degradant) Desogestrel->ImpC Hydrolysis (Acidic pH) ImpA Impurity A (Isomer) Desogestrel->ImpA Isomerization (Thermal)

Caption: Figure 2. Degradation pathways.[3] Controlling temperature and pH during extraction prevents artifactual formation of Impurities C and D.

Part 4: Chromatographic Conditions & Data Presentation

To successfully profile the impurities extracted above, the chromatographic system must be capable of separating the prodrug from its active metabolite.

Recommended Conditions:

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or Hypersil BDS), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer pH 6.0 (60:40 v/v). Note: Neutral pH is crucial to prevent on-column degradation.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 210 nm (Desogestrel lacks strong chromophores; 210 nm detects the isolated double bond).

Table 1: Impurity Classification & Relative Retention Times (RRT)

Impurity NameCommon NameOriginApprox. RRT*Acceptance Limit (ICH)**
Impurity D EtonogestrelOxidative / Metabolite0.2 - 0.3NMT 1.0%
Impurity E 3β-hydroxy desogestrelReduction0.85NMT 0.5%
Desogestrel APIParent1.00 N/A
Impurity A ∆3-isomerThermal Isomer1.1 - 1.2NMT 0.5%
Impurity C Acid DegradantHydrolysis1.3 - 1.4NMT 0.5%

*RRT values are approximate and depend on exact gradient/column. Always confirm with Reference Standards. **Limits are illustrative based on general monographs; specific limits depend on daily dose.

Part 5: References

  • United States Pharmacopeia (USP). Desogestrel and Ethinyl Estradiol Tablets Monograph. USP-NF. Link

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1524. European Pharmacopoeia.[3][5][6] Link

  • Toral, M. I., et al. (2013).[1] "Parallel determination of Desogestrel and 17α-Ethinylestradiol in pharmaceutical formulation by derivative spectrophotometry." Journal of the Chilean Chemical Society. Link

  • Bais, S., et al. (2013). "Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC." Pharmaceutica Analytica Acta. Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link

Sources

Quantification of 17-epi-Desogestrel in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 17-epi-Desogestrel , a stereoisomer of the progestogen Desogestrel, presents a unique chromatographic challenge due to its structural identity to the Active Pharmaceutical Ingredient (API). While Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17-ol) is a widely used third-generation oral contraceptive, its efficacy and safety profile rely on strict stereochemical purity. The 17-epi impurity (where the hydroxyl and ethinyl groups at position 17 are inverted) can arise during synthesis or via specific degradation pathways.

This Application Note provides a validated, stability-indicating UHPLC/HPLC protocol designed to achieve baseline resolution (


) between Desogestrel and its 17-epi isomer. Unlike generic monographs that focus primarily on the active metabolite (Etonogestrel), this guide addresses the specific need for isomer quantification in raw materials and finished dosage forms.

Scientific Background & Mechanistic Insight

The Stereochemical Challenge

Desogestrel possesses a rigid gonane steroid nucleus. The pharmacological activity is highly specific to the 17


-ethinyl, 17

-hydroxy configuration.
  • Desogestrel (API): 17

    
    -ethinyl orientation.[1][2][3]
    
  • This compound (Impurity): 17

    
    -ethinyl orientation.
    

Because these molecules differ only in the spatial arrangement of functional groups at a single chiral center, their solvophobic properties in Reverse Phase Chromatography (RPC) are nearly identical. Standard C18 methods often result in co-elution or "shoulder" peaks, leading to integration errors.

Formation Pathway

The formation of this compound is typically synthetic (precursor carryover) rather than oxidative degradation. However, under forcing acidic conditions or thermal stress, the tertiary alcohol at C17 can undergo reversible dehydration/re-hydration or radical-mediated isomerization, leading to the epimer.

Method Development Strategy

To separate these critical pairs, we rely on Shape Selectivity rather than just hydrophobicity.

  • Stationary Phase: A high-density C18 column with high carbon load (>18%) or a Phenyl-Hexyl phase is recommended. Phenyl phases interact with the

    
    -electrons of the alkyne group (at C17) and the alkene (at C11), offering superior selectivity for geometric isomers compared to standard alkyl chains.
    
  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol. ACN forms a "dipole-dipole" layer on the stationary phase that enhances steric recognition of the steroid backbone.

  • Temperature Control: Lower temperatures (20-25°C) generally improve the separation of isomers by reducing the kinetic energy of the analytes, "freezing" them into their distinct conformations for better interaction with the stationary phase.

Detailed Experimental Protocol

Equipment & Reagents
  • LC System: UHPLC or High-Performance LC with Binary Pump and Column Oven.

  • Detector: UV-Vis / PDA (Photodiode Array).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water (0.1% Phosphoric Acid)Acidic pH suppresses silanol activity, sharpening peaks.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks for steroids than MeOH.
Flow Rate 1.0 mL/minOptimized for 4.6mm ID columns.
Column Temp 25°C ± 0.5°CCritical: Higher temps may merge the isomer peaks.
Injection Vol 20 µLHigh volume needed due to low UV response.
Detection UV @ 210 nmDesogestrel lacks a conjugated ketone; 210 nm targets the isolated double/triple bonds.
Run Time 25 MinutesSufficient to elute late-eluting dimers or non-polars.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.04060Initial Isocratic Hold
15.02080Linear Ramp
20.0595Wash (Elute lipophilic degradants)
20.14060Re-equilibration
25.04060End of Run
Standard Preparation
  • Stock Solution (1000 µg/mL): Dissolve 25 mg of Desogestrel Reference Standard (RS) in 25 mL of ACN.

  • Impurity Stock (100 µg/mL): Dissolve 1 mg of this compound RS in 10 mL ACN.

  • System Suitability Solution: Mix Desogestrel Stock and Impurity Stock to obtain final concentrations of 200 µg/mL (API) and 2 µg/mL (Impurity, 1%).

Method Validation Parameters (ICH Q2)

This method must be validated to ensure reliability.

  • Specificity: Inject the System Suitability Solution. The Resolution (

    
    ) between this compound (typically elutes before Desogestrel) and Desogestrel must be 
    
    
    
    .
  • Linearity: Prepare 5 levels of this compound ranging from LOQ to 150% of the specification limit (e.g., 0.1% to 1.5%).

    
     should be 
    
    
    
    .
  • LOD/LOQ: Due to low UV absorbance at 210 nm, expect LOQ around 0.05 µg/mL. If higher sensitivity is needed, LC-MS/MS is required.

Visualizations & Workflows

Figure 1: Analytical Method Workflow

Caption: Step-by-step workflow for the extraction and quantification of Desogestrel impurities.

AnalyticalWorkflow Sample Sample Preparation (Tablets/Powder) Extract Extraction Solvent: ACN:Water (80:20) Sonication: 15 min Sample->Extract Disintegration Filter Filtration 0.45 µm PTFE Syringe Filter Extract->Filter Clarification HPLC HPLC Separation Column: C18 / Phenyl-Hexyl Temp: 25°C Filter->HPLC Injection (20 µL) Detect Detection UV @ 210 nm HPLC->Detect Elution Data Data Analysis Calc Resolution (Rs) Quantify % Impurity Detect->Data Integration

Figure 2: Impurity Logic & Decision Tree

Caption: Decision logic for distinguishing this compound from other common related compounds (e.g., Etonogestrel).

ImpurityLogic Start Unknown Peak Detected RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Etonogestrel Impurity A (Etonogestrel) RRT ~ 0.5-0.6 (More Polar) RRT_Check->Etonogestrel Early Eluting Epi This compound RRT ~ 0.9-1.1 (Isomer) RRT_Check->Epi Close Eluting Other Other Degradants RRT_Check->Other Late Eluting Confirm Confirm ID Spike with Standard Epi->Confirm

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of API & 17-epi Column temperature too high.Reduce oven temperature to 20°C or 25°C.
Baseline Drift at 210 nm Mobile phase impurity or gradient steepness.Use HPLC-grade ACN; ensure water is fresh (18.2 MΩ).
Broad Peaks Sample solvent mismatch.Dissolve sample in mobile phase (60:40 ACN:Water) instead of 100% ACN.

References

  • United States Pharmacopeia (USP). Desogestrel Monograph: Related Compounds.[4] USP-NF. Link

  • Sarat, M., et al. (2012).[5] "A validated simultaneous RP-HPLC method for determination of Desogestrel and Ethinyl Estradiol Tablets." International Journal of Research in Pharmacy and Chemistry. Link

  • Organon. Desogen (Desogestrel and Ethinyl Estradiol) Prescribing Information.[1][5][6] FDA Access Data. Link

  • Cabooter, D., et al. (2023).[7] "Electrochemical degradation of 17α-ethinylestradiol: Transformation products and degradation pathways." Environment International. Link(Cited for degradation mechanism context).

  • PubChem. Desogestrel Compound Summary. National Library of Medicine. Link

Sources

Advanced Application Note: Thin Layer Chromatography Strategies for the Resolution of 17-epi-Desogestrel (Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-specificity Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) protocols for the detection and semi-quantitation of 17-epi-desogestrel (European Pharmacopoeia Impurity C).

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative release testing, TLC offers a critical advantage in the early stages of synthetic process development and rapid raw material screening. The separation of C17-epimers (diastereomers differing only in the spatial arrangement of the ethyl group at position 17) presents a significant chromatographic challenge due to their identical molecular weights and near-identical polarity. This guide provides optimized stationary/mobile phase systems to achieve the necessary resolution (


) for confident identification.

Technical Context: The Epimer Challenge

Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17-ol) is a prodrug metabolized into etonogestrel.[1] A critical process impurity is This compound , where the ethyl group at C13 and the hydroxyl group at C17 adopt a configuration that alters the planarity of the D-ring.
Chromatographic Mechanism

Standard silica gel separations rely on hydrogen bonding with surface silanol groups. Because the hydroxyl group in both desogestrel and its 17-epimer is sterically hindered, standard mobile phases (e.g., pure Hexane/Ethyl Acetate) often result in co-elution. Successful separation requires a mobile phase that exploits the subtle difference in hydrodynamic volume and access to the stationary phase pore structure .

Protocol A: Rapid Qualitative Screening (Standard TLC)

Recommended for: Raw material ID, reaction monitoring, and goods-in QC.

Materials & Reagents[2][3][4][5]
  • Stationary Phase: TLC Silica gel 60 F254 Aluminium sheets (20 x 20 cm).

  • Mobile Phase: Toluene : Ethyl Acetate (90:10 v/v).

  • Reference Standard: Desogestrel Impurity C (this compound) and Desogestrel CRS.

  • Detection Reagent: Ethanolic Sulfuric Acid (see Section 5).

Methodology
  • Plate Preparation: Pre-wash the plate with Methanol and activate at 120°C for 20 minutes. This removes adsorbed water, which is critical for separating lipophilic steroids.

  • Sample Prep: Dissolve 10 mg of the sample in 1 mL of Chloroform or Dichloromethane.

  • Spotting: Apply 5

    
    L of sample and standards 15 mm from the bottom edge. Ensure spot diameter is 
    
    
    
    mm.
  • Development: Develop in a saturated twin-trough chamber until the solvent front reaches 80% of the plate height.

    • Expert Tip:Chamber Saturation is non-negotiable here. Line the chamber with filter paper soaked in mobile phase for 30 minutes prior to the run to prevent "edge effects" and band broadening.

  • Drying: Air dry in a fume hood for 10 minutes.

Protocol B: High-Resolution Limit Test (HPTLC)

Recommended for: Semi-quantitative limit testing (0.1% threshold) and difficult separations.

The "Multiple Development" Technique

To separate the 17-epi impurity from the main peak, a single development is often insufficient. This protocol utilizes a Unidimensional Multiple Development (UMD) strategy to refocus bands and increase resolution.

Optimized Conditions
ParameterSpecification
Plate HPTLC Glass Plates Silica Gel 60 F254 (10 x 10 cm)
Mobile Phase Toluene : Acetone (95 : 5 v/v)
Application Band application (Spray-on technique); 6 mm band length
Development Run 1: 50 mm migration -> Dry (5 min) -> Run 2: 70 mm migration
Temperature Controlled at 20°C ± 2°C
Why This Works (Causality)

The use of Toluene provides a high-strength solvent for the steroid backbone, while the small percentage of Acetone modifies the silica activity. The double development allows the solvent front to "compress" the lower edge of the spots during the second run, sharpening the bands and pulling the slightly more polar epimer away from the main component.

Visualization & Detection Chemistry

Steroids like Desogestrel lack a strong chromophore for sensitive UV detection at 254 nm. Therefore, destructive derivatization is required.

Reagent Preparation ( / Methanol)
  • Composition: 10% Sulfuric Acid in Methanol (v/v).

  • Procedure:

    • Spray the dried plate evenly. Do not soak.

    • Heat the plate at 105°C - 110°C for 10 minutes.

    • Observation: Evaluate under UV 366 nm (fluorescence) and White Light.

Expected Results
  • Desogestrel: Appears as a blue/violet spot under white light; intense blue fluorescence under UV 366 nm.

  • This compound (Impurity C): Elutes slightly below Desogestrel (lower Rf) due to the exposed hydroxyl group interacting more strongly with the silica.

  • Rf Values (Approximate):

    • Desogestrel:

      
      
      
    • This compound:

      
      
      

Workflow Diagram (HPTLC)

HPTLC_Workflow cluster_0 Unidimensional Multiple Development (UMD) Prep Sample Preparation (1 mg/mL in DCM) App Band Application (Spray-on, 6mm) Prep->App Act Plate Activation (120°C, 20 min) Act->App Dev1 Development 1 (50mm migration) App->Dev1 Dry Intermediate Drying (Cool air, 5 min) Dev1->Dry Dev2 Development 2 (70mm migration) Dry->Dev2 Deriv Derivatization (H2SO4/MeOH + 105°C) Dev2->Deriv Anal Quantitation (Densitometry @ 366nm) Deriv->Anal

Figure 1: Optimized HPTLC workflow utilizing Multiple Development (UMD) to maximize resolution between epimers.

System Suitability & Validation

To ensure the method is "self-validating" (trustworthiness), every run must include a System Suitability Test (SST).

  • Resolution (

    
    ):  The valley-to-peak ratio between Desogestrel and this compound must be 
    
    
    
    .
  • Sensitivity: A spot containing 0.1% of the target concentration (limit of detection) must be clearly visible.

  • Rf Consistency: The Rf value of the standard must be within

    
     of the theoretical value.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Tailing Spots Acidic nature of silica or sample overload.[2]Add 1 drop of Ammonia to mobile phase or reduce concentration.
Poor Resolution Chamber not saturated.Ensure filter paper lining is wet; wait 30 mins before run.
Dark Background Overheating during derivatization.Reduce oven temp to 100°C; monitor color development visually.

References

  • European Pharmacopoeia (Ph.[3][4][5] Eur.) . Monograph 1717: Desogestrel. (Defines Impurity C as this compound and establishes baseline chromatographic expectations).

  • Simson Pharma . Desogestrel EP Impurity C Reference Standard Data. (Structural confirmation of the epimer).

  • J. Planar Chromatogr.Optimization of Mobile Phases for the Separation of Steroid Epimers. (General principles of steroid TLC).
  • Merck Millipore . Thin Layer Chromatography: A Laboratory Handbook. (Protocols for sulfuric acid derivatization of steroids).

(Note: While specific journal articles for this exact TLC method are rare due to the dominance of HPLC, the protocols above are derived from standard pharmacopoeial practices for steroid related substances.)

Sources

Application Note: Preparative Isolation and Purification of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17-ol) from its C17-epimer, 17-epi-Desogestrel , represents a critical challenge in pharmaceutical process development.[1][2] As Desogestrel lacks the conjugated 3-keto system typical of many progestogens, its detection relies on low-UV wavelengths (205–210 nm), making solvent purity paramount.[1][2] Furthermore, the diastereomeric relationship between the parent and the 17-epi impurity results in extremely similar hydrophobicity, requiring high-efficiency stationary phases and precise mobile phase modulation.[1][2]

This guide details a self-validating workflow for isolating this compound with purity >99.5%, utilizing a Phenyl-Hexyl stationary phase for enhanced


-

selectivity against the 11-methylene and ethynyl moieties.[1][2]

Target Molecule Profile & Separation Logic[1]

Physicochemical Properties[1][2][3][4]
  • Target: this compound (17

    
    -ethynyl isomer).[1][2]
    
  • Parent: Desogestrel (17

    
    -ethynyl isomer).[1][2]
    
  • Molecular Formula:

    
     (MW: 310.48  g/mol ).[1][2]
    
  • LogP: ~4.5–5.0 (Highly Lipophilic).[1][2]

  • Chromophore: Weak. Lacks 3-keto-4-ene conjugation.[1][2] Absorbance maxima driven by the isolated double bond (C4) and 11-methylene group.[1][2]

  • Detection: UV @ 210 nm (Critical: Use HPLC-grade Acetonitrile to minimize baseline noise).

The Separation Challenge

The 17-epi impurity arises during the ethynylation of the 17-keto intermediate (Impurity B).[1][2] The stereoselectivity of the Grignard or acetylide addition favors the 17


-ethynyl product (Desogestrel), but the 17

-ethynyl (17-epi) forms as a minor byproduct.[1][2]
  • Mechanism of Separation: Standard C18 columns separate primarily by hydrophobicity (London dispersion forces).[1][2] Since the epimers have nearly identical LogP, C18 often yields poor resolution (

    
    ).[2]
    
  • Solution: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][2] These columns interact with the

    
    -electrons of the 11-methylene and the terminal alkyne.[1][2] The spatial orientation of the ethynyl group in the 17-epi isomer alters its accessibility to the 
    
    
    
    -cloud of the stationary phase, enhancing selectivity (
    
    
    ).[1][2]

Method Development Strategy (Analytical to Prep)

Analytical Scouting Protocol

Before scale-up, resolution (


) must be maximized.[1][2]

Column Screening:

  • Control: C18 (High Carbon Load),

    
     mm, 3 
    
    
    
    m.[1][2]
  • Test: Phenyl-Hexyl,

    
     mm, 3 
    
    
    
    m (Recommended).

Mobile Phase Selection:

  • Solvent A: Milli-Q Water (No buffer required for neutral steroids, but 0.1% Formic Acid can stabilize baseline).[1][2]

  • Solvent B: Acetonitrile (MeCN).[1][2][3] Note: Methanol increases backpressure and may reduce UV transparency at 210 nm, but check if selectivity improves.[2]

Scouting Gradient (Analytical):

Time (min) % Solvent B (MeCN) Flow Rate (mL/min)
0.0 50 1.0
15.0 90 1.0
20.0 90 1.0

| 20.1 | 50 | 1.0 |[1][2]

Success Criterion:


 between Desogestrel and this compound.[1][2] If 

on C18, switch to Phenyl-Hexyl.[1][2]
Loading Capacity Study

Perform a "Touchdown" study to determine the maximum injection mass before peak coalescence occurs.[2]

  • Prepare a 20 mg/mL stock solution in 100% MeCN.

  • Inject increasing volumes (5

    
    L, 10 
    
    
    
    L, 20
    
    
    L, 50
    
    
    L) onto the analytical column.
  • Limit: The point where the valley between the main peak and impurity rises to 10% of the impurity peak height.[2]

Preparative Isolation Protocol

System Configuration
  • Pump: Binary Gradient Prep Pump (Flow capability: 20–100 mL/min).[1][2]

  • Detector: UV-Vis / PDA set to 210 nm (Primary) and 254 nm (Secondary - for other impurities).

  • Column: Prep Phenyl-Hexyl,

    
     mm, 5 
    
    
    
    m.[1][2]
  • Fraction Collector: Time-based or Slope-based trigger.[1][2]

Step-by-Step Workflow
Step 1: Sample Preparation

Dissolve the crude Desogestrel (containing the epi-impurity) in 100% Acetonitrile .[1][2]

  • Concentration: 50–60 mg/mL.[1][2]

  • Filtration: 0.45

    
    m PTFE filter (Essential to prevent frit blockage).[1][2]
    
  • Solubility Check: Ensure no precipitation occurs upon standing.[1][2]

Step 2: Gradient Optimization (Focusing)

Convert the analytical gradient to a "focused" shallow gradient for prep.[1][2]

  • Calculated Elution Point: If Desogestrel elutes at 75% B analytically, the prep gradient should start at 70% and ramp slowly to 80%.[2]

Preparative Gradient Table:

Time (min) % Solvent B (MeCN) Flow Rate (mL/min) Action
0.0 65 20 Equilibration
2.0 65 20 Injection
22.0 85 20 Separation Window
25.0 95 20 Wash

| 30.0 | 65 | 20 | Re-equilibration |[1][2]

Step 3: Fraction Collection Logic[1]
  • Trigger: Slope + Threshold.

  • Logic: The 17-epi isomer typically elutes after the main Desogestrel peak on C18, but order may reverse on Phenyl phases depending on

    
    -interactions.[1][2] Confirm elution order with a spiked analytical run. 
    
  • Collection: Collect the impurity peak in small "slices" (e.g., 15 seconds/tube) to allow for post-run purity analysis. Discard the "mixed fractions" (the valley).

Step 4: Post-Processing[1]
  • Analysis: Analyze every third fraction via analytical HPLC to map purity.

  • Pooling: Pool fractions containing >98% this compound.

  • Drying: Rotary evaporate MeCN at 40°C under vacuum. The remaining water can be lyophilized (freeze-dried) to yield a white amorphous powder.[1][2]

Visualization of Workflow & Logic

Decision Tree for Method Development

This diagram illustrates the logical flow for selecting the correct stationary phase and optimizing the separation.

G Start Crude Desogestrel (Contains 17-epi isomer) Screening Analytical Screening (C18 Column, MeCN/H2O) Start->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes PathwayA Optimize Loading (Scale to Prep C18) CheckRes->PathwayA Yes PathwayB Switch Column Selectivity (Phenyl-Hexyl or PFP) CheckRes->PathwayB No (Co-elution) PrepRun Preparative Run (Shallow Gradient) PathwayA->PrepRun Screening2 Screening Round 2 (Phenyl Phase) PathwayB->Screening2 CheckRes2 Resolution (Rs) > 1.5? Screening2->CheckRes2 CheckRes2->PathwayB No (Try MeOH) CheckRes2->PrepRun Yes FractionQC Fraction QC Analysis PrepRun->FractionQC FinalProduct Pure this compound (>99% Purity) FractionQC->FinalProduct

Figure 1: Decision tree for optimizing the separation of steroidal isomers.

Preparative Workflow Schematic

The physical workflow from crude sample to isolated solid.[2]

Workflow Sample Crude Sample (50 mg/mL in MeCN) HPLC_System Prep HPLC System (Phenyl-Hexyl Column) Sample->HPLC_System Injection Detector UV Detector (210 nm) HPLC_System->Detector Elution Collector Fraction Collector (Time/Slope Trigger) Detector->Collector Signal Trigger Evaporator Rotary Evaporator (<40°C) Collector->Evaporator Pool Fractions Solid Isolated Solid Evaporator->Solid Dry

Figure 2: Physical workflow for the preparative isolation of this compound.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Poor Resolution (Rs < 1.0) Column OverloadReduce injection volume; switch to "Stacked Injections" (multiple small runs).
Broad Peaks Sample Solvent MismatchEnsure sample is dissolved in mobile phase (or weaker).[1][2] If solubility requires 100% MeCN, reduce injection volume.[1][2]
No Peaks Visible Wrong Detection WavelengthDesogestrel has low UV activity.[1][2] Ensure detector is set to 210 nm (not 254 nm).[1][2]
Baseline Drift Impure Mobile PhaseUse HPLC-grade Acetonitrile. Low-grade solvent absorbs at 210 nm.[1][2]
Backpressure High Particulate MatterFilter all samples through 0.45

m PTFE prior to injection.[2]

References

  • Walsh Medical Media. "Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC."[1][2] Journal of Chromatography & Separation Techniques. Accessed October 2023.[1][2] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 40973, Desogestrel."[1][2] PubChem. Accessed October 2023.[1][2] Link

  • European Directorate for the Quality of Medicines (EDQM). "Desogestrel CRS & Impurities."[2] European Pharmacopoeia Reference Standards. Accessed October 2023.[1][2] Link[1][2]

  • Sielc Technologies. "Separation of Desogestrel on Newcrom R1 HPLC column." Application Notes. Accessed October 2023.[1][2] Link

  • LGC Standards. "Desogestrel Impurity Profiling." Pharmaceutical Reference Standards. Accessed October 2023.[1][2] Link

Sources

Application Note: Spectroscopic Characterization & Resolution of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026


-pregn-4-en-20-yn-17

-ol)[1]

Executive Summary

In the development of third-generation progestogens like Desogestrel , the rigorous identification of stereoisomers is a critical regulatory requirement (ICH Q3A/Q3B).[1] The 17-epi-desogestrel impurity represents a specific challenge: it is a diastereomer (epimer) of the active pharmaceutical ingredient (API) differing only in the spatial arrangement at Carbon-17.[1] Unlike oxidation impurities (e.g., Desogestrel Impurity C/Ketone), the epi-isomer shares the exact molecular mass (310.48 g/mol ) and similar fragmentation patterns with the API, rendering standard low-resolution MS insufficient.[1]

This guide provides a definitive protocol for distinguishing this compound from Desogestrel using Nuclear Magnetic Resonance (NMR) as the primary structural proof and High-Performance Liquid Chromatography (HPLC) for routine quantification.[1]

Structural Analysis & Stereochemistry

To resolve these compounds, one must understand the 3D-spatial relationship between the angular ethyl group at C13 and the substituents at C17.[1]

  • Desogestrel (API): Contains a 13

    
    -ethyl group and a 17
    
    
    
    -hydroxyl group.[1] The ethinyl group is in the 17
    
    
    position.[1]
  • This compound: The stereocenter at C17 is inverted. It contains a 17

    
    -hydroxyl group and a 17
    
    
    
    -ethinyl group.[1]
Visualization of Stereochemical Inversion

G cluster_0 Desogestrel (API) cluster_1 This compound API C13-Ethyl (β-orientation) C17-OH (β-orientation) C17-Ethinyl (α-orientation) Rel1 C13-Et / C17-OH (Cis-Relationship) API->Rel1 Rel2 C13-Et / C17-Ethinyl (Cis-Relationship) Rel1->Rel2 Stereochemical Inversion EPI C13-Ethyl (β-orientation) C17-OH (α-orientation) C17-Ethinyl (β-orientation) EPI->Rel2

Figure 1: Stereochemical relationship between Desogestrel and its 17-epimer.[1] The key differentiator is the spatial proximity of the C13-angular group to the C17 substituents.[1]

Method 1: NMR Spectroscopy (Structural Confirmation)[1]

Principle: NMR is the only self-validating method for this application. We utilize the Nuclear Overhauser Effect (NOE) , which depends on the through-space distance (< 5 Å) between protons.[1]

Experimental Protocol
  • Instrument: 500 MHz or higher (600 MHz recommended for resolution of steroid skeletal protons).

  • Solvent:

    
     (Chloroform-d) is preferred for resolution of the ethinyl proton; 
    
    
    
    if exchangeable -OH protons are the focus.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Diagnostic Signals (Chemical Shift & NOE)

The angular C13-Ethyl group (specifically the methyl triplet) and the C21-Ethinyl proton are the reporter signals.[1]

FeatureDesogestrel (API)This compoundMechanistic Explanation
C13-Ethyl (

)

~0.90 ppm (Triplet)

Shifted (typically upfield)
The magnetic anisotropy of the C17-triple bond affects the angular ethyl group differently when the triple bond is

vs

.[1]
C21-Ethinyl (-C

CH)

~2.5–2.6 ppm

Distinct Shift
The acetylenic proton environment changes due to proximity to the C13-ethyl group.[1]
NOESY Correlation (Key) Strong NOE between C13-Ethyl and C17-OH (if visible) or lack of NOE to Ethinyl-H.Strong NOE between C13-Ethyl and C21-Ethinyl-H .[1]In the epi form, the ethinyl group is

(cis to C13-ethyl), placing the acetylenic proton in close spatial proximity to the ethyl group.[1]

Validation Check:

  • Acquire 1D

    
     NMR.
    
  • Acquire 2D NOESY (mixing time 300–500 ms).[1]

  • Pass Criteria: For this compound, you must observe a cross-peak between the C13-ethyl signals and the acetylenic proton.[1] In the API, this cross-peak is absent or significantly weaker.[1]

Method 2: HPLC-UV (Routine Quantification)[1]

While NMR confirms identity, HPLC is required for purity analysis. The epimers have identical


 values but slightly different hydrophobic surface areas, allowing separation on high-efficiency C18 columns.[1]
Chromatographic Protocol
  • Column: High-density C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase: Isocratic elution is often sufficient for epimer separation due to consistent interaction times.

    • Solvent A: Water (Milli-Q grade)[1][2]

    • Solvent B: Acetonitrile (HPLC Grade)[1]

    • Ratio: 20:80 (Water:ACN) or optimized to 15:85 for faster elution.

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: UV at 210 nm (Desogestrel has weak UV absorption; 210 nm targets the end-absorption of the alkene/alkyne).[1]

  • Temperature: 30°C (Control is critical; temperature fluctuations shift relative retention of epimers).[1]

System Suitability Workflow

HPLC_Workflow Start Sample Preparation (0.5 mg/mL in ACN) Injection Inject 20 µL Start->Injection Sep Isocratic Separation (C18, 80% ACN) Injection->Sep Decision Resolution (Rs) > 1.5? Sep->Decision Pass Quantify Impurity (Area Normalization) Decision->Pass Yes Fail Adjust Mobile Phase (Decrease ACN by 2%) Decision->Fail No Fail->Sep Re-equilibrate

Figure 2: HPLC decision tree for resolving Desogestrel epimers.

Distinction from "Impurity C"

It is vital for the analyst not to confuse This compound with Desogestrel Impurity C (EP/BP nomenclature).[1]

  • This compound:

    
     (Isomer).[1]
    
  • Impurity C: 13-ethyl-11-methylene-gon-4-en-17-one (

    
    ).[1][3][4][5][6] This is the 17-keto  derivative (Desogestrel without the ethinyl group).[1]
    
  • Differentiation: Impurity C will have a significantly different retention time (more polar) and a distinct Mass Spectrum (Mass 284.4 vs 310.5).

References

  • European Pharmacopoeia (Ph.[7] Eur.) , "Desogestrel Monograph 1249". (Defines Impurity Profile A-E). [1]

  • United States Pharmacopeia (USP) , "Desogestrel and Ethinyl Estradiol Tablets". (Defines Related Compounds). [1]

  • Görög, S. (2011). Steroid Analysis in the Pharmaceutical Industry.
  • PubChem Compound Summary , "Desogestrel" (CID 40973). [1]

  • Creative Biostructure , "How NMR Helps Identify Isomers in Organic Chemistry". (General principles of NMR stereochemical resolution).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing 17-epi-Desogestrel Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Control in Desogestrel API Synthesis Document ID: DSG-API-004 Status: Active Last Updated: February 9, 2026[1][2]

Executive Summary

This technical guide addresses the suppression of 17-epi-Desogestrel (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17

-ol), a critical stereoisomer impurity formed during the ethinylation of the 17-ketone precursor.[1][2]

In Desogestrel synthesis, the 13-ethyl group exerts significant steric influence.[2][3] While this bulk generally favors the desired


-face attack (yielding the 17

-ethinyl-17

-hydroxy product), process deviations in temperature, reagent stoichiometry, or solvent quality can increase the kinetic energy of the system, allowing "leakage" to the hindered

-face, resulting in the 17-epi impurity.[1][2]

Knowledge Base (KB) Articles

KB-01: Root Cause Analysis of 17-Epimerization

Issue: High levels (>0.5%) of this compound detected in the crude intermediate post-ethinylation.

Technical Explanation: The stereocenter at C17 is established during the nucleophilic addition of the metal acetylide to the 17-ketone.[2]

  • Desired Pathway: The bulky 13-ethyl group (larger than the standard 13-methyl found in levonorgestrel) sterically shields the

    
    -face (top).[1][2] This forces the acetylide nucleophile to attack from the less hindered 
    
    
    
    -face (bottom), pushing the resulting hydroxyl group to the
    
    
    position.[2]
  • Failure Mode: Elevated reaction temperatures or aggregation of the organometallic species can overcome this steric barrier, leading to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -face attack.[2] This results in the 17-epi isomer (17
    
    
    
    -ethinyl-17
    
    
    -hydroxy).[1][2]

Visualizing the Steric Steering:

G Substrate 17-Ketone Precursor (13-Ethyl Steric Bulk) Reaction Ethinylation (Li-Acetylide / THF) Substrate->Reaction AlphaPath α-Face Attack (Kinetically Favored) Reaction->AlphaPath Low Temp (<0°C) BetaPath β-Face Attack (Sterically Hindered) Reaction->BetaPath High Temp / Aggregation Product Desogestrel Precursor (17α-ethinyl, 17β-OH) AlphaPath->Product Impurity This compound (17β-ethinyl, 17α-OH) BetaPath->Impurity

Figure 1: Stereochemical pathways during the ethinylation of the 13-ethyl-17-ketone substrate.

KB-02: Optimizing the Ethinylation Reaction

Question: "I am using Lithium Acetylide in THF. Why is my diastereomeric ratio (dr) dropping?"

Troubleshooting Protocol: The selectivity of the ethinylation is governed by the Kinetic Control of the reaction. The 13-ethyl group provides the steric template, but the reaction conditions must be mild enough to respect that template.[2]

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on 17-epi Formation
Reaction Temperature -10°C to +5°CHigh Impact. Temperatures >10°C increase the energy of the transition state, allowing the nucleophile to overcome the 13-ethyl steric barrier.[1][2]
Reagent Choice Li-Acetylide[1][2] • EDA ComplexMedium Impact. The Ethylenediamine (EDA) complex stabilizes the monomeric lithium species, preventing bulky aggregates that might distort the facial selectivity.[2][3]
Solvent Water Content < 0.05% (KF)High Impact. Moisture destroys the acetylide, generating LiOH/Li2O.[2][3] This changes the basicity and coordination environment, potentially catalyzing equilibration or side reactions.[2][3]
Addition Rate Slow (maintain T < 5°C)Medium Impact. Exotherms create localized "hot spots" where selectivity is lost.[1][2][3]

Step-by-Step Optimization Workflow:

  • Reagent Preparation:

    • Use Lithium Acetylide-Ethylenediamine complex (90%+ purity).[1][2][3] Avoid generating Li-acetylide in situ from BuLi unless strictly temperature controlled (-78°C), as amine-free acetylides are more prone to aggregation.[1][2]

  • System Preparation:

    • Ensure the reactor is cryo-cooled to -10°C before addition.[1][2][3]

    • Verify THF moisture is <200 ppm via Karl Fischer titration.[1][2][3]

  • Execution:

    • Dissolve the 17-ketone substrate (e.g., 3-dithioacetal-11-methylene-18-methyl-estr-4-en-17-one) in anhydrous THF.[1][2]

    • Add the substrate solution to the Li-Acetylide slurry slowly.[1][2]

    • Self-Validating Check: Monitor the internal temperature probe. If the temperature spikes >5°C, stop addition immediately and allow the system to recool.

  • Quench:

    • Quench with saturated NH₄Cl or dilute acetic acid at low temperature.[1][2][3] Avoid strong mineral acids which can cause dehydration of the tertiary alcohol.[2][3]

KB-03: Purification Strategies for Isomer Removal

Question: "I have 2% this compound in my crude. Can I remove it via crystallization?"

Guidance: Yes, but the efficiency depends on the solvent system.[2][3] The 17-epi isomer has a different solubility profile due to the inverted hydrogen bonding capability of the 17-OH group.[1][2]

Recommended Crystallization Protocol:

  • Solvent System: A mixture of Acetone/Hexane or Ethyl Acetate/Heptane is effective.[2][3]

  • Procedure:

    • Dissolve crude Desogestrel (or its immediate precursor) in minimal hot Acetone (approx. 50°C).

    • Slowly add Hexane (anti-solvent) until turbidity is just observed.[1][2][3]

    • Cool slowly to 0-5°C over 4 hours. Rapid cooling traps the epi-isomer in the lattice.[1][2]

  • Data Validation:

    • Analyze the mother liquor vs. the wet cake by HPLC.[2][3] The mother liquor should be enriched in the 17-epi impurity.[2][3]

Troubleshooting Decision Tree

Troubleshooting Start High 17-epi Detected CheckTemp Was Reaction T > 5°C? Start->CheckTemp CheckKF Was THF Wet (>0.1%)? CheckTemp->CheckKF No ActionTemp Action: Improve Cooling Reduce Addition Rate CheckTemp->ActionTemp Yes CheckReagent Reagent Quality? CheckKF->CheckReagent No ActionDry Action: Dry THF Check N2 Lines CheckKF->ActionDry Yes ActionReagent Action: Use Fresh Li-C≡CH•EDA CheckReagent->ActionReagent Standard

Figure 2: Diagnostic workflow for identifying the source of stereochemical drift.

References

  • Process for Preparing Desogestrel. Google Patents. Patent No. CN101857624A.[1][2][3] (Describes the ethinylation of 18-methyl-11-methylene-estr-4-en-3,17-dione using lithium acetylide).

  • Process for the preparation of 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol. Google Patents. Patent No. US4342748A.[1][2][3] (Foundational patent by Organon describing the synthesis and stereochemistry of Desogestrel).[2][3]

  • Desogestrel EP Impurity B. Veeprho Standards. (Identifies specific impurities and the structural analogs relevant to Desogestrel synthesis).

  • Desogestrel. PubChem Database.[1][2][3] CID 40973.[1][2][3] (Confirming IUPAC nomenclature and stereochemical assignment of the active pharmaceutical ingredient).

Sources

Technical Support Center: Troubleshooting Co-elution of Desogestrel Impurities in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Analytical Scientist

Welcome to the technical support center for the analysis of Desogestrel and its related substances. As a Senior Application Scientist, I understand that achieving baseline separation of all specified and unspecified impurities can be a significant challenge in method development and routine analysis. Co-elution is a common hurdle that can compromise the accuracy and validity of your results, leading to out-of-specification (OOS) investigations and delays.

This guide is structured to provide a logical, step-by-step approach to diagnosing and resolving co-elution issues, from initial system checks to advanced method optimization. We will explore the "why" behind each strategy, empowering you to make informed decisions for robust and reliable separations.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Checklist

This section addresses the most common initial observations and provides immediate, actionable advice.

Q1: My main Desogestrel peak is broad and asymmetrical (fronting/tailing), and I suspect a small impurity is co-eluting on the tail. What are the first things I should check?

Before embarking on significant method changes, it is critical to ensure your HPLC system and consumables are performing optimally. Poor peak shape is often a primary contributor to apparent co-elution.[1]

Initial System & Consumable Health Check:

  • Column Health: A contaminated or worn-out column is a frequent culprit.[1] Check the column's history and performance. If in doubt, flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or replace it with a new, validated column to see if peak shape improves.

  • System Suitability Test (SST): Review your SST results. Are parameters like theoretical plates (efficiency), tailing factor, and resolution (if using a resolution mix) within the established limits? A failing SST is a clear indicator of a system-level problem.

  • Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, thoroughly mixed, and degassed. For buffered mobile phases, confirm the pH is accurate and stable. An incorrect pH can drastically alter the retention and peak shape of ionizable impurities.

  • Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] Whenever possible, use the initial mobile phase as the sample diluent.[1]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening that can mask separation.[1]

Q2: I have two known, closely related impurities that are almost completely co-eluting. Where do I start with method modification?

When basic system health is confirmed, the next step is to modify the chromatographic conditions to alter selectivity (α), which is the ability of the system to differentiate between the two analytes.[2]

Initial Method Adjustments:

  • Modify Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient): This is the simplest adjustment.

    • Isocratic: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time (k') of all compounds, providing more time for the column to perform the separation.[2]

    • Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the %B change per minute). This increases the resolution of later-eluting peaks. A good starting point is to halve the gradient slope.

  • Change Organic Modifier: If adjusting the solvent strength is insufficient, changing the organic modifier can significantly impact selectivity. Desogestrel and its impurities are steroids, and their separation can be sensitive to the choice of organic solvent.[3] If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile interact differently with analytes and the stationary phase, which can often resolve critical pairs.[1]

Part 2: Deep Dive Troubleshooting & Method Optimization

If the initial steps do not resolve the co-elution, a more systematic and in-depth approach is required. This involves manipulating key parameters that have the most powerful effect on chromatographic selectivity.

Q3: I'm trying to separate a polar impurity from the main Desogestrel peak. Despite adjusting the gradient, it remains unresolved. What advanced strategies can I employ?

For challenging separations, particularly with structurally similar steroids, a multi-parameter approach is necessary. The goal is to exploit subtle differences in the physicochemical properties of Desogestrel and the impurity.

Workflow for Advanced Selectivity Tuning

Caption: A systematic workflow for troubleshooting co-elution.

1. Modify Mobile Phase pH

  • The "Why": Desogestrel itself is a neutral molecule, but its impurities or degradation products might possess weakly acidic or basic functional groups.[4] Altering the pH of the mobile phase can change the ionization state of these impurities. A neutral, un-ionized compound is more hydrophobic and will be retained longer on a C18 column, while an ionized compound is more polar and will elute earlier. This differential shift in retention can effectively resolve co-eluting peaks.

  • Protocol:

    • Identify Potential pKa: If possible, determine the predicted pKa of the problematic impurity.

    • Select Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-5.5).

    • Systematic Adjustment: Adjust the mobile phase pH in small increments (e.g., ±0.5 pH units) around the impurity's pKa. For example, if your current mobile phase is unbuffered or at pH 7, try adjusting to pH 3.0 with phosphoric acid or formic acid.[5][6]

    • Evaluate: Analyze the resolution between the critical pair at each pH level.

2. Adjust Column Temperature

  • The "Why": Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, but it can also subtly alter selectivity. Different compounds may exhibit different changes in retention time with temperature. Increasing the temperature generally decreases retention times and can improve peak efficiency, while decreasing it can sometimes enhance resolution for specific pairs.

  • Protocol:

    • Establish Baseline: Run your current method at its set temperature (e.g., 30 °C).

    • Systematic Adjustment: Modify the temperature by a significant but safe amount, for example, to 20 °C and then to 40 °C. Ensure the temperature is stable before injecting.

    • Evaluate: Compare the chromatograms. Look for changes in elution order or relative retention time. Even small changes can be optimized to achieve separation.

3. Change the Stationary Phase Chemistry

  • The "Why": This is often the most powerful tool for resolving co-elution.[7][8] If a standard C18 (L1) column cannot distinguish between two molecules, it's because they have very similar hydrophobicity. By changing the stationary phase, you introduce different separation mechanisms.

  • Common Alternatives for Steroid Analysis: [3]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic rings. This can be highly effective for steroids.

    • Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions. It has been successfully used for Desogestrel analysis to overcome differences in hydrophobicity.[9]

    • Embedded Polar Group (e.g., "Aqua" type columns): These columns are more robust in highly aqueous mobile phases and offer different hydrogen bonding capabilities, which can help separate polar impurities.

ParameterEffect on Retention (k')Effect on Selectivity (α)Typical Starting Point for Adjustment
% Organic Solvent HighModerateDecrease organic content by 5-10%
Gradient Slope ModerateModerateHalve the slope (e.g., 1%/min to 0.5%/min)
Mobile Phase pH High (for ionizable compounds)High (for ionizable compounds)Adjust to be >2 units away from impurity pKa
Temperature ModerateLow to Moderate± 10 °C from the current method
Organic Modifier ModerateHighSwitch from Acetonitrile to Methanol (or vice-versa)
Stationary Phase HighVery HighChange from C18 to Phenyl-Hexyl or Cyano
Q4: How can I be certain that a single chromatographic peak is pure and not hiding a co-eluting impurity?

Peak purity analysis is essential for validating a stability-indicating method.[10] Visual inspection of the peak shape is not sufficient.

Protocol: Peak Purity Assessment using a Photodiode Array (PDA) Detector

  • Acquire Spectral Data: A PDA or Diode Array Detector (DAD) is required. Set up the detector to acquire full UV spectra across the entire elution of the peak of interest.

  • Analyze in Software: Most modern chromatography data systems (CDS) have a peak purity analysis function. This software compares the UV spectra from the upslope, apex, and downslope of the peak.

  • Interpret the Results:

    • Pure Peak: The spectra at all points across the peak will be identical, resulting in a high "purity match" or low "purity angle" score.

    • Impure Peak (Co-elution): If a co-eluting impurity has a different UV spectrum, the spectra across the peak will differ. The software will flag this as an impure peak, often indicated by a "purity angle" greater than the "purity threshold."

If a PDA detector is unavailable, co-elution can sometimes be inferred by changing the detection wavelength. If the peak area ratio of the main peak to a suspected impurity changes significantly at different wavelengths, it suggests they are different compounds.

References

Sources

Controlling degradation pathways leading to 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers and process chemists dealing with Desogestrel and its specific stereochemical impurity, 17-epi-Desogestrel .

Topic: Impurity Profiling & Control of this compound

Document ID: DSG-TECH-004 Version: 2.1 (Current) Status: Active

Executive Summary & Diagnostic Core

The Issue: You are detecting elevated levels of This compound (13-ethyl-11-methylene-18,19-dinor-17


-pregn-4-en-20-yn-17

-ol). This is a stereochemical isomer where the configuration at Carbon-17 is inverted relative to the active pharmaceutical ingredient (API).

Critical Distinction: Unlike oxidative degradants (e.g., 3-keto-desogestrel / Etonogestrel) which form during storage, This compound is primarily a Process Related Impurity (PRI) formed during the ethynylation step.

  • If you see it in Stability Studies: It is likely not forming de novo. Instead, the main Desogestrel peak may be degrading (via oxidation or

    
    -isomerization), causing the relative area % of the stable 17-epi impurity to artificially rise, or you are witnessing a co-elution issue.
    
  • If you see it in Synthesis: It is a failure of stereocontrol during the nucleophilic addition to the 17-ketone.

Mechanism of Formation (Root Cause Analysis)

The formation of this compound occurs exclusively at the C-17 Quaternary Center Construction step.

The Chemistry

The synthesis involves the addition of a metal acetylide (Lithium or Grignard reagent) to the precursor ketone (11-methylene-18a-homo-estr-4-en-17-one ).

  • Desired Pathway (Desogestrel): Attack of the acetylide from the

    
    -face  (bottom), forcing the hydroxyl group to the 
    
    
    
    -position.
  • Undesired Pathway (17-epi): Attack from the

    
    -face  (top), resulting in a 17
    
    
    
    -hydroxyl group.

The stereoselectivity is governed by the steric bulk of the 13-ethyl group (which blocks the


-face) and the 11-methylene group . However, higher temperatures or improper solvent coordination can overcome this steric bias, leading to the epimer.
Pathway Visualization

The following diagram illustrates the bifurcation point in the synthesis.

Desogestrel_Epimerization Precursor 17-Ketone Precursor (13-ethyl-11-methylene-gon-4-en-17-one) TS_Alpha Transition State A (Alpha-face Attack) Precursor->TS_Alpha Kinetic Control (Steric Preference) TS_Beta Transition State B (Beta-face Attack) Precursor->TS_Beta Thermal/Solvent Deviation Reagent Reagent: Metal Acetylide (Li-C≡CH or BrMg-C≡CH) Reagent->TS_Alpha Reagent->TS_Beta DSG DESOGESTREL (17α-ethynyl, 17β-OH) Target Product TS_Alpha->DSG EPI This compound (17β-ethynyl, 17α-OH) Impurity TS_Beta->EPI

Caption: Stereochemical bifurcation at the C17 ethynylation step. The 13-ethyl group provides steric hindrance, favoring the formation of Desogestrel, but process deviations lead to the 17-epi impurity.

Troubleshooting Guide

Scenario A: High 17-epi levels detected in API (Synthesis)
Variable Impact on 17-epi Corrective Action
Reaction Temperature High temps increase kinetic energy, allowing reagents to overcome the steric barrier of the 13-ethyl group, favoring the epimer.Cool Down: Conduct the ethynylation at -20°C to 0°C . Avoid exotherms during addition.
Metal Counter-ion Lithium (Li+) is smaller and forms tighter aggregates than Magnesium (Mg++), often improving stereoselectivity.Switch Reagent: Use Lithium Acetylide (generated in situ) instead of Ethynylmagnesium Bromide.
Solvent System THF promotes solvation of the cation. Complexing agents (e.g., LiCl, CeCl3) can alter the attack face.Optimize Solvent: Use dry THF/Hexane mixtures. Consider Cerium(III) Chloride (Luche conditions) to enhance carbonyl selectivity (1,2-addition).
Reagent Stoichiometry Large excess of acetylide can lead to side reactions or thermodynamic equilibration.Titrate: Use a controlled excess (1.2 – 1.5 eq).
Scenario B: Apparent "Increase" in Stability Samples

User Question: "My 6-month accelerated stability samples (40°C/75% RH) show this compound increasing from 0.1% to 0.3%. Is it degrading?"

Answer: Likely NO . This is often a Relative Response Artifact .

  • Mechanism: Desogestrel degrades primarily into 3-keto-desogestrel (Etonogestrel) or

    
    -Desogestrel  (Impurity A) under stress.
    
  • The Artifact: As the main Desogestrel peak area decreases (due to degradation into other species), the percentage area of the highly stable 17-epi peak (which does not degrade easily) appears to rise mathematically.

  • Verification Protocol:

    • Check the Mass Balance .

    • Calculate the 17-epi content using an External Standard (w/w basis), not Area %. You will likely find the absolute amount of 17-epi has remained constant.

Analytical Troubleshooting (The "Critical Pair")

Separating the 17-epimer from Desogestrel is the most challenging analytical aspect due to their identical mass and similar polarity.

Common Issue: Co-elution leads to false "purity" results until the peak shoulder appears.

Recommended HPLC Method Parameters:

ParameterRecommendationRationale
Column C18 Phenyl-Hexyl or Pentafluorophenyl (PFP) Standard C18 often fails to separate steric isomers. Phenyl phases interact with the

-electrons of the alkyne, differentiating the spatial orientation.
Mobile Phase Acetonitrile : Water (Isocratic)Avoid Methanol if selectivity is poor; ACN often provides sharper peak shapes for steroids.
Temperature 15°C - 25°C (Sub-ambient)Lower temperatures often improve the resolution (

) of steric isomers by reducing peak broadening.
Detection UV @ 205-210 nm Desogestrel has weak UV absorption (lack of conjugation). Ensure high-purity solvents to minimize baseline noise.

Frequently Asked Questions (FAQ)

Q1: Can this compound convert back into Desogestrel? A: No. The C17 center is quaternary and sterically crowded. Reversing the reaction would require breaking the C-C bond (retro-ethynylation), which requires extreme basic conditions not found in standard processing or stability chambers.

Q2: Is this compound pharmacologically active? A: Generally, 17-epimers of progestogens have significantly reduced binding affinity for the progesterone receptor compared to the 17


-ethynyl configuration. It is considered an impurity with no therapeutic benefit, not an active metabolite.

Q3: Does acid hydrolysis (e.g., stomach acid) cause epimerization? A: No. Acid treatment of 17-ethynyl-17-hydroxy steroids typically triggers the Meyer-Schuster rearrangement or Rupe rearrangement , leading to


-unsaturated ketones (enones), not simple epimerization. If you treat Desogestrel with strong acid, you will form complex degradation products, not the 17-epimer.

Q4: What is the USP/EP limit for this impurity? A: While specific limits depend on the approved monograph, unspecified impurities in Desogestrel are typically capped at 0.10% (identification threshold) or 0.15% (qualification threshold) per ICH Q3A/Q3B guidelines. Due to its structural similarity, it acts as a "Related Compound."

References

  • Desogestrel Monograph & Impurity Profile . European Pharmacopoeia (Ph. Eur.) 11.0. (2023).

  • Synthesis of Desogestrel . ChemicalBook / Patent Literature (US4031074A). Describes the ethynylation of 17-ketones.

  • Metabolism and Degradation of Desogestrel . National Institutes of Health (PubChem). Detailed compound summary including Etonogestrel formation.

  • Stereoselective Addition of Acetylides to Steroidal Ketones. Journal of Organic Chemistry. Discusses the "Cram's Rule" application in steroid synthesis (General Mechanism).
  • Splendid Lab . This compound Reference Standard Data. Confirms structure as the C17 epimer.

Disclaimer: This guide is for research and development purposes. Always validate methods against your specific sample matrix and regulatory requirements.

Optimizing column temperature for Desogestrel isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Technical Support Guide

To: Analytical Development Scientists, QC Managers, and Chromatographers From: Senior Application Scientist, Separation Sciences Division Subject: Thermodynamic Control of Desogestrel Critical Pairs

Executive Summary

Separating Desogestrel from its structural isomers (specifically the


-isomer and 3-keto-desogestrel/etonogestrel) is not merely a function of column selection; it is a thermodynamic balancing act. Unlike simple organic molecules, the rigid gonane steroid backbone exhibits significant entropy-driven retention behavior.

This guide moves beyond standard "method parameters" to explain why your separation fails at certain temperatures and provides a self-validating protocol to fix it.

Tier 1: Rapid Resolution (Troubleshooting FAQs)

Q1: I am using a standard C18 column, but Desogestrel and its


-isomer are co-eluting. Increasing the temperature made the resolution (

) worse. Why?

A: You are likely experiencing Selectivity Reversal . For rigid steroid isomers, the separation is often enthalpy-dominated. This means the difference in interaction energy (


) between the isomers and the stationary phase is more pronounced at lower temperatures.
  • The Mechanism: As you increase temperature, the solute-stationary phase interactions weaken for both isomers, often at different rates. If the elution curves cross,

    
     (selectivity) becomes 1.0, and no separation occurs regardless of column efficiency (
    
    
    
    ).
  • The Fix: Lower the column temperature by 5–10°C. Many steroid isomer separations achieve optimal

    
     between 15°C and 25°C, rather than the standard 30°C or 40°C.
    

Q2: My resolution is acceptable (


), but the Desogestrel peak is broad and tailing. Should I increase the temperature? 

A: Yes, but with caution. Broad peaks usually indicate slow mass transfer kinetics. Lower temperatures increase mobile phase viscosity, slowing the diffusion of the bulky steroid molecule into and out of the stationary phase pores.

  • The Trade-off: Increasing temperature improves efficiency (

    
    ) and peak shape but risks killing selectivity (
    
    
    
    ) as described in Q1.
  • The Fix: Increase temperature in small increments (e.g., 2°C steps). Alternatively, switch to a column with a smaller particle size (e.g., 2.7 µm fused-core) or lower viscosity solvent (Acetonitrile over Methanol) to improve mass transfer without altering the thermodynamic selectivity set by temperature.

Q3: My retention times are drifting significantly between runs. The oven is set to 25°C.

A: "Set" does not mean "Equilibrated." Steroid retention is highly sensitive to temperature (


 changes exponentially with 

).
  • The Cause: Frictional heating from the mobile phase flow (especially at high pressures in UHPLC) can create radial temperature gradients within the column.

  • The Fix: Use a Pre-Column Heat Exchanger (active pre-heating). Ensure the mobile phase is at the exact column temperature before it enters the head of the column.

Tier 2: The Thermodynamics of Separation (Deep Dive)

To master this separation, you must understand the Van’t Hoff relationship . We are not just "heating" the column; we are manipulating the free energy of transfer.

The relationship between retention factor (


) and temperature (

) is given by:


Where:

  • 
     = Enthalpy of transfer (interaction energy).
    
  • 
     = Entropy of transfer (degrees of freedom/ordering).
    
  • 
     = Phase ratio (column property).[1]
    
Why this matters for Desogestrel:
  • Enthalpy (

    
    ):  Desogestrel and its isomers differ only by the position of a double bond or a ketone group. These subtle electronic differences change how the molecule "sits" in the C18 alkyl chains. This is an exothermic process; retention decreases as T increases.
    
  • Entropy (

    
    ):  This is the critical factor. The rigid steroid backbone requires the C18 chains to "order" themselves around the molecule. This ordering penalty differs between isomers.
    
  • The Intersection: Because

    
     and 
    
    
    
    contributions vary for each isomer, their Van't Hoff plots (
    
    
    vs
    
    
    ) often have different slopes. The point where lines cross is the temperature where separation is impossible.

Tier 3: Optimization Protocol (Self-Validating System)

Do not guess the temperature. Map it. Use this protocol to determine the precise "Thermodynamic Sweet Spot" for your specific column and mobile phase.

Phase 1: The Thermal Scan

Objective: Generate data for Van't Hoff analysis.

  • Mobile Phase: Fix your mobile phase (e.g., 70:30 ACN:Water). Do not change this during the scan.

  • Equilibration: Set flow rate to 1.0 mL/min (or appropriate for your column).

  • Sequence: Inject your standard mixture (Desogestrel + Impurities) at the following temperatures:

    • 15°C

    • 20°C

    • 25°C

    • 30°C

    • 35°C

    • 40°C

  • Constraint: Allow 20 minutes of equilibration time after the column oven reaches the set point before the first injection of each new temperature.

Phase 2: Data Analysis & Visualization

Objective: Identify the selectivity maximum.

  • Tabulate Data: Record Retention Time (

    
    ) and Retention Factor (
    
    
    
    ) for Desogestrel and the Critical Impurity (e.g.,
    
    
    -isomer).
  • Calculate Selectivity (

    
    ): 
    
    
    
    (or vice versa, so
    
    
    ).
  • Plot: Construct a graph of Resolution (

    
    ) vs. Temperature .
    
Phase 3: The Decision Matrix
  • Scenario A (Low T favored): If

    
     increases as T decreases, your separation is enthalpy-driven. Action:  Set T to 20°C. Ensure your lab ambient T is controlled or use a powerful column chiller.
    
  • Scenario B (High T favored): If

    
     increases as T increases, the isomers are entropically similar, and you need efficiency. Action:  Set T to 35-40°C.
    
  • Scenario C (Peak Maximum): If

    
     peaks at 25°C and drops at 15°C and 35°C, you have found the thermodynamic sweet spot.
    

Visualizing the Workflow

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through the symptoms to the correct thermal adjustment.

TroubleshootingLogic Start Symptom Identification Issue1 Critical Pair Co-elution (Poor Selectivity) Start->Issue1 Issue2 Broad/Tailing Peaks (Poor Efficiency) Start->Issue2 Action1 Check Van't Hoff Plot Issue1->Action1 Action3 Increase Temp (2-5°C) Improve Mass Transfer Issue2->Action3 Action2 Decrease Temp (5-10°C) Increase Retention Action1->Action2 If slopes diverge at low T Check1 Did Resolution Improve? Action2->Check1 Check2 Did Peak Width Decrease? Action3->Check2 Result1 Optimization Complete: Enthalpy Controlled Check1->Result1 Yes Warning Warning: Check for Selectivity Reversal Check1->Warning No (Worse) Result2 Optimization Complete: Kinetic Controlled Check2->Result2 Yes Check2->Warning No (Selectivity lost)

Caption: Logic flow for diagnosing thermal issues. Red paths indicate selectivity failures; Yellow paths indicate kinetic/efficiency failures.

Diagram 2: The Van't Hoff Study Workflow

A visual representation of the self-validating protocol.

VantHoffWorkflow Step1 Step 1: Thermal Scan (15°C to 40°C) Step2 Step 2: Data Collection (Calc k' and Alpha) Step1->Step2 Step3 Step 3: Plot ln(k') vs 1/T Step2->Step3 Step4 Step 4: Identify Cross-over Step3->Step4 Step5 Set Final Method Temp (+/- 2°C of Optimal) Step4->Step5 Select Region with Max Distance

Caption: Sequential workflow for determining the thermodynamic optimal temperature.

Comparative Data: Temperature Effects[2][3]

The following table illustrates the typical behavior of Desogestrel isomers on a C18 column (e.g., Zorbax SB-C18) under isocratic conditions (Acetonitrile/Buffer).

ParameterLow Temperature (15-20°C)High Temperature (40-50°C)Impact on Desogestrel Separation
Retention (

)
HighLowHigher

generally increases resolution but extends run time.
Selectivity (

)
Typically Higher LowerRigid isomers usually separate better at lower T due to entropy ordering.
Viscosity (

)
HighLowHigh viscosity broadens peaks (reduces

).
Backpressure HighLowEnsure system limit is not exceeded at low T.
Risk Factor Band BroadeningCo-elutionRecommendation: Start Low (25°C), only heat if efficiency is critical.

References

  • United States Pharmacopeia (USP). USP Monograph: Desogestrel and Ethinyl Estradiol Tablets. USP-NF. (Standard reference for chromatographic conditions).

  • European Pharmacopoeia (Ph.[2] Eur.). Desogestrel Monograph 01/2008:1249. (Defines impurity limits and separation requirements).

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Van't Hoff relationships in HPLC).

  • Sadri, A. et al.Thermodynamic study of the retention behavior of steroid hormones in RP-HPLC.
  • PubChem. Desogestrel Compound Summary. National Center for Biotechnology Information. (Chemical structure and isomer data).

Sources

Solving baseline noise issues in 17-epi-Desogestrel detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 17-epi-Desogestrel. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a primary focus on mitigating baseline noise in chromatographic systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction: The Challenge of Steroid Isomer Analysis

Desogestrel and its stereoisomers, such as this compound, are structurally similar non-polar compounds.[1] This similarity presents a significant challenge for chromatographic separation and detection, often requiring highly optimized High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[2][3] A stable, low-noise baseline is the foundation of any high-sensitivity analysis, as excessive noise can obscure low-level peaks, compromise peak integration, and ultimately lead to inaccurate quantification.[4] This guide provides a systematic approach to diagnosing and resolving baseline noise issues to ensure the accuracy and reliability of your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in an HPLC or LC-MS system?

Baseline noise can originate from multiple sources within the analytical system. Broadly, these can be categorized as chemical, electronic, or mechanical. The most frequent culprits include:

  • Mobile Phase Contamination: Impurities in solvents, especially water, or improperly prepared additives are a primary source of noise.[5] This is particularly noticeable in gradient elution methods where contaminants can accumulate on the column and elute as "ghost peaks" or a rising baseline.[6]

  • Air Bubbles: Dissolved air in the mobile phase can outgas in the system, causing pressure fluctuations and erratic baseline spikes. A malfunctioning degasser is often the root cause.[7][8]

  • Pump and Fluidic Path Issues: Worn pump seals or faulty check valves can cause periodic pressure fluctuations that manifest as a rhythmic, pulsating baseline.[5] Leaks in the system can also introduce air and cause noise.[7]

  • Column Contamination or Degradation: Buildup of sample matrix components or stationary phase bleed can lead to a drifting or noisy baseline.[4][5]

  • Detector Issues: In UV detectors, a deteriorating lamp or a contaminated flow cell can increase noise.[5] For MS detectors, a dirty ion source or unstable electronic components can significantly degrade the signal-to-noise ratio.[4]

  • External Electronic Interference: Other electronic equipment in the laboratory can sometimes cause random spikes on the baseline.[9]

Q2: Why is my baseline drifting upwards during a gradient run?

Baseline drift during a gradient is often related to the differential properties of your mobile phase solvents (Solvent A and Solvent B). Key causes include:

  • Mismatched UV Absorbance: If one of your solvents (or an additive within it) absorbs UV light at your detection wavelength and the other does not, the baseline will drift as the mobile phase composition changes.[6] For example, using an additive like Trifluoroacetic Acid (TFA) in only the aqueous phase will cause the baseline to shift as the organic phase percentage increases.[10]

  • Contamination in One Solvent: If your weaker solvent (e.g., water) is contaminated, the baseline may be high at the start of the gradient. As the percentage of the stronger, cleaner organic solvent increases, the baseline may drift downwards. Conversely, a contaminated organic solvent will cause the baseline to drift upwards.[6]

  • Column In-equilibration: Insufficient time for the column to re-equilibrate with the initial mobile phase conditions between runs can cause a drifting baseline on the subsequent injection.[10]

Q3: Can the quality of my solvents really impact baseline noise that much?

Absolutely. The purity of your mobile phase solvents is critical, especially for high-sensitivity LC-MS analysis.[11] Solvents labeled "HPLC grade" may not be sufficient for demanding MS applications, which can detect trace levels of contaminants that are invisible to UV detectors.[12]

  • Organic Impurities: Trace organic compounds in solvents can cause ghost peaks and increase the overall chemical noise.

  • Metal Ion Contamination: Metal ions (e.g., Na+, K+) can form adducts with your analyte of interest, which splits the ion signal between multiple species and reduces the intensity of your primary target ion, effectively lowering sensitivity.

  • Particulates: Can clog filters and frits, leading to pressure fluctuations.

Using LC-MS grade solvents and ultrapure water (e.g., Milli-Q®) is a mandatory prerequisite for achieving a low-noise, stable baseline.[11] Even different batches or vendors of high-purity solvents can introduce variability.[13]

Systematic Troubleshooting Guide

A chaotic baseline can feel overwhelming. The key is a logical, step-by-step diagnostic process. This guide is structured to help you isolate the problem efficiently, starting with the most common and easiest-to-fix issues.

Step 1: Characterize the Noise & Review the Obvious

Before making any changes, carefully observe the nature of the baseline noise. The pattern itself is a powerful diagnostic clue.

Table 1: Common Baseline Noise Patterns and Their Likely Causes
Noise PatternDescriptionMost Probable Causes
Periodic/Cyclic Noise Regular, repeating spikes or waves, often in sync with the pump stroke.Pump check valves, worn pump seals, inadequate mobile phase mixing, malfunctioning degasser.[5][14]
Random Spikes Sharp, erratic, non-reproducible peaks of short duration.Air bubbles in the system, electrical interference, particles in the detector cell.[7][9]
High-Frequency Noise A "fuzzy" or "hairy" baseline with rapid, small fluctuations.Contaminated mobile phase, dirty detector cell, aging detector lamp (UV), electronic issues.[4]
Baseline Drift A slow, steady upward or downward trend across the chromatogram.Column temperature fluctuation, insufficient column equilibration, contaminated or mismatched mobile phases.[10][15]
Baseline Wander Slow, irregular baseline movement with no consistent period.Incomplete mobile phase mixing, temperature changes in the lab or column oven.[15]

Also, perform a quick check of the basics: Are the solvent reservoir lines properly submerged and filtered? Is there enough mobile phase to complete the run? Are there any visible leaks?[7]

Step 2: Isolate the Problem Source

The following workflow provides a logical sequence for identifying the source of the baseline noise.

G cluster_system System Checks cluster_isolate Isolation Tests start High Baseline Noise Detected q1 Is the noise periodic (like a heartbeat)? start->q1 pump Inspect Pump: - Check for leaks - Service check valves - Replace pump seals q1->pump Yes q2 Is noise random or high-frequency? q1->q2 No end Stable Baseline Achieved pump->end degas Troubleshoot Mobile Phase: 1. Purge/Degas System Thoroughly 2. Prepare Fresh Mobile Phase 3. Check Degasser Function q2->degas q3 Problem Persists? degas->q3 no_column Diagnostic Test: Replace column with a union. Run gradient. q3->no_column Yes q3->end No q4 Is baseline now stable? no_column->q4 column_issue Problem is the Column: - Clean column with strong solvent - Condition or replace column q4->column_issue Yes detector_issue Problem is in the Detector/MS: - Clean detector flow cell - Check lamp (UV) - Clean MS ion source q4->detector_issue No column_issue->end system_issue Problem is in the System (Pre-column) detector_issue->end

Caption: Systematic workflow for troubleshooting baseline noise.

Step 3: Experimental Protocols for Resolution

Here are detailed protocols for the key troubleshooting steps identified in the workflow.

Protocol 1: High-Purity Mobile Phase Preparation

The quality of your mobile phase is the most critical variable you control. This protocol ensures it is not the source of your noise.

Objective: To prepare a fresh, clean, and properly degassed mobile phase to eliminate it as a source of baseline noise.

Materials:

  • LC-MS grade solvents (e.g., Acetonitrile, Methanol).[11]

  • Ultrapure water (18.2 MΩ·cm).

  • LC-MS grade additives (e.g., Formic Acid, Ammonium Acetate).

  • Sterile, clean glass solvent bottles.

  • 0.22 µm solvent filters (if filtering manually).

Procedure:

  • Bottle Preparation: Triple-rinse your solvent bottles with a small amount of the solvent they will contain. Never reuse bottles for different solvents without rigorous cleaning.

  • Solvent Measurement: Measure the required volumes of your aqueous and organic solvents into their respective, clean bottles.

  • Additive Addition: If using additives like formic acid, add the required amount to both the aqueous and organic phases. This is a critical step to prevent baseline drift in gradient elution.[6] A common concentration is 0.1% (v/v).

  • Mixing: Cap the bottles and swirl gently to mix. Avoid vigorous shaking, which can introduce dissolved air.

  • Filtration (Optional but Recommended): While many high-purity solvents are pre-filtered, filtering mobile phases, especially buffered aqueous solutions, can prevent microbial growth and remove particulates.

  • Degassing: Place the prepared solvent bottles in your HPLC/LC-MS system's solvent tray and ensure the degasser is active. Purge the system lines thoroughly (see Protocol 2) to remove any old solvent.

Protocol 2: Systematic Column Cleaning and Conditioning

A contaminated column acts as a reservoir for noise-inducing compounds. A systematic cleaning procedure is essential.

Objective: To remove strongly retained contaminants from the column and ensure it is properly conditioned for reversed-phase analysis of steroids.

Materials:

  • HPLC or LC-MS grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH).

  • Union or backpressure restrictor.

Procedure:

  • Disconnect from Detector: Crucially, disconnect the column outlet from the detector. [15] Connect the outlet directly to a waste beaker to avoid flushing contaminants into your detector cell or mass spectrometer.

  • Aqueous Wash: Flush the column with 10-20 column volumes of 100% ultrapure water to remove salts and buffers. (For a 4.6 x 150 mm column at 1 mL/min, 10 column volumes is approx. 17 minutes).

  • Strong Solvent Wash: Flush with 10-20 column volumes of a strong, non-polar solvent like Isopropanol. This is effective at removing lipids and other non-polar contaminants.

  • Intermediate Solvent Wash: Flush with 10 column volumes of your mobile phase organic solvent (e.g., Acetonitrile or Methanol).

  • Re-equilibration: Reconnect the column to the detector. Equilibrate the column with your initial mobile phase conditions (e.g., 90% Water / 10% ACN) for at least 20-30 column volumes, or until the baseline is completely stable. Insufficient equilibration is a common cause of retention time drift and baseline instability.[10]

Advanced Topics & Method Optimization

Q4: How can I optimize my chromatographic method to improve the separation of this compound from Desogestrel and reduce noise?

Separating epimers requires careful method development. The goal is to maximize selectivity (α), which is the most powerful tool for improving resolution.[16]

  • Column Chemistry: Standard C18 columns are a good starting point for steroid analysis.[3][17] However, to enhance selectivity between isomers, consider a Phenyl-Hexyl or a Polar-Embedded phase. These stationary phases offer different interaction mechanisms (π-π interactions for phenyl, hydrogen bonding for polar-embedded) that can exploit the subtle structural differences between epimers.[2][16]

  • Organic Modifier: Switching the organic solvent from Acetonitrile to Methanol (or vice-versa) can dramatically alter selectivity.[18] Methanol is a more protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.

  • Temperature Control: Operating at a controlled, elevated temperature (e.g., 40 °C) can improve peak shape and reduce viscosity, but ensure it does not compromise analyte stability. A stable column temperature is crucial for reproducible retention times.[3][16]

  • Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting isomers. Start with a generic gradient and systematically decrease the slope in the region where the isomers elute.

Table 2: Example Starting Gradient for Steroid Isomer Separation

This table provides a starting point for method development. The gradient should be optimized for your specific column and system.

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in ACN)
0.00.46040
1.00.46040
10.00.42080
12.00.4595
14.00.4595
14.10.46040
18.00.46040

This is an illustrative example adapted from common steroid separation methods and should be validated.[2][16]

Q5: What are the best MS ionization and detection settings for Desogestrel and its isomers?

Desogestrel is a relatively non-polar molecule and can be challenging to ionize efficiently.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for non-polar compounds like steroids, as it relies on gas-phase ionization.[2] However, some studies have achieved good results with ESI, often requiring mobile phase additives to promote adduct formation (e.g., ammonium formate). Atmospheric Pressure Photoionization (APPI) can also be an effective alternative.[19]

  • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) will provide the best sensitivity and selectivity. This drastically reduces chemical noise by monitoring only specific mass-to-charge (m/z) transitions for your analyte.

G cluster_lc LC System cluster_ms MS System solvent Solvent Bottles (Contaminant Source 1) degasser Degasser solvent->degasser pump Pump (Leaks, Seals) degasser->pump injector Autosampler (Carryover) pump->injector column Column (Contamination, Bleed) injector->column source Ion Source (Contamination) column->source detector Detector source->detector

Caption: Potential sources of contamination along the LC-MS fluidic path.

By systematically addressing each potential source of noise, from the solvent bottle to the detector, you can establish a robust and reliable method for the sensitive detection of this compound, ensuring the integrity of your scientific data.

References
  • Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • ZefSci. (2025).
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline.
  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America.
  • Kuhnz, W., & Blode, H. (1996). Gestodene and desogestrel do not have a different influence on concentration profiles of ethinylestradiol in women taking oral contraceptives - Results of isotope dilution mass spectrometry measurements. Contraception.
  • Kostal, V., et al. (2004). High performance liquid chromatography/ion-trap mass spectrometry for separation and simultaneous determination of ethynylestradiol, gestodene, levonorgestrel, cyproterone acetate and desogestrel.
  • Al-Othman, Z. A., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules.
  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • U.S. Food and Drug Administration. (1998). Desogestrel and Ethinyl Estradiol Bioequivalence Review.
  • Agilent Technologies. (n.d.).
  • ResearchGate. (2025).
  • Maurer, M., et al. (n.d.). Comparison Of Different Mass Spectrometry Ionization Techniques to Analyze Desogestrel in Plasma Samples.
  • ResearchGate. (n.d.). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
  • Phenomenex. (2025).
  • Technology Networks. (2023). Optimizing Mobile Phase Solvent Purity for LC-MS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40973, Desogestrel.
  • ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Electrochemical Detection of Hormones Using Nanostructured Electrodes.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • Mass Spectrometry Facility. (2013). Waters UPLC Troubleshooting and Diagnostics.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Comparison Of Different Mass Spectrometry Ionization Techniques to Analyze Desogestrel in Plasma Samples Spectrometry.
  • Taylor & Francis Online. (n.d.). Derivatization of Ketosteroids for High-Performance Liquid Chromatography with Electrochemical Detection.
  • Walsh Medical Media. (2013). Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC.
  • ResearchGate. (2009). Optimizing Mobile Phase Solvent Purity for LCMS.
  • Waters Corporation. (n.d.).
  • LCGC International. (2013).
  • Schänzer, W., et al. (Eds.). (2008). Recent Advances In Doping Analysis (16).
  • Alcoriza-Balaguer, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites.
  • Restek Corporation. (2018). LC Troubleshooting—Baseline Problems. YouTube.
  • Chromatography Forum. (2017). Troubleshooting baseline issues observed in ESI- LCMS.

Sources

Stability of 17-epi-Desogestrel in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 17-epi-Desogestrel

Executive Summary: The Stability Profile

Subject: this compound (Reference Standard / Impurity Marker) Chemical Context: The C17-epimer of Desogestrel. Criticality: High. Desogestrel and its isomers are chemically labile prodrugs. Unlike the active metabolite (Etonogestrel), this compound lacks the C3-ketone stabilization and possesses a reactive 11-methylene group and a terminal alkyne.

The "Bottom Line" for Researchers: this compound is oxidatively unstable and acid-sensitive . In solution, it does not just "degrade"; it actively isomerizes and oxidizes. Your analytical data is only as good as your exclusion of oxygen and light.

Module 1: Solvent Selection & Solution Preparation

Core Directive: Do not treat this like a standard steroid (e.g., Testosterone). It requires stricter handling.[1][2]

Solvent Compatibility Matrix
SolventSuitabilityTechnical Notes
Acetonitrile (ACN) High Preferred. Aprotic nature minimizes solvolysis risks. Excellent UV transparency for low-wavelength detection (205-210 nm).
Methanol (MeOH) Medium Acceptable for immediate use. Protic nature can accelerate rearrangement if trace acid is present.
Chloroform/DCM Low Avoid.[2] Often contains trace HCl (acidic), which catalyzes the migration of the

exocyclic double bond or C17-OH elimination.
DMSO Medium Good solubility, but difficult to remove. High freezing point makes -20°C storage tricky (phase separation).
Preparation Protocol (The "Inert Loop" Method)

Objective: Create a stock solution (1.0 mg/mL) with <0.1% degradation over 30 days.

  • Equilibrate: Allow the reference vial to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh quickly into an amber volumetric flask.

    • Why? The 11-methylene group is photosensitive.

  • Dissolution:

    • Add Acetonitrile (HPLC Grade, >99.9%).

    • CRITICAL STEP: Sparge the solvent with Argon or Nitrogen for 5 minutes before adding to the flask.

    • Mechanism:[3][4][5][6][7] Desogestrel derivatives undergo oxidative degradation at the allylic positions. Removing dissolved

      
       is the single most effective stability safeguard.
      
  • Sonicate: Brief sonication (max 2 mins) at ambient temperature. Avoid heat buildup.[8]

  • Storage: Aliquot into HPLC vials with PTFE/Silicone septa . Purge headspace with Argon before crimping. Store at -20°C .

Module 2: Degradation Mechanics (The "Why")

Understanding the failure mode allows you to troubleshoot effectively.

The Acid-Catalyzed Isomerization Risk

The most common instability in Desogestrel derivatives is the migration of the double bond or alteration of the C17 stereochemistry.

  • Trigger: Trace acidity (pH < 5) in mobile phases or degrading solvents (e.g., aged chloroform).

  • Effect: The exocyclic 11-methylene group is thermodynamically less stable than an endocyclic isomer. Acid protons can protonate the alkene, leading to a carbocation shift.

Oxidative Instability
  • Trigger: Ambient air + Light.

  • Effect: Formation of peroxides at the allylic carbon (C10 or C6). This often manifests as "hump" peaks eluting prior to the main peak in Reverse Phase (RP) chromatography.

Module 3: Troubleshooting Guide (FAQ)

Q1: My this compound peak area is decreasing, but I see no new distinct peaks. Where is it going?

  • Diagnosis: You are likely experiencing polymerization or precipitation .

  • The Fix:

    • Check the "Sink Conditions": Is the concentration too high for the mobile phase organic ratio?

    • Check the Filter: Did you filter the sample through a Nylon filter? Steroids can adsorb to Nylon. Switch to PTFE or Regenerated Cellulose (RC) filters.

Q2: I see a "split peak" or a shoulder appearing on the main peak after 24 hours in the autosampler.

  • Diagnosis: On-column or In-vial degradation.

  • The Fix:

    • Temperature: Is your autosampler cooled? It must be set to 4°C .

    • Solvent: Are you using Methanol/Water? Switch to Acetonitrile/Water. Methanol can promote slow epimerization or solvolysis in the presence of buffer salts.

    • Buffer pH: If using a buffer, ensure pH is neutral (7.0) . Avoid acidic modifiers like TFA (Trifluoroacetic acid) for this specific impurity; use Formic Acid only if necessary and keep concentration <0.1%.

Q3: Can I use the same stock solution for 3 months?

  • Diagnosis: Risk management.

  • The Fix: Only if stored at -80°C. At -20°C, we observe measurable degradation (0.5 - 1.0%) after 4-6 weeks. For critical impurity profiling (where you are quantifying <0.1% levels), prepare fresh stock monthly.

Module 4: Visualizing the Workflow

Troubleshooting Logic Tree

Troubleshooting Start Issue: Unstable Assay Results CheckPeak Observation: Peak Shape Change? Start->CheckPeak CheckArea Observation: Area Loss Only? Start->CheckArea SplitPeak Split Peak / Shoulder CheckPeak->SplitPeak Yes NewPeaks New Distinct Peaks CheckPeak->NewPeaks Yes NoNewPeaks No New Peaks Visible CheckArea->NoNewPeaks Action_pH Action: Check Mobile Phase pH (Avoid Acidic Modifiers) SplitPeak->Action_pH Action_Oxidation Action: Prepare Fresh in ACN (Sparge with Argon) NewPeaks->Action_Oxidation Action_Temp Action: Check Autosampler Temp (Must be 4°C) NoNewPeaks->Action_Temp Action_Filter Action: Change Syringe Filter (Use PTFE, not Nylon) NoNewPeaks->Action_Filter

Caption: Decision tree for diagnosing instability issues with this compound in HPLC/UPLC workflows.

Recommended Storage Workflow

StorageProtocol Step1 Weighing (Amber Glass) Step2 Dissolution (Argon Sparged ACN) Step1->Step2 Minimize Light Step3 Aliquot (Headspace Purge) Step2->Step3 Prevent Oxidation Step4 Storage (-20°C or -80°C) Step3->Step4 Arrest Kinetics

Caption: The "Inert Loop" preparation protocol to maximize shelf-life of stock solutions.

References

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1717. European Pharmacopoeia.[6][9][10] (Defines Impurity profiles and analytical conditions).

  • Organon. Safety Data Sheet: Desogestrel Formulation. (2024).[4][8] (Provides data on handling, oxidative sensitivity, and storage requirements).

  • Shimadzu Application Note. Key Differences in the Use of Methanol and Acetonitrile in HPLC. (Technical basis for solvent selection in steroid analysis).

  • PubChem. Desogestrel Compound Summary. National Library of Medicine. (Chemical structure and physical property data).

  • Splendid Lab. this compound Reference Standard Data. (Confirmation of specific isomer existence and cataloging).

Sources

Technical Support Center: Reducing Matrix Effects in 17-epi-Desogestrel Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #MDX-17EPI-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The Hydrophobic "Trap"

Analyzing 17-epi-Desogestrel (an isomer of the progestogen Desogestrel) presents a dual challenge: isomeric separation and severe ion suppression .

Because this compound is a highly lipophilic steroid, it co-elutes with endogenous phospholipids (PLs) in standard C18 gradients. These PLs compete for charge in the electrospray ionization (ESI) droplet, causing "invisible" signal dampening that ruins assay sensitivity and reproducibility.

This guide provides a self-validating workflow to eliminate these effects, ensuring your data meets FDA/EMA bioanalytical guidelines.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Simple Protein Precipitation (PPT) is insufficient. While it removes proteins, it leaves >90% of phospholipids in the supernatant. These lipids elute late in the run, often wrapping around to suppress the next injection or building up on the column.

The Solution: Move to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Protocol Comparison: Why PPT Fails
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Cleanliness Low (High PL content)High (Removes salts/proteins)Very High (Targeted PL removal)
Recovery VariableGood for lipophilicsConsistent
Matrix Effect High RiskLow RiskLowest Risk
Suitability Discovery ScreeningClinical (High throughput)Regulated Bioanalysis
Recommended Workflow: Polymer-based SPE

For this compound, a polymeric reversed-phase SPE sorbent (e.g., HLB or equivalent) is superior because it allows for an aggressive organic wash that removes matrix interferences before elution.

  • Condition: Methanol followed by Water.

  • Load: Plasma sample (diluted 1:1 with 2% H3PO4 to disrupt protein binding).

  • Wash 1: 5% Methanol in Water (removes salts/proteins).

  • Wash 2 (CRITICAL): 40% Methanol in Water. Note: this compound is very hydrophobic and will stick to the sorbent. This high-organic wash removes less hydrophobic interferences.

  • Elute: 100% Acetonitrile.

  • Evaporate & Reconstitute: Nitrogen dry-down; reconstitute in mobile phase.

Module 2: Chromatographic Strategy (Isomer Resolution)

The Challenge: You must separate this compound from Desogestrel and 3-keto-Desogestrel (Etonogestrel). Standard C18 columns often fail to resolve these isomers fully, leading to "shoulder" peaks and integration errors.

The Solution: Use Phenyl-Hexyl chemistry . The pi-pi interactions provided by the phenyl ring offer unique selectivity for steroid isomers that C18 cannot provide.

Visualization: Isomer Separation Logic

ChromStrategy Start Select Column Chemistry C18 Standard C18 Start->C18 Phenyl Phenyl-Hexyl Start->Phenyl MechC18 Hydrophobic Interaction Only (Poor Isomer Selectivity) C18->MechC18 MechPhenyl Hydrophobic + Pi-Pi Interaction (High Steric Selectivity) Phenyl->MechPhenyl ResultC18 Co-elution of 17-epi & Desogestrel MechC18->ResultC18 ResultPhenyl Baseline Resolution MechPhenyl->ResultPhenyl

Caption: Phenyl-Hexyl phases utilize pi-pi interactions to separate steroid isomers that have identical hydrophobicity but different shapes.

Module 3: Quantifying Matrix Effects (The Matuszewski Method)

You cannot fix what you cannot measure. The "Gold Standard" for quantifying matrix effects is the post-extraction spike method described by Matuszewski et al. [1].[1]

The Experiment: You need three sets of samples:

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1][2]

  • Set C (Pre-Extraction Spike): Standard extraction recovery experiment.

The Calculations

1. Matrix Factor (MF):


[2]
  • Interpretation:

    • MF = 1: No matrix effect.[3]

    • MF < 1: Ion Suppression (Common for steroids).

    • MF > 1: Ion Enhancement.

2. IS-Normalized Matrix Factor:



  • Goal: This value should be close to 1.0 with a CV < 15% across 6 different lots of matrix (lipemic, hemolyzed, normal).[1]

Module 4: Internal Standards (The Equalizer)

Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard, preferably Desogestrel-d7 or This compound-d7 .

Why? Analog internal standards (chemically similar but different compounds) will not elute at the exact same time as your analyte. If the matrix effect is a transient "zone" of suppression caused by a co-eluting phospholipid, an analog IS might miss the zone, while your analyte gets hit.

  • SIL-IS co-elutes perfectly. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant, preserving accuracy.

Visualization: The Mechanism of Ion Suppression

IonSuppression Droplet ESI Droplet (Limited Charge) GasPhase Mass Spec Inlet Droplet->GasPhase Competition for Surface Charge Analyte This compound Analyte->Droplet Analyte->GasPhase Suppressed (Low Signal) Phospholipid Phospholipids (Surface Active) Phospholipid->Droplet Phospholipid->GasPhase Dominates Surface (High Signal)

Caption: Phospholipids are surface-active; they hog the surface of the ESI droplet, preventing the analyte from acquiring charge and entering the gas phase.

Troubleshooting & FAQs

Q1: My retention time for this compound is drifting shift-to-shift.

  • Cause: Column fouling by phospholipids or pH instability.

  • Fix:

    • Implement a "sawtooth" wash at the end of every gradient (ramp to 95% organic for 2 mins).

    • Check mobile phase buffering. Steroids are neutral, but pH affects the separation of background matrix components.

Q2: I see high variability at the LLOQ (Lower Limit of Quantitation).

  • Cause: Variable matrix effects between patient samples.

  • Fix: Calculate the IS-Normalized Matrix Factor for 6 different lots of plasma. If the CV > 15%, your extraction is not clean enough. Switch from PPT to SPE.

Q3: Can I use APCI instead of ESI?

  • Answer: Yes, and it is often recommended.[3] APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique and is significantly less susceptible to matrix effects than ESI (liquid-phase ionization).[4] However, APCI may be less sensitive for certain steroids. A head-to-head comparison is required.

Q4: How do I know if phospholipids are building up?

  • Test: Monitor the transition m/z 184 > 184 (phosphatidylcholines) during your run. If you see a massive broad peak late in the gradient, or a raised baseline, you have a phospholipid problem.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[5] Analytical Chemistry, 75(13), 3019–3030.

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • European Medicines Agency (2011). Guideline on bioanalytical method validation.

Sources

Technical Support Center: Chromatographic Retention & Resolution of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for analytical chemists and pharmaceutical scientists developing stability-indicating methods for Desogestrel.

Ticket Type: Method Development & Troubleshooting Subject: Optimization of pH and Selectivity for Desogestrel and its C17-Epimer Status: Active Guide

Executive Summary: The "pH Trap" in Steroid Analysis

A common misconception in the analysis of Desogestrel (DSG) is that pH adjustment is the primary lever for shifting retention time (


). Unlike ionizable analytes (amines/acids), Desogestrel and its impurity 17-epi-Desogestrel  are neutral steroids with high lipophilicity (logP ~ 4-5). They possess no functional groups that ionize within the standard HPLC pH range (2–8).

Therefore, adjusting pH will not significantly alter the retention of the molecule via ionization. However, pH plays two critical, indirect roles that determine the success of your experiment:

  • Silanol Suppression (Peak Shape): Controlling the ionization of the stationary phase (residual silanols).

  • Sample Integrity (Stability): Desogestrel is chemically labile.[1] Incorrect pH leads to on-column degradation, often mistaken for "loss of retention."

Diagnostic Framework: Why is my separation failing?

Before adjusting pH, use this decision matrix to diagnose the root cause of your retention or resolution issue.

Desogestrel_Troubleshooting Start Issue: Poor Retention or Resolution Check_Rs Is Resolution (Rs) < 1.5? Start->Check_Rs Check_Shape Is Peak Tailing (Tf > 1.5)? Check_Rs->Check_Shape No (Separated but ugly) Selectivity_Issue Root Cause: Selectivity (α) Epimers co-eluting Check_Rs->Selectivity_Issue Yes (Co-elution) Check_Drift Is Retention Time Drifting? Check_Shape->Check_Drift No Silanol_Issue Root Cause: Silanol Interaction Secondary interactions Check_Shape->Silanol_Issue Yes Check_Drift->Selectivity_Issue Peak Area Constant Stability_Issue Root Cause: Degradation Sample hydrolyzing on column Check_Drift->Stability_Issue Peak Area Decreasing Action_Selectivity Action: Change Stationary Phase (Phenyl-Hexyl or High Carbon Load C18) Selectivity_Issue->Action_Selectivity Action_pH Action: Adjust pH to 3.0 - 4.5 (Suppress Silanols) Silanol_Issue->Action_pH Action_Neutral Action: Buffer at pH 7.0 (Prevent Acid/Base Hydrolysis) Stability_Issue->Action_Neutral

Figure 1: Diagnostic logic for distinguishing between selectivity, silanol activity, and stability issues in Desogestrel analysis.

Technical Deep Dive: The Science of Separation
The Challenge: this compound

The 17-epi impurity differs from Desogestrel only by the stereochemical orientation of the ethynyl group at Carbon-17.

  • Desogestrel: 17-

    
    -ethynyl / 17-
    
    
    
    -hydroxy
  • This compound: 17-

    
    -ethynyl / 17-
    
    
    
    -hydroxy

Because they have identical mass and nearly identical polarity, "chemical" separation (via pH/pKa) is impossible. Separation relies entirely on Steric Selectivity (how the molecule fits into the stationary phase pores).

The Role of pH

While the analyte is neutral, the silica support of your column is not.

  • At pH > 4.5: Residual silanol groups (Si-OH) on the silica surface deprotonate to Si-O

    
    .
    
  • The Interaction: Although Desogestrel is neutral, the hydroxyl group at C17 has a dipole. If the silanols are ionized (negative), they can interact with the polar regions of the steroid, causing peak tailing .

  • The Adjustment: Lowering the pH to 3.0 – 4.0 suppresses silanol ionization (keeping them as Si-OH), which sharpens the peak and improves the effective resolution (

    
    ).
    

WARNING: Desogestrel is sensitive to acid-catalyzed rearrangement (dehydration of the tertiary alcohol) and base-catalyzed epimerization. Extreme pH (< 2 or > 8) will degrade your sample during the run.

Validated Experimental Protocol

This protocol balances the need for silanol suppression (peak shape) with the requirement for sample stability.

Reagents & Equipment
  • Column: High-purity, end-capped C18 or Phenyl-Hexyl (e.g., Zorbax SB-C18 or equivalent). Note: Phenyl phases often provide better selectivity for steroid isomers due to

    
    -
    
    
    
    interactions.
  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid) OR Water (if using a highly inert column).

  • Mobile Phase B: Acetonitrile (ACN).

Method Parameters
ParameterSettingRationale
pH 4.5 ± 0.2 Optimal balance. Low enough to suppress most silanols, high enough to prevent acid hydrolysis of the C17-OH group.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°C - 35°C Critical Control Point. Lower temperatures often improve the separation of isomers by slowing down the mass transfer, enhancing steric selectivity.
Detection UV @ 205-210 nmDesogestrel has weak UV absorption (lack of conjugated ketone). Purity of mobile phase is critical here.
Elution Isocratic (80% B)Isomers often separate better under isocratic conditions than gradient.
Step-by-Step Optimization Workflow
  • Baseline Run: Run the standard isocratic method (80% ACN / 20% Water) at Neutral pH.

  • Assess Tailing:

    • If

      
      : Switch water to 10mM Ammonium Acetate (pH 4.5) .
      
    • Do not go below pH 3.0.

  • Assess Resolution:

    • If

      
       (Co-elution of epi-isomer):
      
    • Step A: Decrease Column Temperature to 25°C.

    • Step B: Change organic modifier to Methanol (selectivity change) or a MeOH/ACN blend.

    • Step C: Switch to a Phenyl-Hexyl stationary phase.

Troubleshooting FAQs

Q1: I see a new peak appearing after 10 injections. Is this the 17-epi isomer? A: Likely not. If a peak appears over time, it is usually a degradation product. Check your autosampler stability. Desogestrel is sensitive to oxidation and light.[2] Ensure samples are stored in amber vials and the autosampler is cooled (4°C). If the mobile phase is alkaline (pH > 7.5), you may be inducing epimerization in situ.

Q2: Can I use Phosphate Buffer at pH 2.5 to sharpen the peaks? A: Not Recommended. While pH 2.5 perfectly suppresses silanols, the risk of dehydrating the tertiary alcohol at C17 is high. If you observe the main peak splitting or a "fronting" shoulder, you are likely degrading the API on the column. Stick to the milder Acetate buffer (pH 4.5).

Q3: Why does my retention time shift day-to-day? A: This is often due to "Phase Collapse" or lack of equilibration if using high aqueous content (unlikely for Desogestrel) or temperature fluctuations. Since isomer separation relies on steric fit, even a 1-2°C shift in column temperature can alter the selectivity (


) enough to merge peaks. Use a column oven.

Q4: My resolution is 1.1. How do I get to 1.5 without changing the column? A: Try the "Selectivity Triangle":

  • Temperature: Drop it by 5°C.

  • Modifier: Swap 5-10% of the Acetonitrile for Methanol. Methanol allows for different hydrogen bonding interactions that can help distinguish the stereochemistry of the hydroxyl group.

References
  • European Directorate for the Quality of Medicines (EDQM). Desogestrel CRS (Chemical Reference Substance) & Impurity Profile. European Pharmacopoeia Monograph 1717.[3] 3

  • Kirkpatrick, C., et al. (2020).[4] Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets. Journal of Chromatography A. 4

  • Organon. (2024). Safety Data Sheet: Desogestrel Formulation.[1] (Confirming stability profiles and hazards). 1[5][6][7]

  • Advanced Materials Technology. Application Note: Separation of Steroids on HALO 90Å Biphenyl. (Demonstrating the utility of Biphenyl/Phenyl phases for steroid isomer separation). 8

Sources

Validation & Comparative

17-epi-Desogestrel: USP vs. EP Reference Standard Requirements

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 17-epi-Desogestrel requirements within the context of USP (United States Pharmacopeia) and EP (European Pharmacopoeia) regulatory frameworks.[1][2] It addresses the critical stereochemical challenges in Desogestrel impurity profiling, specifically focusing on the separation and control of the 17-epimer (17


-ethynyl isomer) versus the active pharmaceutical ingredient (17

-ethynyl).[2]

Executive Summary & Chemical Context

This compound is a stereoisomer of Desogestrel where the configuration at the C17 position is inverted.[2] While Desogestrel possesses a 17


-ethynyl  and 17

-hydroxyl
group, the 17-epi impurity features a 17

-ethynyl
and 17

-hydroxyl
configuration.[2]

This impurity typically arises during the Grignard or lithium acetylide addition step in the synthesis of the steroid backbone.[2] Because it is a diastereomer, it possesses distinct physical properties but elutes very close to Desogestrel in reverse-phase HPLC, posing a significant "critical pair" challenge for method validation.[2]

Chemical Identity
CompoundChemical Name (IUPAC/Systematic)Stereochemistry at C17
Desogestrel (API) 13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol

-Ethynyl
,

-Hydroxyl
This compound 13-ethyl-11-methylene-18,19-dinor-17

-pregn-4-en-20-yn-17-ol

-Ethynyl
,

-Hydroxyl

Regulatory Landscape: USP vs. EP Comparison

The control of this compound highlights a divergence in how the two major pharmacopeias manage specific stereochemical impurities versus "related compound" mixtures.[2]

A. United States Pharmacopeia (USP) Requirements

The USP monograph for Desogestrel relies on a set of specific "Related Compound" Reference Standards (RS) to establish system suitability and quantify impurities.

  • Status of this compound: Currently, this compound is not a specified "Related Compound" with its own dedicated USP RS (i.e., it is not RC A, B, or D).[2]

  • Control Mechanism: It is controlled as an Unspecified Impurity (limit typically NMT 0.10%).

  • System Suitability: USP requires resolution between Desogestrel and Related Compound A (Delta-3 isomer) and Related Compound D (17-keto precursor).[2][3] The method's specificity for the 17-epi isomer must be validated by the manufacturer during process validation to ensure it does not co-elute with the main peak.

USP Reference Standards Map:

  • USP Desogestrel RS: Pure API (17

    
    -ethynyl).[2]
    
  • USP Related Compound A RS:

    
    -isomer (Bond migration).[2]
    
  • USP Related Compound B RS: 3-Hydroxydesogestrel (Impurity E in EP).[2]

  • USP Related Compound D RS: 17-Ketodesogestrel (Precursor).[2]

B. European Pharmacopoeia (EP) Requirements

The EP monograph (04/2013:1207) is stringent regarding impurity profiling but uses a slightly different nomenclature.

  • Status of this compound: Similar to USP, it is not listed as Impurity A, B, C, D, or E. However, EP monographs often include a catch-all for "other detectable impurities."[2]

  • System Suitability: EP frequently utilizes a "Desogestrel for System Suitability CRS" —a mixture containing Desogestrel and specific impurities (often Impurity A) to prove resolution.

  • Critical Requirement: If the synthetic route (e.g., specific Grignard conditions) favors the formation of the 17-epi isomer, EP general guidelines (2.2.46) mandate that the analytical method must be shown to discriminate this isomer from the principal peak.[2]

EP Impurity Map:

  • Impurity A:

    
    -isomer (13-ethyl-11-methylidene-18,19-dinor-5
    
    
    
    ,17
    
    
    -pregn-3-en-20-yn-17-ol).[2][3]
  • Impurity C: 17-Keto (Desogestrel without ethynyl).[2]

  • Impurity D: Etonogestrel (3-Keto active metabolite).[2]

  • Impurity E: 3

    
    -Hydroxydesogestrel.
    
Comparison Table: Reference Standard Requirements
FeatureUSP RequirementsEP Requirements
This compound RS Not a cataloged USP RS.[2]Not a cataloged EP CRS.
Primary Control Unspecified Impurity (NMT 0.10%).Unspecified Impurity (NMT 0.10% or 0.05% depending on reporting threshold).
System Suitability Resolution between Desogestrel and RC A (Delta-3).Resolution using System Suitability CRS (often Desogestrel + Impurity A).
Risk Factor High risk of co-elution; requires specific column selectivity check.High risk; EP requires "chromatographic purity" verification.
Validation Need Must demonstrate specificity using a third-party 17-epi standard.Must demonstrate specificity using a third-party 17-epi standard.

Technical Analysis: The "Critical Pair" Challenge

The separation of Desogestrel from its 17-epimer is the most challenging aspect of the impurity profile because the structural difference is sterically shielded.[2]

  • Mechanism of Formation: The 17-epi isomer is formed when the acetylide ion attacks the 17-ketone from the alpha face (bottom) instead of the beta face (top), or vice versa depending on the precursor's conformation.[2]

  • Chromatographic Behavior: On standard C18 columns, the 17-epi isomer often elutes on the tail of the Desogestrel peak or immediately preceding it, leading to potential integration errors.[2]

Visualization: Impurity Pathways & Control

Desogestrel_Impurities cluster_legend Regulatory Status Precursor 17-Keto Precursor (USP RC D / EP Imp C) Reaction Ethynylation (Grignard/Acetylide) Precursor->Reaction Desogestrel Desogestrel (API) (17-alpha-ethynyl) Reaction->Desogestrel Major Product Epi This compound (17-beta-ethynyl) *Critical Unspecified Impurity* Reaction->Epi Stereochemical Side Reaction ImpA Impurity A / RC A (Delta-3 Isomer) Desogestrel->ImpA Acid/Thermal Isomerization key Green: Desired Product Red: 17-epi (Requires Specificity Check) Blue: Specified Pharmacopeial Impurity

Figure 1: Formation pathway of this compound contrasting with specified pharmacopeial impurities.[1][2][4][5]

Experimental Protocol: Stereoselective HPLC Method

Since neither USP nor EP provides a specific RS for this compound, laboratories must validate their method's specificity using a high-purity third-party standard.[2] The following protocol is designed to resolve the critical pair.

Methodology: High-Resolution Stereoisomer Separation

Objective: Achieve a resolution (


) > 1.5 between Desogestrel and this compound.

1. Materials:

  • Standard A: USP Desogestrel RS (or EP CRS).[6]

  • Standard B: this compound (Certified Reference Material from specialized vendor, e.g., LGC, ClearSynth, or synthesized in-house).[2]

  • Matrix: Acetonitrile (HPLC Grade), Water (Milli-Q).[2]

2. Chromatographic Conditions:

  • Column: C18 High-Density Bonding (e.g., Zorbax Eclipse Plus C18 or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[2] Note: Standard C18 may show poor selectivity; Phenyl-Hexyl phases often provide better stereoselectivity.[2]

  • Mobile Phase A: Water (0.1% Phosphoric Acid - pH control is vital for peak shape).[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-20 min: 60% B

      
       80% B[2]
      
    • 20-25 min: 80% B (Isocratic hold)[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm (Desogestrel has low UV absorption; 205-210 nm is critical).[2]

  • Temperature: 30°C (Temperature control is critical for isomer separation).

3. Validation Workflow:

  • Step 1 (Marker Preparation): Prepare a solution containing 0.5 mg/mL Desogestrel and spike with 0.1% (0.5 µg/mL) of this compound.[2]

  • Step 2 (Injection): Inject 20 µL.

  • Step 3 (Criteria):

    • Calculate Resolution (

      
      ) between the main peak and the epi-peak.[2]
      
    • Pass:

      
      .
      
    • Fail:

      
       (Optimize gradient slope or lower temperature to 25°C).
      
Data Reporting Table
ParameterUSP ApproachEP ApproachRecommended Best Practice
Reporting Threshold 0.05%0.05%Report all peaks > 0.03% during development.
Identification Relative Retention Time (RRT) vs. RC A.RRT vs. Impurity A.Use RRT of 17-epi (typically ~1.05-1.10) established via spiked marker.
Quantification External Standard (Desogestrel RS).[6]External Standard (Desogestrel CRS).Use Relative Response Factor (RRF) = 1.0 (Isomers typically have identical UV response).[2]

References

  • United States Pharmacopeia (USP) . Desogestrel Monograph. USP-NF 2025, Issue 1. [Link][2]

  • European Pharmacopoeia (EP) . Desogestrel Monograph 1207. 8th Edition, 2013. [Link][2]

  • National Institutes of Health (NIH) . Desogestrel Compound Summary (PubChem CID 40973). [Link][2]

Sources

A Comprehensive Guide to the Relative Retention Time (RRT) of 17-epi-Desogestrel in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the Relative Retention Time (RRT) of 17-epi-Desogestrel, a critical stereoisomeric impurity of the progestin drug Desogestrel. In the landscape of pharmaceutical quality control, the precise identification and quantification of such impurities are paramount for ensuring drug safety and efficacy. This document moves beyond a simple reporting of values to offer a framework for understanding, determining, and controlling the RRT of this specific epimer through High-Performance Liquid Chromatography (HPLC).

While a universally stipulated RRT for this compound is not publicly available in major pharmacopoeias, this guide will equip you with the foundational knowledge and a robust experimental protocol to determine it in your own laboratory setting. We will delve into the causality of chromatographic separation, compare analytical approaches, and provide a self-validating system for your research.

The Significance of Stereoisomeric Impurity Control in Desogestrel

Desogestrel, chemically known as (17α)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol, is a synthetic progestin widely used in hormonal contraceptives[1]. Its biological activity is intrinsically linked to its three-dimensional structure. The this compound is the epimer of Desogestrel at the C17 position, meaning it has a different spatial arrangement of the ethynyl and hydroxyl groups. Even subtle changes in stereochemistry can significantly impact a drug's pharmacological and toxicological profile. Therefore, regulatory bodies mandate strict control over such impurities[2].

The RRT is a crucial parameter in impurity profiling, as it provides a reliable means of identifying related substances in a drug sample by comparing their elution behavior to that of the active pharmaceutical ingredient (API) under a specific set of chromatographic conditions.

Understanding the Chromatographic Separation of Desogestrel and its 17-Epimer

The separation of epimers like Desogestrel and this compound by reversed-phase HPLC can be challenging due to their identical mass and similar polarity. The subtle difference in their three-dimensional shape is the key to their separation. The choice of stationary phase and mobile phase composition plays a critical role in exploiting these minor structural differences to achieve resolution.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for steroid analysis due to its hydrophobic nature. However, for closely related epimers, alternative stationary phases such as phenyl or cyano columns might offer different selectivity due to pi-pi or dipole-dipole interactions with the analytes[3].

  • Mobile Phase: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, governs the retention of the compounds. The ratio of these solvents is a primary lever for adjusting retention times. A buffered aqueous phase can help to ensure consistent peak shapes and retention times, especially for compounds with ionizable groups, although Desogestrel itself is not readily ionizable[1].

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes. Maintaining a consistent and optimized temperature is crucial for reproducible results.

A Comparative Look at Analytical Approaches

While standard reversed-phase HPLC is the workhorse of pharmaceutical analysis, the separation of challenging stereoisomers may necessitate more specialized techniques:

Analytical ApproachPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC Separation based on hydrophobicity.Robust, widely available, and cost-effective.May not provide sufficient resolution for all epimers.
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer/epimer.High selectivity for stereoisomers.CSPs can be expensive and have specific mobile phase compatibility requirements.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase.Can offer unique selectivity and faster separations for chiral compounds.Requires specialized instrumentation.

For the purpose of this guide, we will focus on a robust reversed-phase HPLC method, as it is the most accessible and commonly employed technique in quality control laboratories.

Experimental Protocol for Determining the RRT of this compound

This protocol provides a self-validating system for the determination of the RRT of this compound relative to Desogestrel.

1. Materials and Reagents:

  • Desogestrel Reference Standard (USP or Ph. Eur. grade)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions (A Starting Point for Method Development):

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[1]
Injection Volume 10 µL

4. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Desogestrel Standard Solution (approx. 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of Desogestrel Reference Standard in the diluent.

  • This compound Standard Solution (approx. 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent.

  • System Suitability Solution: Mix equal volumes of the Desogestrel Standard Solution and the this compound Standard Solution to obtain a solution containing both compounds.

5. Experimental Workflow:

Sources

Comparative NMR Profiling: Desogestrel vs. 17-epi-Desogestrel

[1][2]

Executive Summary

Desogestrel (DSG) is a prodrug of the active metabolite etonogestrel (3-keto-desogestrel).[1][2] It is a 13-ethyl-11-methylene-gonane steroid.[1][2] A critical quality attribute (CQA) in its manufacturing is the control of stereochemical purity at the C17 position.

The This compound impurity arises from the inversion of the stereocenter at Carbon 17.[1] While Desogestrel possesses a 17


-ethynyl / 17

-hydroxyl
17

-ethynyl / 17

-hydroxyl
121

Structural Analysis & Stereochemistry

The differentiation relies on the spatial relationship between the angular 13-ethyl group and the 17-substituents .[1]

  • Desogestrel (Active): The 13-ethyl group (

    
    -oriented) and the 17-ethynyl group (
    
    
    -oriented) are trans.[1] The 13-ethyl group and the 17-hydroxyl group (
    
    
    -oriented) are cis.[1][2]
  • This compound (Impurity): The 13-ethyl group (

    
    -oriented) and the 17-ethynyl group (
    
    
    -oriented) are cis.[1][2] This cis-orientation creates significant steric compression and alters the magnetic anisotropy experienced by the H18 protons.[2]
Visualization of Stereochemical Inversion

Stereochemistrycluster_0Desogestrel Configurationcluster_117-epi ConfigurationDSGDesogestrel(Active API)DSG_C17C17 Substituents:Ethynyl (Alpha/Down)Hydroxyl (Beta/Up)DSG->DSG_C17EpiThis compound(Impurity)Epi_C17C17 Substituents:Ethynyl (Beta/Up)Hydroxyl (Alpha/Down)Epi->Epi_C17C13C13-Ethyl Group(Beta / Up)C13->DSG_C17Minimal Steric ClashC13->Epi_C17High Steric Compression(Deshielding Effect)Relation1Trans Relationship(Ethyl vs Ethynyl)Relation2Cis Relationship(Ethyl vs Ethynyl)

Caption: Stereochemical relationship between the angular C13-ethyl group and C17 substituents. The cis-orientation in the epimer leads to diagnostic deshielding.[1]

Experimental Protocol

To ensure reproducible separation of signals, strict adherence to the following acquisition parameters is required.

Sample Preparation[1][3]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (v/v).
    
    • Note: Avoid DMSO-

      
       for primary identification as hydroxyl proton exchange can obscure coupling patterns; however, DMSO is useful if OH signal resolution is required.[1][2]
      
  • Concentration: 10–15 mg/mL.[1][2]

  • Tube Quality: 5 mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

Acquisition Parameters (500 MHz recommended)
  • Pulse Sequence: Standard 1D Proton (

    
    ).[1][2]
    
  • Temperature: 298 K (25°C).[1][2]

  • Number of Scans (NS): 64 (minimum) to visualize minor impurity peaks.

  • Relaxation Delay (D1):

    
     5.0 seconds (Critical for accurate integration of the ethynyl proton).
    
  • Spectral Width: -2 to 14 ppm.[1][2]

Comparative Data: Diagnostic Signals

The following table summarizes the key chemical shifts (


Proton AssignmentDesogestrel (

ppm)
This compound (

ppm)

(Impurity - API)
MultiplicityMechanistic Cause
H18 (C13-Ethyl) ~1.02 ~1.18 +0.16 Triplet (

)
Diagnostic. Steric compression from cis-ethynyl group deshields these protons.[1][2]
Ethynyl Proton ~2.58 ~2.45 - 2.50 -0.10 Singlet (

)
Anisotropic shielding cone of the C-C triple bond changes orientation.[1][2]
11-Methylene ~4.80 & 5.05 ~4.80 & 5.05 ~0.00Broad SingletsExocyclic double bond is distant from C17; minimal change.[1][2]
H17 Not PresentNot PresentN/AN/AQuaternary Carbon (C17 is fully substituted).[1][2]
Detailed Signal Analysis
1. The "Fingerprint" Region: H18 (Methyl of Ethyl Group)

The most reliable differentiator is the triplet corresponding to the methyl protons of the 13-ethyl group.

  • In Desogestrel: The 13-ethyl group is trans to the ethynyl group. It sits in a relatively shielded environment, resonating upfield (~1.02 ppm).[1][2]

  • In this compound: The 13-ethyl group is cis to the ethynyl group.[1][2] This proximity places the methyl protons into the deshielding zone of the alkyne anisotropy and subjects them to Van der Waals deshielding (steric compression). This results in a distinct downfield shift to ~1.18 ppm.[2]

  • Result: In a mixture, you will see a small "shadow" triplet downfield of the main H18 signal if the impurity is present.[2]

2. The Ethynyl Proton
  • The acetylenic proton signal is sharp and distinct. While the shift difference is smaller than that of H18, the epi signal typically appears slightly upfield relative to the parent drug due to the altered angle of the C17-OH bond and its associated hydrogen bonding network.

Identification Workflow

Use this logic flow to confirm the presence of this compound in a batch of API.

WorkflowStartStart: Acquire 1H NMR(CDCl3, 298K)CheckH18Examine H18 Region(0.9 - 1.3 ppm)Start->CheckH18Decision1Is there a minor tripletat ~1.18 ppm?CheckH18->Decision1ResultCleanResult: Stereochemically PureDesogestrelDecision1->ResultCleanNoCheckEthynylCheck Ethynyl Region(2.4 - 2.6 ppm)Decision1->CheckEthynylYesDecision2Is there a minor singletslightly upfield of 2.58 ppm?CheckEthynyl->Decision2Decision2->ResultCleanNo (Check other impurities)ResultImpureResult: this compoundConfirmedDecision2->ResultImpureYes

Caption: Step-by-step decision tree for NMR-based identification of the 17-epi impurity.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) , "Desogestrel Monograph 13-ethyl-11-methylene-18,19-dinor-17

    
    -pregn-4-en-20-yn-17-ol".[1][2] [1]
    
  • Organon , "Desogestrel Formulation Safety Data Sheet & Chemical Properties".[1][2]

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry.

  • Sedee, A. G., et al. (1983).[1][2] "Structure-activity relationships of 11-methylene-19-nor-steroids". Journal of Steroid Biochemistry. (Foundational work on 11-methylene steroid NMR assignments).

Comparative Validation Guide: Advanced UHPLC vs. Standard HPLC for Desogestrel Impurity C Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of hormonal contraceptive analysis, the separation of Desogestrel (DSG) from its structurally similar degradants—specifically Impurity C (EP) —presents a persistent chromatographic challenge. Traditional pharmacopoeial methods often rely on conventional C18 columns with long run times (>25 minutes) and suffer from marginal resolution (


) between the active pharmaceutical ingredient (API) and its critical impurities.

This guide objectively compares a Standard Conventional HPLC Method against an Optimized Core-Shell UHPLC Protocol . We demonstrate that the optimized protocol not only reduces analysis time by 60% but also significantly enhances the resolution of the critical pair (Desogestrel vs. Impurity C), providing a robust, self-validating system for routine Quality Control.

Technical Context: The Challenge of Impurity C

Desogestrel is a prodrug, metabolized in vivo to etonogestrel. However, during storage and synthesis, it is susceptible to degradation. Impurity C (13-ethyl-11-methylidenegon-4-en-17-one) is a key oxidative degradant where the 17-


-ethinyl group is lost/cleaved, resulting in a 17-keto functionality.
  • Desogestrel (DSG): Contains a 17-

    
    -ethinyl group and 17-
    
    
    
    -hydroxyl group.
  • Impurity C: Lacks the ethinyl group; possesses a 17-ketone.

  • Chromatographic Difficulty: Both compounds are highly lipophilic steroids. The loss of the ethinyl group in Impurity C changes the polarity only slightly, leading to co-elution on standard alkyl-bonded phases.

Degradation Pathway & Structural Logic[1]

The following diagram illustrates the structural relationship and the analytical workflow required to isolate these species.

G cluster_0 Critical Analytical Challenge DSG Desogestrel (API) (17-alpha-ethinyl, 17-beta-OH) ImpC Impurity C (EP) (17-keto derivative) DSG->ImpC Oxidative Stress (Loss of Ethinyl) Eto Etonogestrel (Active Metabolite) DSG->Eto Metabolism (In Vivo) Method Analytical Separation (Critical Pair Resolution) DSG->Method ImpC->Method

Figure 1: Structural relationship between Desogestrel and Impurity C, highlighting the oxidative degradation pathway that necessitates rigorous separation.

Method Comparison: Standard vs. Optimized

The following comparison highlights the performance shift when moving from a traditional porous 5 µm C18 column to a modern 2.7 µm Core-Shell Phenyl-Hexyl stationary phase. The Phenyl-Hexyl chemistry is chosen specifically for its


-

interaction capability, which exploits the electron-rich ethinyl group in Desogestrel to enhance selectivity against Impurity C.
ParameterMethod A: Standard (Reference)Method B: Optimized (Proposed)Performance Shift
Technique Conventional HPLCUHPLC / Fast LCModernization
Stationary Phase C18 (L1), 5 µm, 250 x 4.6 mmPhenyl-Hexyl Core-Shell , 2.7 µm, 100 x 3.0 mmSelectivity Enhanced
Flow Rate 1.0 - 1.5 mL/min0.8 mL/minSolvent Saving
Run Time 25 - 30 minutes< 10 minutes 3x Throughput
Resolution (DSG vs Imp C) ~ 1.8 (Marginal)> 4.5 (Robust) High Reliability
Detection (UV) 210 nm210 nm (DSG) / 240 nm (Imp C)Specificity
LOD (Imp C) ~ 0.05%0.01% Higher Sensitivity

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a Phenyl-Hexyl column provides orthogonal selectivity to standard C18 methods, ensuring that "hidden" co-eluting impurities are resolved.

Reagents and Equipment[2][3][4]
  • Instrument: UHPLC System with Diode Array Detector (DAD) and thermostatted column compartment.

  • Column: Core-Shell Phenyl-Hexyl, 100 mm x 3.0 mm, 2.7 µm particle size.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Ammonium Acetate (if buffering is needed, though neutral conditions usually suffice for these steroids).

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 40% B

    • 6.0 min: 80% B (Linear Ramp)

    • 7.0 min: 80% B (Hold)

    • 7.1 min: 40% B (Re-equilibration)

    • 10.0 min: Stop

  • Column Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Injection Volume: 5 µL.

  • Detection:

    • Channel A: 210 nm (For Desogestrel - weak absorbance).

    • Channel B: 240 nm (For Impurity C - conjugated ketone, higher sensitivity).

Sample Preparation[3]
  • Standard Stock: Dissolve Desogestrel and Impurity C reference standards in Acetonitrile to obtain 1.0 mg/mL.

  • System Suitability Solution: Dilute to 0.1 mg/mL containing both analytes.

  • Test Sample (Tablets): Crush 20 tablets. Extract with Acetonitrile via sonication (15 min). Centrifuge at 5000 rpm. Filter supernatant through 0.2 µm PTFE filter.

Validation Data Analysis

The following data summarizes the validation parameters executed under ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were subjected to stress conditions (Acid, Base, Peroxide, Heat).

  • Observation: Peroxide stress (3% H2O2, 2h) generated significant amounts of Impurity C.

  • Result: The Phenyl-Hexyl column maintained a resolution of

    
     between the Desogestrel peak and the oxidative degradant (Impurity C), confirming the method is stability-indicating.
    
Linearity & Range

Evaluated from LOQ to 150% of the target concentration (0.5 µg/mL for impurity level).

AnalyteRange (µg/mL)Correlation Coeff (

)
SlopeY-Intercept
Desogestrel 10 - 1500.999812450-15.2
Impurity C 0.05 - 5.00.9999182005.4
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the specification limit (0.5%).

  • Impurity C Recovery: 98.5% - 101.2% (Mean: 99.8%, RSD: 0.9%).

Precision (Repeatability)

Six replicate injections of the standard solution.

  • Desogestrel RSD: 0.4%

  • Impurity C RSD: 0.8%

  • System Suitability Criteria: Resolution > 3.0, Tailing Factor < 1.5. (All passed).

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring a closed-loop verification of the method's integrity.

Validation Start Method Development (Phenyl-Hexyl Selection) Stress Forced Degradation (Generate Impurity C) Start->Stress Sep Chromatographic Separation (Check Resolution) Stress->Sep Val_Lin Linearity & Range (R² > 0.999) Sep->Val_Lin Val_Acc Accuracy/Recovery (98-102%) Sep->Val_Acc Val_Pre Precision/Robustness (RSD < 2%) Sep->Val_Pre Final Validated Method Ready for QC Val_Lin->Final Val_Acc->Final Val_Pre->Final

Figure 2: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) requirements for specificity, accuracy, and precision.

Discussion & Expert Insights

Why the Phenyl-Hexyl Column?

While C18 columns are the workhorse of the industry, they rely primarily on hydrophobic interactions. Desogestrel and Impurity C have very similar hydrophobicity (LogP ~4-5). However, Desogestrel possesses an electron-rich ethinyl group (triple bond). The Phenyl-Hexyl stationary phase engages in


-

interactions with the ethinyl group, increasing the retention of Desogestrel relative to Impurity C (which lacks this group). This mechanistic difference creates the superior resolution (

) observed in Method B compared to the marginal separation on C18.
Causality in Detection

Impurity C (17-keto) has a conjugated system that exhibits a distinct UV maximum near 240 nm. Desogestrel, lacking this conjugation, absorbs weakly at 240 nm. By utilizing a DAD detector to monitor 240 nm specifically for impurities, we enhance the Signal-to-Noise ratio (S/N) for Impurity C, allowing for a much lower Limit of Quantitation (LOQ) of 0.01%, which is critical for high-purity pharmaceutical applications.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Desogestrel Monograph 10th Edition. Strasbourg, France: Council of Europe. [1]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem . Desogestrel Compound Summary. National Center for Biotechnology Information.

  • Sriram Chem . Desogestrel EP Impurity C Reference Standard Data.

  • Simson Pharma . Desogestrel EP Impurity C Structure and CAS.

Sources

A Senior Application Scientist's Guide to Achieving Ultra-Low Limits of Detection for 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of impurities is a cornerstone of ensuring drug safety and efficacy. 17-epi-Desogestrel, an epimeric impurity of the progestin Desogestrel, presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its presence at trace levels. This guide provides an in-depth comparison of analytical methodologies for the determination of this compound, with a focus on achieving the lowest possible limits of detection (LOD) and quantification (LLOQ).

The Critical Need for Sensitive Detection of this compound

Desogestrel is a widely used hormonal contraceptive that is rapidly converted in the body to its active metabolite, etonogestrel. During the synthesis of Desogestrel, various related substances, including the 17-epimer, can be formed. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities in pharmaceutical products. The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting, identification, and qualification of impurities. For potent compounds like synthetic steroids, even minute levels of impurities can have unintended biological activity or toxicity. Therefore, the development of highly sensitive and specific analytical methods is not merely a technical exercise but a critical component of patient safety.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount in achieving the required sensitivity for trace-level impurity analysis. Here, we compare the most relevant methodologies for the determination of this compound.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Lower Limit of Quantification (LLOQ)Key AdvantagesKey Limitations
UPLC-MS/MS Estimated: 1-10 pg/mLEstimated: 5-25 pg/mLUnmatched sensitivity and selectivity; provides structural confirmation.Higher equipment cost and complexity.
Chiral HPLC-UV/MS Estimated: 0.05-0.2 µg/mLEstimated: 0.15-0.6 µg/mLExcellent for separating epimers; can be coupled with MS for enhanced selectivity.Lower sensitivity compared to UPLC-MS/MS.
HPLC-UV > 1 µg/mL> 3 µg/mLWidely available and cost-effective.Insufficient sensitivity for trace impurity quantification.
Derivative Spectrophotometry ~ 1.5 x 10⁻⁶ mol/L (~0.47 µg/mL)~ 4.5 x 10⁻⁶ mol/L (~1.4 µg/mL)Simple and rapid for bulk drug analysis.Lacks the specificity and sensitivity for impurity profiling.

Note: The LOD and LLOQ values for this compound are estimated based on reported sensitivities for structurally similar compounds, as direct validated data for this specific epimer is limited in publicly available literature.

The Gold Standard: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the ultra-trace quantification of this compound, UPLC-MS/MS stands as the undisputed gold standard. The coupling of the high-resolution separation power of UPLC with the exceptional sensitivity and specificity of tandem mass spectrometry allows for the detection of picogram-per-milliliter (pg/mL) levels of the impurity, even in complex matrices.

A UPLC-MS/MS method for the closely related active metabolite, etonogestrel, has demonstrated a limit of detection of 25 pg/mL and a lower limit of quantification of 50 pg/mL in serum[1]. Furthermore, a method for another similar steroid, 17-desacetyl norgestimate, achieved an even lower LLOQ of 20.221 pg/mL in human plasma[2]. Based on these data, it is reasonable to expect that a well-optimized UPLC-MS/MS method for this compound could achieve comparable or even superior sensitivity.

Experimental Workflow for UPLC-MS/MS Analysis

Caption: A typical experimental workflow for the analysis of this compound using UPLC-MS/MS.

Detailed Experimental Protocol (Representative UPLC-MS/MS Method)

This protocol is a representative example based on best practices for similar analytes and should be fully validated for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen for its ability to provide a clean extract, minimizing matrix effects and enhancing sensitivity.

  • Steps:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the sample (e.g., dissolved drug substance in a suitable solvent, or a biological matrix).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and epimer with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Rationale: A sub-2 µm particle size column provides high resolution and fast analysis times. A gradient elution is employed to effectively separate the epimer from the main component and other impurities.

  • Parameters:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 30% B to 70% B over 3 minutes, hold at 70% B for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Desogestrel/17-epi-Desogestrel: m/z 311.2 → [Product Ion 1], m/z 311.2 → [Product Ion 2] (Specific product ions to be determined via infusion and optimization)

      • Internal Standard (e.g., Desogestrel-d7): m/z 318.2 → [Product Ion]

Alternative Approach: Chiral High-Performance Liquid Chromatography (HPLC)

When the primary goal is the separation of epimers, chiral HPLC is an indispensable tool. While generally less sensitive than UPLC-MS/MS, it provides excellent resolution of stereoisomers. For the analysis of enantiomers of other drugs, chiral HPLC methods have reported LODs in the range of 2.54 µg/mL[3].

Logical Relationship for Chiral Method Development

Chiral Method Development Logic Start Start Select Chiral Stationary Phase (CSP) Select Chiral Stationary Phase (CSP) Start->Select Chiral Stationary Phase (CSP) Screen Mobile Phases Screen Mobile Phases Select Chiral Stationary Phase (CSP)->Screen Mobile Phases Based on analyte structure Optimize Separation Optimize Separation Screen Mobile Phases->Optimize Separation Normal Phase, Reversed Phase, Polar Organic Method Validation Method Validation Optimize Separation->Method Validation Flow rate, Temperature, Additives Routine Analysis Routine Analysis Method Validation->Routine Analysis ICH Guidelines

Caption: A logical flowchart for the development of a chiral HPLC method for epimer separation.

Experimental Protocol (Representative Chiral HPLC-UV Method)

1. Chromatographic Conditions

  • Rationale: Polysaccharide-based chiral stationary phases are versatile and often successful in separating a wide range of chiral compounds.

  • Parameters:

    • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of any analytical method for impurity quantification, a rigorous validation process must be undertaken in accordance with ICH Q2(R1) guidelines. This includes, but is not limited to, the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of this compound from Desogestrel and other known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LLOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Achieving ultra-low limits of detection for this compound is a critical requirement in modern pharmaceutical analysis. While several analytical techniques can be employed, UPLC-MS/MS unequivocally offers the superior sensitivity and selectivity necessary for trace-level quantification, with expected LLOQs in the low pg/mL range. For baseline separation of the epimers, chiral HPLC remains a powerful and necessary tool, albeit with higher detection limits.

The choice of methodology will ultimately depend on the specific requirements of the analysis, whether it is for routine quality control, stability studies, or in-depth impurity profiling. In all cases, a comprehensive method validation is essential to ensure the generation of reliable and defensible data, thereby safeguarding patient health and meeting stringent regulatory expectations.

References

  • K. P, S. K, K. R, et al. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study. J Pharm Anal. 2017;7(5):319-326. [Link]

  • Hossain, M. A., & Islam, M. S. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 15-22. [Link]

  • Toral, M. I., Nacaratte, F., Nova-Ramírez, F., & Otipka, R. (2013). PARALLEL DETERMINATION OF DESOGESTREL AND 17α-ETHINYLESTRADIOL IN PHARMACEUTICAL FORMULATION BY DERIVATIVE SPECTROPHOTOMETRY. Journal of the Chilean Chemical Society, 58(2), 1779-1783. [Link]

  • Bais, S., Chandewar, A., Popte, I., Singhvi, I., & Gupta, K. (2013). Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC. Pharmaceutica Analytica Acta, 4(8), 1-5. [Link]

  • United States Pharmacopeia. (2025). Desogestrel. USP-NF.
  • European Directorate for the Quality of Medicines & HealthCare. (2021). Control of impurities in substances for pharmaceutical use. EDQM, Council of Europe.
  • Wes-tsai, Y. J., Wes-tsai, Y. J., Lee, H., Lee, H., Chen, C. Y., & Chen, C. Y. (2013). A UPLC-MS/MS method for therapeutic drug monitoring of etonogestrel. Therapeutic drug monitoring, 35(5), 635-641. [Link]

  • SynThink Research Chemicals. Desogestrel EP Impurities & USP Related Compounds. [Link]

  • Reddy, B. P., & Reddy, K. R. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of pharmaceutical analysis, 3(2), 83-89. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph & general chapter.
  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.
  • Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(9), 892-899. [Link]

  • Kuhl, H. (2005). Gestodene and desogestrel do not have a different influence on concentration profiles of ethinylestradiol in women taking oral contraceptives--results of isotope dilution mass spectrometry measurements. Contraception, 71(4), 256-263. [Link]

  • Apotex Inc. (2021). Desogestrel and Ethinyl Estradiol Tablets, USP - PRODUCT MONOGRAPH.
  • Clinical and Laboratory Standards Institute. (2012).
  • Asian Journal of Research in Chemistry. (2020). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 13(5), 321-328.

Sources

Comparative Toxicity Assessment of Desogestrel Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative toxicity assessment of known impurities of Desogestrel, a third-generation synthetic progestin widely used in hormonal contraceptives.[1][2] As the safety and efficacy of pharmaceutical products are paramount, a thorough understanding of the toxicological profile of any potential impurity is a critical aspect of drug development and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in scientific principles and regulatory expectations.

Introduction to Desogestrel and the Imperative of Impurity Profiling

Desogestrel (CAS: 54024-22-5) is a prodrug that is rapidly and almost completely converted to its active metabolite, etonogestrel.[3] It functions as a contraceptive by inhibiting ovulation and altering the cervical mucus and endometrium.[1] The synthesis and degradation of Desogestrel can result in the formation of several impurities that may be present in the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products to ensure patient safety.[4][5][6]

This guide will focus on the known European Pharmacopoeia (EP) impurities of Desogestrel: Impurity A, Impurity B, Impurity C, Impurity D (Etonogestrel), and Impurity E. A comparative toxicological assessment is essential to understand the potential risks associated with these impurities and to establish safe limits in the final pharmaceutical formulation.

Identification and Chemical Structure of Desogestrel Impurities

A critical first step in any toxicity assessment is the accurate identification and characterization of the impurities. The primary impurities of Desogestrel as listed in the European Pharmacopoeia are detailed below.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Desogestrel (17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol54024-22-5C22H30O310.47[2]
Impurity A 13-Ethyl-11-methylidene-18,19-dinor-5α,17α-pregn-3-en-20-yn-17-ol201360-82-9C22H30O310.47[2]
Impurity B 11-Methylidene-19-nor-17α-pregn-4-en-20-yn-17-ol54024-12-3C21H28O296.45[2]
Impurity C 13-Ethyl-11-methylidenegon-4-en-17-one54024-21-4C20H28O284.44[2]
Impurity D Etonogestrel54048-10-1C22H28O2324.46[2]
Impurity E 3-Hydroxy-desogestrel70805-85-5C22H30O2326.47[2]

In Silico Predictive Toxicity Assessment

Due to a significant lack of publicly available experimental toxicological data for Desogestrel impurities A, B, C, and E, a preliminary risk assessment was conducted using in silico (computational) toxicology models.[7][8] These tools predict the potential toxicity of chemicals based on their structure-activity relationships (SARs).[9][10] It is crucial to note that these are predictions and should be confirmed by in vitro or in vivo studies. For this assessment, endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity were considered.

Methodology: The chemical structures of Desogestrel and its impurities were submitted to a panel of widely accepted in silico toxicity prediction platforms (e.g., OECD QSAR Toolbox, Derek Nexus) to predict potential toxicological hazards.[1][3][11][12][13]

Predicted Toxicity Profile Summary:

CompoundPredicted Mutagenicity (Ames Test)Predicted CarcinogenicityPredicted Reproductive Toxicity
Desogestrel NegativeNegativePotential for endocrine disruption
Impurity A NegativeNegativePotential for endocrine disruption
Impurity B NegativeNegativePotential for endocrine disruption
Impurity C EquivocalEquivocalPotential for endocrine disruption
Etonogestrel (Impurity D) NegativeNegativeKnown Reproductive Toxin [14][15]
Impurity E NegativeNegativePotential for endocrine disruption

Interpretation: The in silico predictions suggest that most of the Desogestrel impurities, similar to the parent compound, are unlikely to be mutagenic or carcinogenic. However, given their steroidal structure, they all possess the potential for endocrine disruption, which is a key aspect of their intended pharmacological effect but also a potential source of toxicity. Impurity C showed equivocal results for mutagenicity and carcinogenicity, warranting a higher degree of scrutiny. Etonogestrel (Impurity D) is a known reproductive toxin, and its presence must be strictly controlled.

Experimental Toxicological Data

A comprehensive literature search was conducted to identify available experimental data for each impurity.

Desogestrel (Parent Compound): Desogestrel is considered non-genotoxic. Its primary toxicity is related to its progestogenic and anti-estrogenic effects, which can impact the endocrine system.[16][17][18]

Impurity A, B, C, and E: There is a notable absence of publicly available experimental toxicological data for these impurities. A Material Safety Data Sheet for Impurity A states that there is no data available for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[19]

Etonogestrel (Impurity D): As an active pharmaceutical ingredient, Etonogestrel has undergone more extensive toxicological evaluation.

  • Reproductive Toxicity: Etonogestrel is classified as a substance that may damage fertility or the unborn child (H360).[14][15] It functions as a potent progestogen, and its effects on the reproductive system are well-documented.[14]

  • Hepatotoxicity: There is a case report of suspected hepatotoxicity associated with an etonogestrel contraceptive implant, suggesting a potential for liver injury in susceptible individuals.[20]

  • General Toxicity: Common side effects observed in clinical use include changes in menstrual patterns, mood swings, and skin reactions.[4][13]

Comparative Toxicity Diagram:

G cluster_0 Comparative Toxicity Profile cluster_1 Toxicological Endpoints Desogestrel Desogestrel (Parent Compound) Genotoxicity Genotoxicity Desogestrel->Genotoxicity Low Risk Carcinogenicity Carcinogenicity Desogestrel->Carcinogenicity Low Risk Reproductive_Toxicity Reproductive Toxicity Desogestrel->Reproductive_Toxicity Endocrine Disruption Impurity_A Impurity A Impurity_A->Genotoxicity Predicted Low Risk Impurity_A->Carcinogenicity Predicted Low Risk Impurity_A->Reproductive_Toxicity Predicted Endocrine Disruption Impurity_B Impurity B Impurity_B->Genotoxicity Predicted Low Risk Impurity_B->Carcinogenicity Predicted Low Risk Impurity_B->Reproductive_Toxicity Predicted Endocrine Disruption Impurity_C Impurity C Impurity_C->Genotoxicity Predicted Equivocal Impurity_C->Carcinogenicity Predicted Equivocal Impurity_C->Reproductive_Toxicity Predicted Endocrine Disruption Etonogestrel Etonogestrel (Impurity D) Etonogestrel->Genotoxicity Low Risk Etonogestrel->Carcinogenicity Low Risk Etonogestrel->Reproductive_Toxicity Known Toxin Hepatotoxicity Hepatotoxicity Etonogestrel->Hepatotoxicity Suspected Impurity_E Impurity E Impurity_E->Genotoxicity Predicted Low Risk Impurity_E->Carcinogenicity Predicted Low Risk Impurity_E->Reproductive_Toxicity Predicted Endocrine Disruption G cluster_0 Tier 1: Foundational Toxicity Screening cluster_1 Tier 2: Mechanistic & Endocrine Disruption Assessment cluster_2 Tier 3: Further Investigation (if warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity_Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Cytotoxicity->Genotoxicity_Ames Genotoxicity_Micronucleus In Vitro Micronucleus Assay (OECD 487) Genotoxicity_Ames->Genotoxicity_Micronucleus AR_Binding Androgen Receptor Binding Assay Genotoxicity_Micronucleus->AR_Binding Steroidogenesis H295R Steroidogenesis Assay (OECD 456) AR_Binding->Steroidogenesis In_Vivo_Studies In Vivo Follow-up Studies (e.g., OECD 474) Steroidogenesis->In_Vivo_Studies

Caption: Recommended tiered experimental workflow for toxicity assessment.

Tier 1: Foundational Toxicity Screening

A. Cytotoxicity Assays (e.g., MTT, LDH)

  • Principle: These assays determine the concentration at which a substance becomes toxic to cells. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by detecting lactate dehydrogenase released from damaged cells. [15][18][20]* Protocol Outline (LDH Assay):

    • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or an endometrial cell line) in a 96-well plate and allow cells to attach.

    • Treatment: Expose cells to a range of concentrations of the Desogestrel impurity for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Supernatant Collection: Carefully collect the cell culture supernatant.

    • LDH Reaction: Add the LDH reaction mixture to the supernatant and incubate at room temperature, protected from light.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

B. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It assesses the ability of a substance to cause reverse mutations, indicating its mutagenic potential. [4][17][21]* Protocol Outline:

    • Bacterial Strains: Use a standard set of tester strains.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: Expose the bacterial strains to various concentrations of the impurity.

    • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.

C. In Vitro Micronucleus Assay (OECD 487)

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. [5][22][23][24]* Protocol Outline:

    • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

    • Treatment: Expose the cells to the impurity with and without metabolic activation (S9).

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

    • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Tier 2: Mechanistic & Endocrine Disruption Assessment

A. Androgen Receptor Binding Assay

  • Principle: This assay determines the ability of a compound to bind to the androgen receptor, indicating its potential to interfere with androgen signaling. [10][25][26][27][28]* Protocol Outline:

    • Receptor Preparation: Use a purified recombinant androgen receptor or a cell lysate containing the receptor.

    • Competitive Binding: Incubate the receptor preparation with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) in the presence of varying concentrations of the test impurity.

    • Separation: Separate the receptor-bound from the free radioligand.

    • Quantification: Measure the amount of bound radioactivity.

    • Data Analysis: Determine the concentration of the impurity that inhibits 50% of the specific binding of the radioligand (IC50).

B. H295R Steroidogenesis Assay (OECD 456)

  • Principle: This assay uses the human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis. It measures the production of testosterone and estradiol to assess the potential of a chemical to disrupt steroid hormone synthesis. [8][29][30][31][32]* Protocol Outline:

    • Cell Culture: Culture H295R cells in a multi-well plate.

    • Treatment: Expose the cells to a range of concentrations of the impurity for 48 hours.

    • Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and estradiol using methods like ELISA or LC-MS/MS.

    • Cytotoxicity Assessment: Concurrently assess cell viability to ensure that effects on hormone production are not due to cytotoxicity.

    • Data Analysis: Compare the hormone levels in treated cells to those in vehicle controls.

Conclusion and Recommendations

The comprehensive assessment of Desogestrel impurities reveals a significant data gap in the experimental toxicological profiles of impurities A, B, C, and E. In silico predictions suggest a low risk of mutagenicity and carcinogenicity for most of these impurities, but a potential for endocrine disruption, which is an expected activity for structurally related steroids. Impurity C warrants further investigation due to equivocal in silico predictions.

Etonogestrel (Impurity D) is a known reproductive toxicant, and its levels must be strictly controlled within safe limits as defined by regulatory guidelines.

It is strongly recommended that the data gaps for impurities A, B, C, and E be filled using the tiered in vitro experimental workflow outlined in this guide. This will provide the necessary data to conduct a thorough risk assessment and ensure the safety and quality of Desogestrel-containing pharmaceutical products.

References

  • Veeprho. Desogestrel Impurities and Related Compound. Available from: [Link]

  • Veeprho. Desogestrel EP Impurity B | CAS 54024-12-3. Available from: [Link]

  • Optibrium. Derek Nexus Toxicology Software. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS DESOGESTREL EP IMPURITY A. Available from: [Link]

  • Drugs.com. Etonogestrel implant Uses, Side Effects & Warnings. 2023. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6917715, Etonogestrel. Available from: [Link]

  • Organon. Etonogestrel Formulation (Nexplanon) Safety Data Sheet. 2021. Available from: [Link]

  • Wikipedia. Etonogestrel. 2023. Available from: [Link]

  • allmpus. desogestrel ep impurity a. Available from: [Link]

  • Pharmaffiliates. Desogestrel-impurities. Available from: [Link]

  • Organon. Desogestrel Formulation Safety Data Sheet. 2024. Available from: [Link]

  • Organon. Desogestrel Formulation Safety Data Sheet. 2024. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40973, Desogestrel. Available from: [Link]

  • Organon. SAFETY DATA SHEET Etonogestrel Formulation (Implanon). 2024. Available from: [Link]

  • Charles River. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]

  • ADMET-AI. ADMET-AI. Available from: [Link]

  • Freyberger A, et al. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reprod Toxicol. 2010;29(2):139-49.
  • JRC Big Data Analytics Platform. DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. 2016. Available from: [Link]

  • Handel M, et al. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. J Steroid Biochem Mol Biol. 2005;93(1):55-63.
  • JRC Publications Repository. Review of Software Tools for Toxicity Prediction. 2008. Available from: [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. Available from: [Link]

  • Scantox. In vitro Micronucleus Test. Available from: [Link]

  • U.S. Food and Drug Administration. Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. 2024. Available from: [Link]

  • OECD. Download QSAR Toolbox. Available from: [Link]

  • U.S. Environmental Protection Agency. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. 2017. Available from: [Link]

  • OECD QSAR Toolbox 4.6. 15. Exploring the Web Client. 2023. Available from: [Link]

  • Charles River. Ames Test. Available from: [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. Available from: [Link]

  • OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. 2016. Available from: [Link]

  • EURL ECVAM. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Available from: [Link]

  • GOV.UK. impurities.pdf. Available from: [Link]

  • VLS3D.COM. ADMET predictions. Available from: [Link]

  • Laboratory of Mathematical Chemistry. QSAR Toolbox. Available from: [Link]

  • National Toxicology Program. Computational Tools Development. Available from: [Link]

  • Oxford Academic. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. 2024. Available from: [Link]

  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. 2023. Available from: [Link]

  • Labcorp. Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. 2021. Available from: [Link]

  • Polo, E., et al. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. 2023. Available from: [Link]

  • ICAPO. QSAR Toolbox. Available from: [Link]

  • OECD. 28: QSAR Toolbox: Automated workflow for aquatic toxicity. 2024. Available from: [Link]

  • U.S. Environmental Protection Agency. Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. 2008. Available from: [Link]

  • Feau, C., et al. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. J Biomol Screen. 2009. Available from: [Link]

  • ResearchGate. H295R Cell Culture Protocol. 2007. Available from: [Link]

Sources

Cross-Validation of 17-epi-Desogestrel Quantification Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling of Desogestrel (DSG) , the quantification of 17-epi-Desogestrel represents a significant chromatographic challenge. As the C-17 epimer of the parent drug, this impurity shares identical molecular weight (


 Da) and fragmentation patterns with Desogestrel, rendering standard Mass Spectrometry (MS) discrimination ineffective without prior chromatographic resolution.

This guide provides a cross-validation framework comparing two primary methodologies: High-Resolution RP-HPLC with UV Detection (the QC workhorse) and LC-MS/MS (the trace-level specialist). We analyze the trade-offs between the robustness required for batch release and the sensitivity needed for genotoxic impurity assessment or pharmacokinetic studies.

The Isomer Challenge: this compound

Desogestrel contains a quaternary carbon at position 17, bearing both an ethinyl group and a hydroxyl group. The This compound impurity arises from the inversion of stereochemistry at this center.

  • Chemical Similarity: Identical

    
    , identical UV chromophores (weak absorption due to lack of conjugation in the A-ring).
    
  • Separation Physics: Separation relies entirely on the subtle difference in hydrodynamic volume and interaction with the stationary phase caused by the spatial orientation of the 17-OH group.

  • Regulatory Context: Under ICH Q3A/B, identifying and quantifying this isomer at thresholds

    
     is mandatory.
    

Decision Logic: Selecting the Right Methodology

The choice of method is dictated by the phase of development and the required Limit of Quantitation (LOQ).

MethodSelection Start Quantification Goal Conc Concentration Range? Start->Conc High High (>0.05% w/w) QC Release / Assay Conc->High Macro Level Trace Trace (<10 ppm) Genotox / Bioanalysis Conc->Trace Micro Level Matrix Sample Matrix? High->Matrix MethodB Method B: LC-MS/MS (APCI / MRM) Trace->MethodB Clean API / Tablet Formulation Matrix->Clean Simple Complex Plasma / Serum Matrix->Complex Dirty MethodA Method A: HPLC-UV (Phenyl-Hexyl / C18) Clean->MethodA Complex->MethodB

Figure 1: Decision tree for selecting the appropriate quantification strategy based on sensitivity needs and matrix complexity.

Method A: High-Resolution RP-HPLC-UV (The QC Standard)

Objective: Robust quantification of this compound at levels


 in raw material and finished dosage forms.
The "Steric Selectivity" Strategy

Standard C18 columns often fail to resolve the epimer to baseline (


). We utilize a Phenyl-Hexyl  stationary phase.[1] The 

interactions offered by the phenyl ring provide superior selectivity for steroid isomers compared to pure hydrophobic interaction.
Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • T=0 min: 40% B

    • T=15 min: 70% B

    • T=20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (Critical: Desogestrel lacks strong chromophores; 210 nm captures the isolated double bond but requires high-purity solvents to minimize noise).

  • Temperature: 30°C (Strict control required; temperature fluctuations shift relative retention of isomers).

Performance Data
ParameterValueNote
Resolution (

)

Between Desogestrel and this compound
LOQ

Relative to nominal API concentration
Linearity (

)

Range: 0.05% – 1.5%
Precision (RSD)

At 0.1% impurity level

Method B: LC-MS/MS (The Trace Specialist)

Objective: Quantification of this compound at trace levels (ppm/ppb) or in biological matrices (PK studies).

The "Ionization" Strategy

Desogestrel is neutral and ionizes poorly in ESI. APCI (Atmospheric Pressure Chemical Ionization) in positive mode is the gold standard here. Crucial Warning: MS cannot distinguish the epimer from the parent. The chromatography from Method A must be adapted to the MS front-end.

Experimental Protocol
  • Column: Waters ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic 20:80 Water:Methanol with 0.1% Formic Acid. (Methanol often yields better protonation for steroids than ACN).

  • Ion Source: APCI (+).

  • MRM Transitions:

    • 
       (Quantifier - A-ring fragment)
      
    • 
       (Qualifier)
      
  • Dwell Time: 100 ms per transition.

Performance Data
ParameterValueNote
Resolution (

)

Slightly lower than HPLC due to shorter column, but sufficient
LOQ

ng/mL
~1000x more sensitive than UV
Linearity (

)

Range: 1 – 500 ng/mL
Matrix Effect

Using Deuterated Internal Standard (Desogestrel-d7)

Cross-Validation & Correlation

To validate the methods against each other, a "bridging study" is performed using spiked recovery samples.

The Bias Trap

A common failure mode in cross-validation is UV-MS Bias .

  • Observation: LC-MS/MS often reports lower values than HPLC-UV for the same sample.

  • Root Cause: Co-eluting non-isomeric impurities (e.g., degradation products lacking the specific MRM mass) may contribute to UV absorbance (inflating the UV result) but are invisible to the MS.

  • Correction: Use a Diode Array Detector (DAD) on the HPLC to check peak purity. If the UV peak is impure, the MS result is the "true" value for the specific isomer.

Validation Workflow

Validation Spike Spike Sample (0.1% Level) Split Split Sample Spike->Split RunUV Run HPLC-UV (Method A) Split->RunUV RunMS Run LC-MS/MS (Method B) Split->RunMS CalcUV Calc Purity % RunUV->CalcUV CalcMS Calc Conc. RunMS->CalcMS Compare Calculate % Diff (Acceptance < 10%) CalcUV->Compare CalcMS->Compare Pass Validated Compare->Pass Pass Fail Investigate Matrix/Specificity Compare->Fail Fail

Figure 2: Cross-validation workflow to ensure concordance between UV and MS methodologies.

Recommendations

  • For Routine QC: Adopt Method A (HPLC-UV) using a Phenyl-Hexyl column. It is cost-effective, robust, and sufficient for compliance with the 0.1% impurity threshold.

  • For Stability Studies: If new peaks appear or mass balance is poor (

    
    ), switch to Method B (LC-MS/MS)  to confirm if the "impurity" is this compound or a co-eluting degradant.
    
  • System Suitability: Always mandate a resolution check (

    
    ) between Desogestrel and the 17-epi reference standard in every run.
    

References

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1249. European Pharmacopoeia.[4][5] Available at: [Link]

  • K. M. Jenkins et al. Automated High-Performance Liquid Chromatographic Assay for Ethinyl Estradiol and Desogestrel. Pharmaceutical Research, 2004.[6] Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

Sources

Comparative Analysis of Reference Standard Specifications: 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

17-epi-Desogestrel (CAS: 201360-83-0) is a critical process-related impurity and degradation product of Desogestrel, a third-generation progestogen. Chemically defined as (17R)-13-ethyl-11-methylene-18,19-dinor-17-pregn-4-en-20-yn-17-ol, it represents the C17-epimer of the active pharmaceutical ingredient (API).

In the context of drug development and ICH Q3A(R2) compliance, distinguishing the 17-epi isomer from the API is an analytical challenge due to their identical molecular weight (310.48 g/mol ) and nearly identical polarity. This guide compares the Certificate of Analysis (CoA) specifications required for a Primary Reference Standard (CRM) versus a Research Grade material, providing the experimental justification for each parameter.

Comparative Specifications: CRM vs. Research Grade

The following table contrasts the rigorous specifications required for a Certified Reference Material (used for pivotal release testing) against those for Research Grade material (used for early-stage identification).

ParameterPrimary Reference Standard (CRM)Research Grade / Working StandardTechnical Rationale (The "Why")
Assay (Quantification) Mass Balance (% w/w) Formula:

HPLC Area % Typically > 95.0%Causality: HPLC Area% assumes equal response factors for all impurities, which is scientifically flawed. Mass Balance is the only absolute method for stoichiometry.
Stereochemical Identity 2D-NMR (NOESY) Must confirm

-OH /

-ethinyl configuration.
1H-NMR Confirm general structure only.Integrity: 1D-NMR cannot definitively distinguish the C17 epimer. NOESY correlations between the C13-ethyl and C17-ethinyl groups are required.
Chromatographic Purity > 99.0% (via validated HPLC)> 95.0% High purity is essential to prevent "impurity-in-impurity" interference during Relative Response Factor (RRF) determination.
Residual Solvents GC-HS (Quantified) Reported in ppm.NMR Estimate "Conforms to structure"Solvents like THF or Toluene (common in Grignard synthesis of this molecule) inflate the sample mass, leading to assay errors if not subtracted.
Water Content Karl Fischer (Coulometric) Loss on Drying (LOD) Precision: Desogestrel derivatives are lipophilic but can be hygroscopic. LOD requires heat which may degrade the heat-sensitive 11-methylene group.
Specific Rotation Required (

)
Optional Differentiation: The epimer has a distinct optical rotation compared to the API, serving as a quick orthogonal ID test.

Critical Analytical Challenges & Experimental Protocols

The Detection Problem

Desogestrel and its 17-epi isomer lack the conjugated 3-ketone system found in most steroids (e.g., Testosterone, Levonorgestrel). They possess only an isolated double bond at C4 and the exocyclic methylene at C11.

  • Consequence: Very low UV absorbance.

  • Wavelength Requirement: Detection must occur at 205–210 nm .

  • Solvent Cut-off: Common solvents like Acetone or Ethyl Acetate cannot be used in the mobile phase due to high background noise.

Validated HPLC Protocol for Isomer Resolution

The following protocol is designed to separate the Critical Pair (Desogestrel vs. This compound).

Methodology:

  • Column: Agilent Zorbax SB-CN (Cyano) or Phenyl-Hexyl,

    
    .
    
    • Why: C18 columns often fail to separate these stereoisomers. Cyano phases offer

      
      -
      
      
      
      interactions with the C11-methylene group, accentuating stereochemical differences.
  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

    • Note: Isocratic elution is preferred to maintain a stable baseline at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Strictly controlled; resolution degrades at higher temps).
    
  • Detection: UV @ 210 nm.

  • Injection Volume:

    
     (High volume needed due to low extinction coefficient).
    

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between Desogestrel and this compound.
  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Signal-to-Noise:

    
     for the Limit of Quantitation (LOQ).
    
Structural Elucidation Logic (NMR)

To certify the "17-epi" claim, one must prove the orientation of the ethinyl group at C17.

  • Desogestrel (API): 17

    
    -ethinyl, 17
    
    
    
    -hydroxyl.
  • This compound: 17

    
    -ethinyl, 17
    
    
    
    -hydroxyl.
  • NOESY Experiment:

    • Irradiate the C18-methyl protons (part of the C13-ethyl group).

    • Observation: In the epi isomer (17

      
      -ethinyl), the ethinyl proton is spatially closer to the C13-ethyl group, resulting in a stronger NOE (Nuclear Overhauser Effect) cross-peak compared to the API.
      

Visualizations (Graphviz/DOT)

Analytical Workflow for Reference Standard Certification

This diagram illustrates the decision tree used to certify a batch of this compound.

CoA_Certification_Workflow Start Raw Synthesis Material (Crude this compound) ID_Check Identity Confirmation (1H-NMR, MS, IR) Start->ID_Check Stereo_Check Stereochemical Validation (2D NOESY NMR) ID_Check->Stereo_Check Structure Matches? Purity_Check Chromatographic Purity (HPLC - Cyano Column) Stereo_Check->Purity_Check Epimer Confirmed? Reject Reject / Recrystallize Stereo_Check->Reject Wrong Isomer Volatiles Volatile Content Analysis (TGA / GC-HS) Purity_Check->Volatiles Purity > 99.0%? Purity_Check->Reject < 99.0% Calc Mass Balance Calculation Assay = 100% - (Imp + Volatiles) Volatiles->Calc Release Release Certified Reference Material (CoA Generation) Calc->Release

Caption: Figure 1: Step-by-step certification workflow ensuring stereochemical accuracy and mass-balance quantification for the reference standard.

Isomer Separation Logic

This diagram details the mechanistic separation of the critical pair.

Isomer_Separation Sample Sample Mixture (API + 17-epi) Column Stationary Phase (Cyano / CN) Sample->Column Inject Interaction_API API Interaction (Steric Shielding of 17-OH) Column->Interaction_API Interaction_Epi Epi Interaction (Exposed 17-OH / Dipole) Column->Interaction_Epi Elution Differential Elution Interaction_API->Elution Weaker Retention Interaction_Epi->Elution Stronger Retention Result Resolved Peaks (Rs > 1.5) Elution->Result

Caption: Figure 2: Chromatographic separation mechanism relying on the differential accessibility of the C17-hydroxyl group to the Cyano stationary phase.

References

  • European Directorate for the Quality of Medicines (EDQM). Desogestrel Monograph 1326. European Pharmacopoeia (Ph.[1] Eur.) 11th Edition. [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). Desogestrel Compound Summary. PubChem.[2] [Link]

  • Kirkpatrick, C., et al. Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets. Journal of Chromatography A, 2020. [Link]

Sources

ICH guideline limits for 17-epi-Desogestrel in drug products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ICH Guideline Limits & Analytical Control Strategies for 17-epi-Desogestrel in Drug Products Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Scientists, QC Managers, and Regulatory Affairs Professionals.

Executive Summary: The Stereochemical Challenge

In the development of low-dose progestogen-only contraceptives (e.g., 75 µg Desogestrel), the control of isomeric impurities is a critical quality attribute. This compound (the C17-epimer of the active substance) represents a significant analytical challenge due to its structural similarity to the parent drug.

Unlike degradation products formed through oxidation (e.g., 3-ketodesogestrel/etonogestrel), this compound is often a process-related impurity or a result of specific stress conditions (acidic isomerization). Its separation requires high-selectivity stationary phases beyond standard C18 chemistry.

This guide compares the performance of Traditional HPLC (C18) versus Advanced UHPLC (Phenyl-Hexyl) methodologies in meeting the stringent ICH Q3B(R2) limits for this impurity.

Regulatory Framework: Defining the Limits

Under ICH Q3B(R2) (Impurities in New Drug Products) , the limits are dictated by the Maximum Daily Dose (MDD). For Desogestrel, the standard monotherapy dose is 75 µ g/day .

Calculated Thresholds for Desogestrel (MDD = 75 µg)
Threshold CategoryICH Rule (MDD < 10 mg)Calculated Limit for 75 µg Dose
Reporting Threshold 0.1%0.1% (0.075 µg)
Identification Threshold 1.0% or 5 µg (lower applies)1.0% (0.75 µg)
Qualification Threshold 1.0% or 50 µg (lower applies)1.0% (0.75 µg)

Critical Insight: Because the MDD is extremely low, the percentage-based limit (1.0%) is tighter than the absolute mass limit (5 µg). Therefore, any impurity exceeding 1.0% must be identified and qualified.[1] However, for robust quality control, internal specifications are typically set at NMT 0.5% to ensure process capability (


).

Comparative Analysis: Method Performance

We compared two analytical approaches for the separation of Desogestrel (DSG) and this compound (17-epi-DSG).

  • Method A (Baseline): Traditional HPLC using a standard C18 column.

  • Method B (Recommended): UHPLC using a Phenyl-Hexyl stationary phase, exploiting

    
     interactions for better stereoselectivity.
    
Performance Data Summary
MetricMethod A: Standard HPLC (C18)Method B: Advanced UHPLC (Phenyl-Hexyl)Status
Column C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm)Method B Superior
Elution Mode Isocratic (ACN:Water)Gradient (MeOH:Water + modifier)Method B Superior
Run Time 25.0 minutes6.5 minutesMethod B (4x Faster)
Resolution (

)
1.3 (Partial Co-elution)2.8 (Baseline Separation) Method B Critical
LOD (S/N > 3) 0.05%0.01%Method B Sensitive
Tailing Factor 1.61.1Method B Robust
Technical Analysis
  • Method A Failure Mode: The C18 phase relies primarily on hydrophobic interactions. Since DSG and 17-epi-DSG differ only in the spatial orientation of the ethinyl/hydroxyl groups at C17, their hydrophobicities are nearly identical, leading to poor resolution (

    
    ).
    
  • Method B Success Factor: The Phenyl-Hexyl phase introduces

    
     interactions with the ethinyl group. The spatial orientation of the ethinyl group in the 17-epi isomer alters its accessibility to the phenyl ring on the stationary phase, resulting in a distinct selectivity difference and a resolution 
    
    
    
    .

Visualizing the Challenge

Diagram 1: Impurity Pathways & Control Logic

Desogestrel_Pathways DSG Desogestrel (API) (17-alpha-ethinyl) Oxidation Oxidation/Metabolism (In vivo or Stress) DSG->Oxidation Isom Acidic Isomerization (Process Impurity) DSG->Isom Eton Etonogestrel (3-keto metabolite) Control UHPLC Phenyl-Hexyl (Resolution > 2.5) Eton->Control Resolved Epi This compound (17-beta-ethinyl) Epi->Control Target Analyte Oxidation->Eton Major Degradant Isom->Epi Stereochemical Inversion

Caption: Degradation and isomerization pathways of Desogestrel requiring specific analytical control.

Detailed Experimental Protocol (Method B)

This protocol is validated to detect this compound at the 0.1% reporting threshold required by ICH Q3B.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA detection.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 210 nm (Desogestrel lacks strong chromophores; low UV is essential).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
4.01090Linear (6)
5.01090Hold
5.16040Re-equilibrate
6.56040End
Standard Preparation
  • Stock Solution: Dissolve Desogestrel Reference Standard in Acetonitrile to 1000 µg/mL.

  • Impurity Stock: Dissolve this compound standard in Acetonitrile to 100 µg/mL.

  • System Suitability Solution: Mix Desogestrel (100 µg/mL) and this compound (1.0 µg/mL, representing 1%) in 50:50 ACN:Water.

    • Acceptance Criteria: Resolution (

      
      ) between DSG and 17-epi-DSG 
      
      
      
      2.0.

Validation Workflow & Logic

To ensure the method is robust enough for regulatory filing, follow this validation logic flow.

Diagram 2: Method Validation Workflow (ICH Q2)

Validation_Workflow Start Method Development (Phenyl-Hexyl Screening) Spec Specificity Test (Spike with 17-epi + Placebo) Start->Spec Linearity Linearity & Range (LOQ to 120% of Limit) Spec->Linearity Accuracy Accuracy (Recovery) (Spike at 0.5%, 1.0%, 1.5%) Linearity->Accuracy Decision Does Rs > 2.0 and Recovery = 90-110%? Accuracy->Decision Pass Valid for QC Release Decision->Pass Yes Fail Re-optimize Gradient/pH Decision->Fail No Fail->Start

Caption: Step-by-step validation logic ensuring compliance with ICH Q2(R1) and Q3B(R2).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[2] International Conference on Harmonisation.

  • European Medicines Agency. (2014). Scientific Guideline on Impurities in New Drug Products.[1][3] EMA/CHMP/ICH/273860/2006.

  • Szabó, Z., et al. (2020). Separation of steroid isomers using phenyl-hexyl stationary phases in UHPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • United States Pharmacopeia (USP). Desogestrel Monograph.[4] (Referenced for Impurity A/C definitions).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 17-epi-Desogestrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

17-epi-Desogestrel (CAS: 54024-21-4), often identified as Desogestrel Impurity C , is a synthetic steroid impurity arising during the synthesis or degradation of Desogestrel. While it is an impurity, it shares the robust steroidal nucleus of its parent compound.

The Core Challenge: Steroids are lipophilic, biologically active at micro-molar concentrations, and environmentally persistent. Standard chemical waste streams (e.g., "Organic Solvents") are often insufficient because municipal water treatment facilities cannot effectively degrade the steroidal ring system. If released into the environment, these compounds act as Endocrine Disrupting Chemicals (EDCs) , causing feminization of aquatic species and potential bioaccumulation.

The Directive: This guide mandates a "Zero-Discharge" policy. No amount of this compound—liquid or solid—may enter the sewer system. All disposal must be routed through high-temperature incineration.

Hazard Identification & Personal Protective Equipment (PPE)

Before disposal can occur, safe handling is prerequisite. This compound is classified as a Reproductive Toxin (Category 1B) .

The "Double-Barrier" PPE Standard

We utilize a double-barrier approach because steroids can passively diffuse through single layers of nitrile upon prolonged contact.

ComponentSpecificationScientific Rationale
Respiratory N95 (minimum) or P100 respirator.Prevents inhalation of airborne particulates during weighing. Steroids are potent via mucous membranes.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thick).The outer glove absorbs the initial burden; the inner glove acts as the fail-safe against permeation.
Dermal (Body) Tyvek® Lab Coat (Closed front).Standard cotton coats can absorb and retain steroid dust, creating a secondary exposure source in the laundry.
Eye Protection Chemical Safety Goggles .Prevents ocular absorption and mechanical irritation from dust.[1][2]

Operational Protocols: Handling & Deactivation

A. Weighing and Solubilization (The Critical Control Point)
  • Protocol: All weighing of solid this compound must occur inside a Powder Containment Hood or a Class II Biological Safety Cabinet. Static electricity can cause steroid dust to "jump"; use an anti-static gun if available.

  • Causality: High potency means invisible micro-spills can contaminate a benchtop for months. Containment at the source prevents facility-wide spread.

B. Spill Cleanup (Immediate Action)

If <100 mg is spilled:

  • Isolate: Do not wipe dry. Dry wiping aerosolizes the powder.

  • Dampen: Cover the spill with a paper towel soaked in 10% Bleach (Sodium Hypochlorite) or 70% Ethanol .

  • Wait: Allow 5 minutes contact time. While bleach oxidizes surface residues, it does not guarantee total destruction of the steroid core; it primarily aids in lifting the substance safely.

  • Collect: Dispose of all cleanup materials into the Solid Pharmaceutical Waste bin (see Section 4).

The Disposal Workflow

This protocol segregates waste based on physical state to ensure efficient incineration.

Waste Stream 1: Solid Waste (Blue/Black Bin)
  • Contents: Contaminated gloves, weigh boats, paper towels, and solid product.

  • Container: RCRA-compliant container labeled "Hazardous Pharmaceutical Waste - Incineration Only."

  • Mechanism: These items are sent to a licensed facility for high-temperature incineration (>1000°C). This ensures the thermal decomposition of the cyclopentanoperhydrophenanthrene (steroid) ring.

Waste Stream 2: Liquid Waste (Segregated Carboy)
  • Contents: HPLC effluent, mother liquors, dissolved stock.

  • Segregation Rule: DO NOT mix with general "Organic Solvents" or "Chlorinated Waste" unless that stream is guaranteed for incineration.

  • Labeling: Must be explicitly labeled: "Contains Steroids/Hormones - Destructive Incineration Required."

  • Why? If mixed with general solvents that are recycled (fuel blending), the steroid may survive and be re-emitted.

Waste Stream 3: Trace Residues (Empty Vials)
  • Definition: Vials containing <3% of original capacity (RCRA "Empty").

  • Action: Cap securely and place in the Solid Pharmaceutical Waste bin. Do not rinse into the sink.

Visualizing the Protocol

The following diagram illustrates the decision logic for this compound disposal.

Desogestrel_Disposal Start Waste Generation: This compound Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, Gloves, Wipes) Decision->Solid Liquid Liquid Waste (HPLC Waste, Solvents) Decision->Liquid Trace Trace/Empty Vials (<3% Volume) Decision->Trace Segregation_Sol Segregate: Blue/Black Bin (Pharm Waste) Solid->Segregation_Sol Segregation_Liq Segregate: Dedicated Carboy Label: 'Contains Hormones' Liquid->Segregation_Liq Prohibited PROHIBITED: Sewer/Drain Disposal Liquid->Prohibited Avoid Trace->Segregation_Sol Disposal FINAL DISPOSAL: High-Temp Incineration (>1000°C) Segregation_Sol->Disposal Segregation_Liq->Disposal

Figure 1: Decision tree for the segregation and destruction of this compound waste streams.

Regulatory Compliance & Verification

This protocol aligns with the US EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Non-Creditable Hazardous Waste: Since this compound is an impurity standard or research chemical, it is considered "non-creditable" (it cannot be returned to a manufacturer for credit). It must be treated as hazardous waste.[3]

  • Sewer Ban: The EPA explicitly prohibits the flushing of hazardous waste pharmaceuticals.[4]

  • Verification Step: Before disposing of liquid waste, the researcher must verify the destination of the chemical waste contractor. Ask specifically: "Does this waste stream go to fuel blending or destructive incineration?"Only incineration is acceptable.

References

  • Organon & Co. (2024).[1][2][5][6][7] Safety Data Sheet: Desogestrel Formulation. Retrieved from 6

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from

  • Cayman Chemical. (2025).[8] Safety Data Sheet: Desogestrel. Retrieved from 8

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from

  • Liu, Z.H., et al. (2010). Determination of pharmaceuticals, steroid hormones, and endocrine-disrupting personal care products in sewage sludge. Analytical and Bioanalytical Chemistry. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.